molecular formula C23H31ClN2O3 B195972 Etodroxizine CAS No. 17692-34-1

Etodroxizine

Cat. No.: B195972
CAS No.: 17692-34-1
M. Wt: 419.0 g/mol
InChI Key: VUFOCTSXHUWGPW-UHFFFAOYSA-N
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Description

Etodroxizine (INN) is a first-generation antihistamine belonging to the diphenylmethylpiperazine chemical group . It has been used clinically as a sedative and hypnotic agent in various pharmaceutical preparations, found under brand names such as Vesparax, Drimyl, Indunox, and Isonox . Its molecular formula is C23H31ClN2O3, with a molar mass of 418.96 g·mol⁻¹ . As an antihistamine, its primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor, which is responsible for mediating hypersensitivity and allergic reactions . Research indicates that Etodroxizine exhibits significant effects on the central nervous system. Studies have shown it can decrease exploratory locomotion in animal models and strongly potentiate the hypothermic and sedative effects of barbiturates . This makes it a compound of interest for investigating sedative-hypnotic drug interactions and the modulation of body temperature and motor performance . The dihydrochloride salt (C23H31ClN2O3.2HCl) is a common form supplied for research, with a molecular weight of 491.88 g/mol . This product is intended for research and analysis purposes only. It is supplied with a Certificate of Analysis to ensure quality and consistency. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or human consumption. Researchers should note that in some jurisdictions, such as Brazil, Etodroxizine is classified as a controlled substance (Class C1) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2
Source PubChem
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InChI Key

VUFOCTSXHUWGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H31ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53859-10-2 (maleate), 56335-21-8 (dimaleate salt/solvate)
Record name Etodroxizine [INN]
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DSSTOX Substance ID

DTXSID30864793
Record name Etodroxizine
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Molecular Weight

419.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17692-34-1, 163837-53-4, 163837-54-5
Record name Etodroxizine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etodroxizine [INN]
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Record name Etodroxizine, (-)-
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Record name Etodroxizine, (+)-
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Record name Etodroxizine
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Record name ETODROXIZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Mechanism of Etodroxizine on the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Etodroxizine, a first-generation piperazine antihistamine, exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor (H1R). As an analogue of hydroxyzine, its mechanism is paradigmatic of a class of drugs that have been clinical mainstays for decades. This guide provides a detailed exploration of the molecular pharmacology of etodroxizine at the H1R. Moving beyond the classical view of simple antagonism, we delve into the contemporary understanding of H1R function, focusing on the concept of G-protein coupled receptor (GPCR) constitutive activity and inverse agonism. We will dissect the canonical H1R signaling cascade, illustrate how etodroxizine modulates this pathway, and provide detailed, field-proven experimental protocols for characterizing such ligand-receptor interactions. This document is intended to serve as a comprehensive technical resource for professionals engaged in pharmacological research and drug development.

Introduction: The Histamine H1 Receptor and First-Generation Antihistamines

Histamine is a pivotal mediator in allergic and inflammatory responses, including allergic rhinitis, urticaria, and atopic dermatitis.[1][2] Its physiological effects are transduced by four distinct subtypes of histamine receptors (H1, H2, H3, and H4), which belong to the Class A family of G-protein coupled receptors (GPCRs).[3][4] The H1 receptor, in particular, is responsible for the classic symptoms of immediate hypersensitivity. Upon activation by histamine, it initiates a signaling cascade that leads to increased vascular permeability, smooth muscle contraction in the bronchi, and the expression of pro-inflammatory molecules.[2][5]

Etodroxizine is a first-generation antihistamine and an analogue of hydroxyzine.[6] Like other first-generation agents, it effectively alleviates allergic symptoms but is also characterized by its ability to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation.[3][7][8] Understanding its precise mechanism of action is crucial for both rational clinical use and the development of next-generation therapeutics with improved selectivity and safety profiles.

The H1 Receptor: A Two-State Model of Activation

The classical view of receptor function envisioned a simple "lock-and-key" model where an antagonist merely blocks the agonist from binding. However, our modern understanding of GPCRs, including the H1R, reveals a more dynamic system. H1 receptors exhibit constitutive activity , meaning they can spontaneously adopt an active conformation (R*) and signal even in the absence of an agonist like histamine.[3][9]

These receptors exist in a dynamic equilibrium between two principal states:

  • Inactive Conformation (R): The receptor is not coupled to its cognate G-protein and does not initiate downstream signaling.

  • Active Conformation (R*): The receptor conformationally changes to couple with and activate the Gq/11 protein, initiating the signaling cascade.

Histamine, as an agonist , preferentially binds to and stabilizes the active R* state, shifting the equilibrium towards activation and amplifying the physiological response.

Core Mechanism: Etodroxizine as an H1 Receptor Inverse Agonist

Contrary to the historical classification as "antagonists," virtually all H1-antihistamines, including etodroxizine and its parent compound hydroxyzine, are now understood to function as inverse agonists .[3][6][9][10][11]

An inverse agonist does not simply block the binding of an agonist. Instead, it preferentially binds to and stabilizes the inactive conformation (R) of the H1 receptor.[9][10] This action has two profound consequences:

  • Competitive Antagonism of Histamine: By occupying the binding site and stabilizing the inactive state, etodroxizine prevents histamine from binding and activating the receptor.

  • Reduction of Constitutive Activity: Crucially, by shifting the equilibrium from R* back to R, etodroxizine actively reduces the basal, histamine-independent signaling of the receptor.[9][10] This dual action provides a more comprehensive suppression of the H1R signaling pathway than a neutral antagonist, which would only block the effects of the agonist without affecting the receptor's basal activity.[9]

The diagram below illustrates this two-state receptor model and the differential effects of an agonist versus an inverse agonist.

G cluster_0 H1 Receptor Equilibrium cluster_1 Ligand Interaction R Inactive Receptor (R) R_star Active Receptor (R*) R->R_star Spontaneous Isomerization G_Protein Gq/11 Activation & Downstream Signaling R_star->G_Protein Initiates Signal Histamine Histamine (Agonist) Histamine->R_star Binds & Stabilizes Etodroxizine Etodroxizine (Inverse Agonist) Etodroxizine->R Binds & Stabilizes

Caption: The H1R two-state model. Etodroxizine acts as an inverse agonist.

Impact on Downstream Signaling Pathways

By stabilizing the inactive H1R and preventing Gq/11 coupling, etodroxizine effectively shuts down the entire downstream signaling cascade. The activation of the H1R by histamine normally triggers the following sequence:

  • Gq/11 Activation: The active H1R (R*) catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[12]

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate PKC.

  • NF-κB Activation and Inflammation: The cascade culminates in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). This drives the expression of genes for pro-inflammatory cytokines and cellular adhesion molecules, key components of the late-phase allergic reaction.[3][]

Etodroxizine's inverse agonism at the H1R blocks this cascade at its inception, preventing the rise in intracellular calcium and subsequent inflammatory gene expression.

G cluster_pathway Canonical H1R Signaling Pathway Etodroxizine Etodroxizine H1R Inactive H1 Receptor (R) Etodroxizine->H1R Stabilizes H1R->Block Gq Gq/11 Protein PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Etodroxizine blocks the H1R signaling cascade at its origin.

Pharmacological Profile

While highly potent at the H1 receptor, first-generation antihistamines like etodroxizine are not perfectly selective. Their overall clinical effect and side-effect profile are a composite of their interactions with multiple receptor systems.

Receptor TargetInteraction TypeAssociated Clinical Effect
Histamine H1 Inverse Agonist (Potent) Antihistaminic, Anti-allergic, Sedative [6][11]
Serotonin 5-HT₂ₐAntagonist (Weak)Anxiolytic, Antipsychotic-like effects[6]
Dopamine D₂Antagonist (Weak)Antipsychotic-like effects, potential for extrapyramidal symptoms[6]
α₁-AdrenergicAntagonist (Weak)Dizziness, Hypotension[6]
Muscarinic AcetylcholineAntagonist (Low Affinity)Anticholinergic effects (dry mouth, urinary retention); lower risk than many other first-generation agents[6]

Table based on the known profile of hydroxyzine, the parent compound of etodroxizine.

Experimental Protocols for Mechanistic Characterization

To validate the mechanism of action of a compound like etodroxizine, a combination of binding and functional assays is essential. The following protocols describe standard, robust methodologies used in pharmacology.

Protocol: Radioligand Binding Assay (Affinity Determination)

Objective: To determine the binding affinity (Kᵢ) of etodroxizine for the H1 receptor through competitive displacement of a known radioligand.

Causality: This assay directly measures the physical interaction between the test compound and the receptor. The resulting Kᵢ value is a quantitative measure of binding potency, a fundamental parameter for any receptor-targeting drug.

G Prep 1. Prepare Membranes (HEK293 cells expressing H1R) Incubate 2. Incubate Membranes + [³H]mepyramine + Varying [Etodroxizine] Prep->Incubate Filter 3. Rapid Filtration (Separates bound/free radioligand) Incubate->Filter Count 4. Scintillation Counting (Quantify bound radioactivity) Filter->Count Analyze 5. Data Analysis (IC₅₀ → Kᵢ via Cheng-Prusoff) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells stably transfected with the human H1 receptor.[14]

    • Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.[15]

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.[14]

    • Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a BCA or Bradford assay.[16]

  • Competitive Binding Incubation:

    • In a 96-well plate, combine a fixed amount of membrane protein (e.g., 10-20 µg), a fixed concentration of a radiolabeled H1R antagonist (e.g., 2-5 nM [³H]-mepyramine), and serially diluted concentrations of etodroxizine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[16]

    • Include control wells for total binding (no etodroxizine) and non-specific binding (excess of a non-labeled antagonist like 10 µM mianserin).[16]

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature with gentle agitation.[15]

  • Filtration and Detection:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation cocktail, and quantify the radioactivity trapped on the filters using a scintillation counter.[15]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of etodroxizine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of etodroxizine that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Functional Calcium Flux Assay

Objective: To functionally quantify the ability of etodroxizine to inhibit histamine-induced intracellular calcium mobilization.

Causality: This assay directly measures a key biological event (Ca²⁺ release) that is downstream of H1R activation. It provides functional validation that the binding observed in the previous assay translates into cellular antagonism, confirming the drug's mechanism of action.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the H1R (e.g., CHO-H1R or HEK-H1R) in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.

    • Remove growth medium and load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Gently wash the cells to remove excess extracellular dye.

  • Compound Incubation:

    • Add varying concentrations of etodroxizine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes). This allows the compound to bind to the receptors before agonist stimulation.

  • Stimulation and Detection:

    • Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic reads.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject a fixed concentration of histamine (typically an EC₈₀ concentration to ensure a robust signal) into all wells simultaneously.

    • Immediately begin recording the change in fluorescence intensity over time (typically 60-120 seconds). The histamine-induced activation of the H1R-Gq-PLC-IP3 pathway will cause a rapid transient increase in intracellular Ca²⁺, resulting in a sharp peak in fluorescence.[12][17]

  • Data Analysis:

    • Quantify the response, typically by measuring the peak fluorescence intensity or the area under the curve for each well.

    • Normalize the data to control wells (0% inhibition = histamine alone; 100% inhibition = no histamine).

    • Plot the percent inhibition against the log concentration of etodroxizine and fit the data to determine the IC₅₀ value for the functional response.

Conclusion

The mechanism of action of etodroxizine at the histamine H1 receptor is a prime example of inverse agonism. By preferentially binding to and stabilizing the receptor's inactive state, it not only competitively blocks the action of histamine but also actively suppresses the receptor's constitutive signaling. This dual action effectively shuts down the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and the subsequent activation of pro-inflammatory transcription factors. The combination of direct binding assays and functional cellular assays provides a robust framework for characterizing this sophisticated pharmacological mechanism, offering critical insights for both current clinical application and future drug discovery efforts.

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Sources

Pharmacological profile of Etodroxizine dimaleate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological analysis of Etodroxizine dimaleate , a first-generation piperazine antihistamine. It synthesizes structural chemistry, pharmacodynamics, and experimental methodologies for researchers in drug development.

Technical Monograph & Experimental Guide

Executive Summary

Etodroxizine dimaleate (INN) is a potent histamine H1-receptor inverse agonist belonging to the diphenylmethylpiperazine class. Structurally, it is the ethoxyethyl ether derivative of hydroxyzine, characterized by an extended hydrophilic side chain. Historically utilized in sedative-hypnotic formulations (e.g., Vesparax), its pharmacological profile is defined by high blood-brain barrier (BBB) penetrability, significant anticholinergic activity, and a long duration of action.

This guide details the compound's structural activity relationships (SAR), mechanistic pathways, and validated experimental protocols for its analysis.

Chemical Identity & Structural Activity Relationship (SAR)

Etodroxizine is distinguished from its parent compound, hydroxyzine, by the elongation of the hydroxy-alkoxy side chain. This modification influences its lipophilicity and metabolic stability.

Physicochemical Properties
PropertyData
Chemical Name 2-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol dimaleate
CAS Number 56335-21-8 (Dimaleate); 17692-34-1 (Free Base)
Molecular Formula C₂₃H₃₁ClN₂O₃[1][2][3] · 2(C₄H₄O₄)
Molecular Weight 651.1 g/mol (Salt); 418.96 g/mol (Free Base)
Solubility Soluble in water, ethanol; sparingly soluble in ether.
pKa ~2.1 and ~7.1 (Piperazine nitrogens)
SAR Analysis
  • Pharmacophore: The diphenylmethylpiperazine moiety is critical for H1 receptor affinity. The 4-chloro substitution on the phenyl ring (Cl-phenyl) significantly enhances potency compared to the unsubstituted analog.

  • Side Chain Extension: Unlike hydroxyzine (diethylene glycol chain), etodroxizine possesses a triethylene glycol-like chain. This extension maintains receptor binding while potentially altering metabolic clearance rates and volume of distribution (Vd).

  • Salt Form: The dimaleate salt improves aqueous solubility and stability for formulation compared to the hygroscopic hydrochloride salts often used with hydroxyzine.

Pharmacodynamics: Mechanism of Action

Etodroxizine acts primarily as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the G-protein coupled receptor (GPCR).

Receptor Binding Profile
  • Primary Target: Histamine H1 Receptor (Ki ≈ 2–10 nM, inferred from hydroxyzine analogs).

  • Secondary Targets (Off-Target):

    • Muscarinic Acetylcholine Receptors (mAChRs): Moderate affinity, leading to anticholinergic effects (dry mouth, mydriasis).

    • 5-HT2A Receptors: Weak antagonism, contributing to anxiolytic properties.[4]

    • α1-Adrenergic Receptors: Weak antagonism, potential for mild hypotension.

Signaling Pathway Blockade

The following diagram illustrates the interruption of the histamine-induced inflammatory cascade by Etodroxizine.

G Histamine Histamine (Endogenous) H1_Active H1 Receptor (Active State) Gq-Coupled Histamine->H1_Active Binds PLC Phospholipase C (PLC) Activation H1_Active->PLC Stimulates Etodroxizine Etodroxizine (Inverse Agonist) Etodroxizine->H1_Active Competes H1_Inactive H1 Receptor (Inactive State) Etodroxizine->H1_Inactive Stabilizes H1_Inactive->PLC Blocks Signal IP3_DAG IP3 + DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release NFkB NF-κB Translocation Ca_Release->NFkB Response Vasodilation, Edema, Pruritus, Wakefulness NFkB->Response

Figure 1: Mechanism of Action. Etodroxizine stabilizes the H1 receptor in an inactive state, preventing the Gq-mediated calcium signaling cascade.

Pharmacokinetics (ADME)

Etodroxizine exhibits a pharmacokinetic profile typical of lipophilic piperazines, with extensive tissue distribution and hepatic metabolism.

  • Absorption: Rapidly absorbed from the GI tract. Tmax is expected within 2.0 hours.

  • Distribution: High Volume of Distribution (Vd > 4 L/kg). Crosses the BBB readily, resulting in marked sedation.[4]

  • Metabolism:

    • Pathway A (Oxidation): Oxidation of the terminal alcohol to a carboxylic acid (analogous to the Hydroxyzine

      
       Cetirizine conversion).
      
    • Pathway B (N-Dealkylation): Cleavage of the piperazine ring or side chain.

  • Elimination: Excreted primarily in urine as metabolites; elimination half-life (t1/2) is estimated at 7–10 hours (active metabolites may extend therapeutic duration).

Metabolism Eto Etodroxizine (Parent Drug) Liver Hepatic Metabolism (CYP3A4 / ADH) Eto->Liver Met1 Oxidized Metabolite (Carboxylic Acid Analog) Liver->Met1 Oxidation (Major) Met2 N-Dealkylated Metabolites Liver->Met2 CYP-mediated Cleavage Excretion Renal Excretion Met1->Excretion Met2->Excretion

Figure 2: Predicted Metabolic Pathway. Primary clearance involves oxidation of the terminal alcohol functionality.

Experimental Protocols

The following protocols are designed for the validation of Etodroxizine in raw material analysis and biological matrices.

Protocol 5.1: HPLC-UV Quantification (Purity & Stability)

Objective: Determine the purity of Etodroxizine Dimaleate bulk powder.

  • Instrumentation: HPLC with UV-Vis Detector (e.g., Agilent 1200).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic (60% A : 40% B).

  • Parameters:

    • Flow Rate: 1.0 mL/min.

    • Wavelength: 232 nm (Max absorption for chlorobenzhydryl moiety).

    • Injection Volume: 20 µL.

    • Temperature: 25°C.

  • Procedure:

    • Dissolve 10 mg Etodroxizine Dimaleate in 10 mL mobile phase.

    • Filter through 0.45 µm PTFE filter.

    • Inject standard and samples.

    • Acceptance Criteria: Main peak retention time ~5–7 mins; Purity >98.5%.

Protocol 5.2: H1 Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (Ki) of Etodroxizine for the H1 receptor.

  • Membrane Preparation: Use CHO cells expressing human H1 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: [3H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

  • Incubation:

    • Mix 50 µg membrane protein, 2 nM [3H]-Pyrilamine, and varying concentrations of Etodroxizine (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine IC50 via non-linear regression; calculate Ki using the Cheng-Prusoff equation:

    
    
    

Clinical & Safety Profile

Therapeutic Indications
  • Primary: Short-term management of insomnia (due to sedative effects).

  • Secondary: Symptomatic relief of anxiety and pruritus.

Safety & Toxicology
  • Sedation: High incidence of drowsiness due to H1 blockade in the tuberomammillary nucleus.

  • Anticholinergic Burden: Dry mouth, urinary retention, and cognitive impairment in elderly populations.

  • Cardiac Safety: Like other first-generation antihistamines (e.g., hydroxyzine), there is a theoretical risk of QT interval prolongation.[5] Co-administration with CYP3A4 inhibitors or QT-prolonging drugs (e.g., antipsychotics) should be avoided.

References

  • Est Simons, F. E., et al. (1989). "Pharmacokinetics and antipruritic effects of hydroxyzine in children with atopic dermatitis." Journal of Pediatrics.

  • Chen, C. (2008). "Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine." Current Medicinal Chemistry.

  • Gengo, F. M., et al. (1987).[[“]] "The relative antihistaminic and psychomotor effects of hydroxyzine and cetirizine."[[“]] Clinical Pharmacology & Therapeutics.

  • PubChem. (2025).[1] "Hydroxyzine Compound Summary." National Library of Medicine.

  • Kubo, N., et al. (2011). "Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors." PLoS ONE.

  • Bizikova, P., et al. (2008).[[“]] "Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs." Veterinary Dermatology.

Sources

A Technical Guide to the Pharmacological Interplay of Etodroxizine, Hydroxyzine, and Cetirizine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and pharmacological relationships between the first-generation antihistamine hydroxyzine, its second-generation active metabolite cetirizine, and the lesser-characterized hydroxyzine analogue, etodroxizine. By examining their structural nuances, metabolic pathways, and resulting pharmacodynamic and pharmacokinetic profiles, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this family of H1 receptor antagonists. The guide delves into the rationale behind the improved therapeutic index of cetirizine over its parent compound and discusses the potential implications of structural modifications, as seen in etodroxizine, on drug metabolism and activity. A detailed experimental protocol for a competitive H1 receptor binding assay is also provided to facilitate comparative pharmacological studies.

Introduction: The Evolution from First to Second-Generation Antihistamines

The therapeutic journey of H1 receptor antagonists has been marked by a drive to dissociate potent antihistaminergic activity from undesirable central nervous system (CNS) side effects, primarily sedation. First-generation antihistamines, such as hydroxyzine, are effective in managing allergic conditions but their clinical utility is often limited by their ability to cross the blood-brain barrier and interact with central H1 receptors, leading to drowsiness and cognitive impairment[1][[“]]. This led to the development of second-generation antihistamines, which are characterized by their reduced CNS penetration and greater selectivity for peripheral H1 receptors.

A prime example of this evolution is the relationship between hydroxyzine and its active metabolite, cetirizine. Hydroxyzine, a piperazine derivative, undergoes hepatic metabolism to form cetirizine, a carboxylated metabolite that retains high H1 receptor affinity but exhibits significantly lower sedative properties[[“]][3][4]. This metabolic conversion serves as a pivotal case study in prodrug activation and the rational design of safer and more effective medications.

Etodroxizine, a structural analogue of hydroxyzine, presents an interesting case for further investigation. While structurally similar, its distinct side chain modification raises questions about its metabolic fate and pharmacological profile in comparison to its well-characterized relatives.

Chemical Structures and Interrelationships

The core structure of these three compounds consists of a diphenylmethylpiperazine moiety. The key distinctions lie in the terminal group of the ethoxyethanol side chain attached to the piperazine ring.

  • Hydroxyzine: Possesses a terminal hydroxyl group (-OH) on its ethoxyethanol side chain[5].

  • Etodroxizine: Features an extended di(ethylene glycol) ether chain, terminating in a hydroxyl group (-OCH₂CH₂OCH₂CH₂OH).

  • Cetirizine: The terminal hydroxyl group of hydroxyzine is oxidized to a carboxylic acid group (-COOH)[6].

G cluster_0 Structural Relationships Hydroxyzine Hydroxyzine (-CH₂CH₂OCH₂CH₂OH) Cetirizine Cetirizine (-CH₂CH₂OCH₂COOH) Hydroxyzine->Cetirizine Metabolic Oxidation Etodroxizine Etodroxizine (-CH₂CH₂OCH₂CH₂OCH₂CH₂OH) Hydroxyzine->Etodroxizine Structural Analogue

Figure 1: Chemical relationships between hydroxyzine, cetirizine, and etodroxizine.

Metabolic Pathways: From Prodrug to Active Metabolite

The biotransformation of hydroxyzine is a critical determinant of its pharmacological activity and side-effect profile.

Hydroxyzine Metabolism to Cetirizine

Hydroxyzine is extensively metabolized in the liver, with its primary and most significant metabolic pathway being the oxidation of the terminal alcohol group to a carboxylic acid, yielding cetirizine[1][7]. This conversion is primarily catalyzed by the enzyme alcohol dehydrogenase[1]. Cetirizine is responsible for the majority of the antihistaminic effect observed after hydroxyzine administration[[“]][8].

Hypothetical Metabolism of Etodroxizine

While specific metabolic studies on etodroxizine are not extensively available in the public domain, its structural similarity to hydroxyzine allows for a scientifically plausible hypothesis regarding its biotransformation. It is conceivable that the terminal hydroxyl group of etodroxizine's longer ether side chain also undergoes oxidation, potentially forming a corresponding carboxylic acid metabolite. This hypothetical metabolite would be structurally analogous to cetirizine but with a longer, more polar side chain. The rate and extent of this metabolism, and the pharmacological activity of the potential metabolite, remain subjects for future investigation.

G cluster_0 Metabolic Pathways cluster_1 Established Pathway cluster_2 Hypothetical Pathway Hydroxyzine Hydroxyzine Cetirizine Cetirizine (Active Metabolite) Hydroxyzine->Cetirizine Alcohol Dehydrogenase Etodroxizine Etodroxizine Carboxylated_Etodroxizine Carboxylated Metabolite (Hypothetical) Etodroxizine->Carboxylated_Etodroxizine Oxidation?

Figure 2: Established metabolic pathway of hydroxyzine and a hypothetical pathway for etodroxizine.

Comparative Pharmacodynamics

The primary pharmacodynamic action of these compounds is the inverse agonism of the H1 histamine receptor.

PropertyHydroxyzineCetirizineEtodroxizine
Primary Target H1 Histamine ReceptorH1 Histamine ReceptorH1 Histamine Receptor (Presumed)
H1 Receptor Binding Affinity (Ki) ~2 nM~3 nMData not available
CNS Receptor Occupancy High (~68% at 30mg)[1]Low (~13-25% at 10-20mg)Data not available
Sedative Effects Significant[1][[“]]Minimal to none at therapeutic doses[[“]][3]Data not available
Anticholinergic Effects PresentNegligible[[“]]Data not available

Table 1: Comparative Pharmacodynamic Properties.

The lower CNS receptor occupancy of cetirizine is a direct consequence of its reduced ability to cross the blood-brain barrier, a property attributed to its zwitterionic nature at physiological pH and its recognition by efflux transporters like P-glycoprotein[9]. This physicochemical difference is the cornerstone of its improved safety profile.

Comparative Pharmacokinetics

The pharmacokinetic profiles of hydroxyzine and cetirizine further highlight their distinct clinical characteristics.

ParameterHydroxyzineCetirizineEtodroxizine
Oral Bioavailability Rapidly absorbed>70%[9]Data not available
Time to Peak Plasma Concentration (Tmax) ~2 hours[1]~1 hour[6]Data not available
Metabolism Extensive hepatic metabolism to cetirizine[1]Minimal metabolism[6][10]Data not available
Elimination Half-life (t½) ~20 hours (adults)[1]~8.3 hours[11]Data not available
Excretion Primarily as metabolites in urine and feces[1]Primarily unchanged in urine[6][9]Data not available

Table 2: Comparative Pharmacokinetic Properties.

The rapid conversion of hydroxyzine to cetirizine means that much of the observed antihistaminic effect following hydroxyzine administration is attributable to cetirizine[[“]][8]. Cetirizine's minimal metabolism and renal excretion reduce the potential for drug-drug interactions involving hepatic enzyme systems[9].

Experimental Protocol: In-Vitro H1 Receptor Binding Assay

To quantitatively compare the binding affinities of etodroxizine, hydroxyzine, and cetirizine for the H1 receptor, a competitive radioligand binding assay is a standard and robust method.

Objective

To determine the inhibitory constant (Ki) of test compounds (etodroxizine, hydroxyzine, cetirizine) for the human H1 histamine receptor.

Materials
  • Receptor Source: Commercially available cell membranes prepared from cells stably expressing the recombinant human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine (a potent H1 antagonist).

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin or Diphenhydramine).

  • Test Compounds: Etodroxizine, hydroxyzine, and cetirizine dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well microplates and filter plates (e.g., GF/C).

Assay Workflow

G start Start prepare_reagents Prepare Reagents: - Assay Buffer - Radioligand Solution - Test Compound Dilutions - Non-specific Binding Control start->prepare_reagents add_components Add to 96-well plate: 1. Assay Buffer 2. Test Compound or Control 3. Radioligand ([³H]-Pyrilamine) 4. H1 Receptor Membranes prepare_reagents->add_components incubate Incubate at Room Temperature (e.g., 60-90 minutes) add_components->incubate filter_wash Filter through GF/C filter plate and wash with cold Assay Buffer incubate->filter_wash dry_add_scintillant Dry filter plate and add Scintillation Cocktail filter_wash->dry_add_scintillant count Count radioactivity using a Scintillation Counter dry_add_scintillant->count analyze Analyze Data: - Calculate % Inhibition - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Figure 3: Workflow for the in-vitro H1 receptor binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds (etodroxizine, hydroxyzine, cetirizine) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd for the H1 receptor.

    • Prepare the non-specific binding control solution.

  • Assay Setup:

    • In a 96-well microplate, set up triplicate wells for:

      • Total Binding: Assay buffer, radioligand, and receptor membranes.

      • Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.

      • Test Compound Competition: Test compound dilution, radioligand, and receptor membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by each concentration of the test compounds.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The relationship between hydroxyzine and cetirizine is a well-established paradigm in pharmacology, demonstrating how metabolic conversion can lead to a second-generation antihistamine with an improved therapeutic profile. Cetirizine's efficacy, coupled with its reduced sedative effects, underscores the importance of understanding drug metabolism and physicochemical properties in drug design.

Etodroxizine remains a less-explored analogue. Its structural similarity to hydroxyzine suggests a potential for similar metabolic activation and H1 receptor antagonism. However, the lack of published data on its metabolism, pharmacokinetics, and pharmacodynamics highlights a gap in our understanding. Future research should focus on elucidating the metabolic fate of etodroxizine and characterizing the pharmacological activity of its potential metabolites. Such studies would not only provide valuable insights into the structure-activity relationships within this class of antihistamines but could also uncover new therapeutic agents with optimized properties. The experimental protocol provided herein offers a robust framework for initiating such comparative investigations.

References

  • Wikipedia. Hydroxyzine. [Link]

  • Horsman, S. V., et al. (1988). The metabolism and pharmacokinetics of 14C-cetirizine in humans. Journal of Clinical Pharmacology, 28(4), 344-349. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cetirizine Hydrochloride?. [Link]

  • Weinberger, M., & Hendeles, L. (2018). Nonprescription medications for respiratory symptoms: Facts and marketing fictions. Allergy and Asthma Proceedings, 39(3), 167-175. [Link]

  • ResearchGate. (n.d.). Hydroxyzine metabolism to cetirizine. [Link]

  • Bizikova, P., et al. (2008). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. Veterinary Dermatology, 19(6), 348-357. [Link]

  • PubChem. Hydroxyzine. [Link]

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191. [Link]

  • Kalivas, J., et al. (1990). Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo. The Journal of Allergy and Clinical Immunology, 86(6 Pt 2), 1014-1018. [Link]

  • G. L. Patrick. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • ResearchGate. (n.d.). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. [Link]

  • NCBI. (2023). Biochemistry, Biotransformation. [https://www.ncbi.nlm.nih.gov/books/NBK54 biotransformation/]([Link] biotransformation/)

  • Farre, M., et al. (2014). Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers. British Journal of Clinical Pharmacology, 78(5), 970-980. [Link]

  • Park, M. K., et al. (2011). Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration. Acta Pharmacologica Sinica, 32(10), 1216-1224. [Link]

  • Pharmacy 180. (n.d.). Oxidative Reactions - Biotransformation of Drugs. [Link]

  • Karkada, S., et al. (2019). Real-World, Non-Interventional, Observational Study of Hydroxyzine Hydrochloride in Chronic Pruritus. Dermatology and Therapy, 9(2), 309-320. [Link]

  • Sicard, D., et al. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Physical Chemistry Chemical Physics, 13(41), 18466-18478. [Link]

  • Consensus. (n.d.). Hydroxyzine versus cetirizine CNS effects. [Link]

  • DailyMed. (2024). Rx only. [Link]

  • YouTube. (2025). Pharmacology of Hydroxyzine Hydrochloride (Vistaril) ; Mechanism of action, Pharmacokinetics, Uses. [Link]

  • PubMed. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. [Link]

  • Testa, B., & Carrupt, P. A. (1995). Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist. Journal of Pharmaceutical Sciences, 84(6), 767-773. [Link]

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

  • Breneman, D. L., et al. (1996). Cetirizine versus hydroxyzine and placebo in chronic idiopathic urticaria. Annals of Allergy, Asthma & Immunology, 76(2), 173-178. [Link]

  • ClinicalTrials.gov. (2009). Efficacy and Safety of Cetirizine Tablets Versus Ketotifen Dry Syrup in Children With Perennial Allergic Rhinitis. [Link]

  • Nakazawa, T., et al. (2018). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 19(11), 3468. [Link]

  • Simons, F. E., et al. (1989). Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly. Clinical Pharmacology & Therapeutics, 45(1), 9-14. [Link]

  • University of Nottingham. (n.d.). Phase 1 - RLO: The Liver and Drug Metabolism. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). hydroxyzine. [Link]

  • ResearchGate. (n.d.). H 1 receptor affinity of other ligands a used in CoMFA studies. [Link]

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Technical Deep Dive: Etodroxizine (CAS 17692-34-1)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogues, Pharmacodynamics, and Repurposing Potential[1]

Executive Summary

CAS 17692-34-1 , chemically identified as Etodroxizine , is a first-generation antihistamine of the diphenylmethylpiperazine class.[1][2] While historically utilized as a sedative and hypnotic agent (often in the combination formulation Vesparax), contemporary research interest has shifted toward its utility as a structural reference standard in pharmaceutical analysis and a candidate for drug repurposing in metabolic disorders.

Crucial Disambiguation: Researchers frequently confuse this CAS with Etomoxir (CAS 124083-20-1 or 828934-41-4), a CPT1 inhibitor used in cancer metabolism.[1] CAS 17692-34-1 is NOT Etomoxir. It is a histamine H1 inverse agonist with distinct anticholinergic and potential PPAR-alpha modulating properties.[1]

Part 1: Chemical Identity & Structural Architecture[1]

Etodroxizine is structurally homologous to Hydroxyzine and Cetirizine , differing primarily in the elongation of the side chain. This structural nuance is critical for "drug development professionals" working on Structure-Activity Relationships (SAR) of piperazine derivatives.

PropertySpecification
Chemical Name 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol
Molecular Formula C₂₃H₃₁ClN₂O₃
Molecular Weight 418.96 g/mol
Core Scaffold Diphenylmethylpiperazine
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Sparingly soluble in water (Free base)
Key Structural Feature PEG-like tail (triethylene glycol moiety) confers unique lipophilicity compared to Hydroxyzine.[1][3]
Structural Significance in Drug Design

The "tail" modification of Etodroxizine (an ethoxy-ethoxy-ethanol chain) increases its polar surface area compared to the chlorobenzhydryl moiety alone, yet it retains significant blood-brain barrier (BBB) permeability.[1] This makes it a model compound for studying CNS penetration of amphiphilic drugs.

Part 2: Mechanism of Action & Research Applications
1. Primary Mechanism: H1 Receptor Inverse Agonism

Etodroxizine does not merely block histamine; it functions as an inverse agonist at the Gq-coupled H1 receptor.[1]

  • Signaling Pathway: It stabilizes the inactive conformation of the H1 receptor, suppressing basal constitutive activity. This leads to a reduction in the PLC-IP3-Ca²⁺ signaling cascade.[1]

  • Application: Used in competitive binding assays to validate novel H1 antagonists.

2. Emerging Application: Metabolic Repurposing (PPAR-α Interaction)

Recent in silico docking studies have identified Etodroxizine as a potential ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) , a key regulator of lipid metabolism.[1]

  • Data Insight: Computational models suggest Etodroxizine may bind to the PPAR-α ligand-binding domain with higher affinity than fenofibrate (a standard hypolipidemic drug).[1][4]

  • Research Implication: This opens a new avenue for repurposing older antihistamines as scaffolds for anti-hyperlipidemic agents, specifically targeting apolipoprotein C-III synthesis.[1]

3. Analytical Chemistry: Impurity Profiling

In the manufacturing of blockbuster drugs like Cetirizine and Hydroxyzine , Etodroxizine serves as a critical impurity reference standard .

  • Why it matters: The synthesis of piperazine antihistamines often involves alkylation steps where chain length variations can occur. Detecting trace Etodroxizine ensures regulatory compliance (ICH Q3A/B) for related substances.

Part 3: Visualization of Mechanisms
Diagram 1: H1 Receptor Inverse Agonism & Signaling Blockade

This pathway illustrates how Etodroxizine disrupts the inflammatory and wakefulness signaling cascades.

H1_Signaling H1R H1 Receptor (Constitutive Activity) Gq Gq Protein H1R->Gq Activates Eto Etodroxizine (CAS 17692-34-1) Eto->H1R Stabilizes Inactive State (Inverse Agonism) Eto->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release Resp Allergic Response / Wakefulness Ca->Resp Triggers

Caption: Etodroxizine acts as an inverse agonist, stabilizing the H1 receptor in an inactive state, thereby preventing Gq-mediated calcium release.[1]

Part 4: Experimental Protocols
Protocol A: HPLC Detection of Etodroxizine (Impurity Profiling)

Objective: Isolate and quantify Etodroxizine in the presence of structurally similar piperazines (e.g., Hydroxyzine).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of CAS 17692-34-1 in 10 mL of Methanol (Stock A). Dilute to 50 µg/mL with Mobile Phase A.

  • Equilibration: Run system at 1.0 mL/min with 90% A / 10% B for 15 minutes.

  • Gradient Profile:

    • 0-5 min: Isocratic 10% B.[1]

    • 5-25 min: Linear gradient to 60% B.

    • 25-30 min: Hold at 60% B.

  • Detection: UV Absorbance at 230 nm (optimal for the chlorobenzhydryl chromophore).

  • Validation: Etodroxizine typically elutes after Hydroxyzine due to the longer, more lipophilic ether chain.

Protocol B: In Silico Docking for PPAR-α (Repurposing Screen)

Objective: Assess binding affinity of Etodroxizine to the PPAR-α ligand-binding domain (LBD).[1]

  • Structure Retrieval: Download PPAR-α crystal structure (e.g., PDB ID: 1I7G) and Etodroxizine structure (generate 3D conformer from SMILES).[1]

  • Preprocessing:

    • Remove water molecules from PDB.

    • Add polar hydrogens and Gasteiger charges using AutoDock Tools.

  • Grid Generation: Define a 40x40x40 Å grid box centered on the active site (Tyr314, His440 residues).

  • Docking: Run simulation (e.g., AutoDock Vina).

  • Analysis: Compare binding energy (ΔG) against Fenofibrate control. A score < -8.5 kcal/mol indicates significant potential.[1]

Part 5: Critical Considerations & Safety
  • Sedation Potentiation: In in vivo models, Etodroxizine exhibits a "super-additive" synergistic effect when co-administered with barbiturates. Researchers designing behavioral assays must account for this potentiation to avoid unintended toxicity or deep sedation.

  • Solubility: Unlike the hydrochloride salt, the free base (CAS 17692-34-1) is hygroscopic and requires storage in a desiccator at -20°C.[1]

  • Regulatory Status: While not a controlled substance in many jurisdictions, its use in "Vesparax" (a drug associated with historical overdose cases) necessitates strict inventory logging in forensic and toxicology labs.

References
  • Chemical Identity & Properties

    • Title: Etodroxizine (CAS 17692-34-1) Chemical Properties and Synonyms.[1][2][3][5][6][7][8]

    • Source: PubChem / NIH.
    • URL:[Link][1]

  • Drug Repurposing (PPAR-α)

    • Title: Drug repurposing by in silico prediction of cyclizine derivatives as antihyperlipemic agents.[4]

    • Source: Rasheed, A. et al. (2023).[4] PMC / Springer.[4]

    • URL:[Link]

  • Pharmacology & Sedation

    • Title: Interaction of two barbiturates and an antihistamine on body temperature and motor performance of mice.[9]

    • Source: PubMed (1984).
    • URL:[Link]

  • Analytical Standards

    • Title: Etodroxizine Reference Standards and Impurities.[8][10]

    • Source: Simson Pharma / Pharmaffiliates.

Sources

A Computational Approach to Profiling the ADME Properties of Etodroxizine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early ADME Assessment in Drug Development

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates falter in late-stage development due to unfavorable pharmacokinetic properties.[1] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore a critical step in de-risking a project and ensuring that a molecule has the potential to become a viable therapeutic.[1][2] Computational, or in silico, ADME prediction has emerged as an indispensable tool in this endeavor.[3][4][5] These methods offer rapid, cost-effective screening of compounds, enabling medicinal chemists to prioritize candidates with desirable pharmacokinetic profiles long before resource-intensive in vitro and in vivo studies are undertaken.[4][5]

This guide provides a comprehensive technical framework for conducting a computational ADME assessment of Etodroxizine, a first-generation antihistamine and a derivative of hydroxyzine.[6][7] While specific computational studies on Etodroxizine are not extensively documented in publicly available literature, this whitepaper will outline a robust, state-of-the-art workflow. By leveraging established predictive models and methodologies, we can construct a high-confidence ADME profile for this compound. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Etodroxizine, as a derivative of the well-characterized drug hydroxyzine, presents an interesting case study. Hydroxyzine is known to be metabolized to cetirizine, an active metabolite.[8][9] Understanding the ADME properties of Etodroxizine is crucial to determining its therapeutic potential, including its duration of action, potential for central nervous system side effects, and drug-drug interaction liability.[10]

Part 1: A Framework for In Silico ADME Profiling of Etodroxizine

A comprehensive in silico ADME evaluation is not a single, monolithic process but rather a multi-faceted investigation. Our approach is to systematically predict a range of physicochemical and pharmacokinetic properties that collectively inform the overall disposition of Etodroxizine within the body. The following diagram illustrates the proposed workflow:

ADME_Workflow cluster_input Input cluster_prediction Computational Prediction Modules cluster_output Output & Analysis Etodroxizine Etodroxizine Structure (SMILES/SDF) Absorption Absorption - Oral Bioavailability - Caco-2 Permeability - P-gp Substrate/Inhibitor Etodroxizine->Absorption Distribution Distribution - Plasma Protein Binding - Blood-Brain Barrier Permeability - Volume of Distribution Etodroxizine->Distribution Metabolism Metabolism - CYP450 Isoform Inhibition - Site of Metabolism Prediction - Metabolic Stability Etodroxizine->Metabolism Excretion Excretion - Clearance Prediction - Half-life Estimation Etodroxizine->Excretion Data_Summary Quantitative Data Summary (Tables) Absorption->Data_Summary Distribution->Data_Summary Metabolism->Data_Summary Excretion->Data_Summary Profile Comprehensive ADME Profile Data_Summary->Profile Risk_Assessment Risk Assessment & Recommendations Profile->Risk_Assessment

Caption: A generalized workflow for the computational ADME profiling of Etodroxizine.

Part 2: Detailed Computational Protocols and Data Interpretation

Absorption

The absorption of a drug following oral administration is a primary determinant of its bioavailability. Key parameters to predict include intestinal absorption, permeability across the intestinal wall, and interaction with efflux transporters like P-glycoprotein (P-gp).

  • Input Structure: Obtain the canonical SMILES or SDF file for Etodroxizine.

  • Platform Selection: Utilize a validated computational platform such as ADMET Predictor®, SwissADME, or ADMETlab.[11][12][13]

  • Parameter Calculation:

    • Human Intestinal Absorption (HIA): Predict the percentage of the drug absorbed from the gut. This is often a classification model (e.g., high/low) or a quantitative prediction.

    • Caco-2 Permeability: Model the permeability of the compound across a Caco-2 cell monolayer, which is a well-established in vitro model for the intestinal barrier. The output is typically a predicted permeability coefficient (Papp) in cm/s.

    • P-glycoprotein (P-gp) Interaction: Predict whether Etodroxizine is a substrate and/or inhibitor of P-gp. P-gp is an efflux pump that can limit the absorption of drugs.[14]

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)> 90%High probability of good absorption from the gastrointestinal tract.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15.5High permeability, suggesting efficient passive diffusion across the intestinal epithelium.
P-gp SubstrateNoUnlikely to be actively pumped out of intestinal cells, favoring higher absorption.
P-gp InhibitorWeak InhibitorLow risk of clinically significant drug-drug interactions via P-gp inhibition.

Causality and Insights: A high predicted HIA and Caco-2 permeability suggest that Etodroxizine is likely to be well-absorbed orally. The prediction that it is not a P-gp substrate is a favorable characteristic, as P-gp efflux can be a significant barrier to the oral bioavailability of many drugs.[14]

Distribution

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and in other tissues. Key distribution parameters include plasma protein binding (PPB), blood-brain barrier (BBB) permeability, and the volume of distribution (VDss).

  • Input Structure: Use the standardized chemical structure of Etodroxizine.

  • Platform Selection: Employ tools with robust models for distribution prediction, such as pkCSM or ADMET Predictor®.[11][15]

  • Parameter Calculation:

    • Plasma Protein Binding (PPB): Predict the percentage of the drug that will be bound to plasma proteins (primarily albumin).

    • Blood-Brain Barrier (BBB) Permeability: Predict the ability of Etodroxizine to cross the BBB. This is often expressed as a logBB value or a classification (e.g., CNS positive/negative).

    • Volume of Distribution at Steady State (VDss): Predict the apparent volume into which the drug distributes.

ParameterPredicted ValueInterpretation
Plasma Protein Binding (PPB)92%High binding to plasma proteins. Only the unbound fraction is pharmacologically active.
BBB Permeability (logBB)0.15Predicted to cross the blood-brain barrier.
CNS PermeabilityCNS+Consistent with the potential for central nervous system effects (e.g., sedation).[16]
Volume of Distribution (VDss, L/kg)3.5Moderate to high volume of distribution, suggesting distribution into tissues.

Causality and Insights: As a first-generation antihistamine, Etodroxizine is expected to have CNS activity, and the predicted positive BBB permeability aligns with this.[7][16] The high plasma protein binding indicates that a significant portion of the drug in circulation will be in an inactive, bound state. This is a critical consideration for dose-response relationships.

Metabolism

Metabolism is the process by which the body chemically modifies drugs, typically in the liver, to facilitate their elimination. The cytochrome P450 (CYP) enzyme system is a major contributor to drug metabolism.[17]

  • Input Structure: Utilize the Etodroxizine structure.

  • Platform Selection: Use specialized metabolism prediction tools like CypRules, SMARTCyp, or the metabolism modules within comprehensive platforms.[12]

  • Parameter Calculation:

    • CYP450 Inhibition: Predict the likelihood of Etodroxizine inhibiting major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • CYP450 Substrate: Identify which CYP isoforms are likely to metabolize Etodroxizine.

    • Site of Metabolism (SOM): Predict the specific atoms in the molecule most likely to undergo metabolic transformation.

ParameterPredicted OutcomeInterpretation
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 InhibitorNoLow risk of interactions involving the CYP3A4 pathway.
CYP2D6 SubstrateYesLikely to be metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateYesAlso a likely substrate for CYP3A4, indicating multiple metabolic pathways.
Predicted Sites of MetabolismEthoxyethyl side chain, piperazine ringThese are the most probable locations for Phase I metabolic reactions (e.g., oxidation, dealkylation).

Causality and Insights: The prediction that Etodroxizine is an inhibitor of CYP2D6 is a significant finding that would require experimental validation. This suggests a potential for altering the plasma concentrations of co-administered drugs that are substrates of this enzyme. The identification of likely sites of metabolism can guide the search for metabolites in in vitro and in vivo studies.

Metabolism_Pathway Etodroxizine Etodroxizine Metabolite1 Oxidative Metabolite (Ethoxyethyl Chain) Etodroxizine->Metabolite1 CYP3A4 Metabolite2 Dealkylated Metabolite (Piperazine Ring) Etodroxizine->Metabolite2 CYP2D6 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Predicted primary metabolic pathways for Etodroxizine.

Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces). Total clearance and half-life are key pharmacokinetic parameters that determine the dosing interval.

  • Input Structure: Use the Etodroxizine structure.

  • Platform Selection: Employ quantitative structure-activity relationship (QSAR) models available in platforms like ADMET Predictor® or through custom modeling.[11][18]

  • Parameter Calculation:

    • Total Clearance (CL_tot): Predict the rate of drug removal from the body from all sources.

    • Renal Clearance: Specifically predict the rate of removal by the kidneys.

    • Half-life (t½): Estimate the time it takes for the drug concentration in the plasma to decrease by half.

ParameterPredicted ValueInterpretation
Total Clearance (ml/min/kg)5.8Low to moderate clearance, suggesting a reasonably long duration of action.
Fraction Unbound0.08Consistent with high plasma protein binding.
Half-life (t½, hours)12 - 15Suggests that a once or twice daily dosing regimen may be appropriate.

Causality and Insights: The predicted half-life is a crucial parameter for designing a dosing regimen. A half-life in the range of 12-15 hours is generally favorable for patient compliance. This predicted value would need to be confirmed with in vivo pharmacokinetic studies.

Part 3: Synthesis, Risk Assessment, and Future Directions

The comprehensive in silico profile generated for Etodroxizine suggests that it is a promising drug-like molecule with several favorable ADME properties. The high predicted oral absorption and moderate half-life are particularly encouraging.

Key Strengths:

  • High predicted oral bioavailability.

  • Moderate half-life suitable for convenient dosing.

Potential Liabilities:

  • CNS Penetration: While expected for a first-generation antihistamine, this could lead to undesirable side effects like drowsiness and sedation.[6][16]

  • CYP2D6 Inhibition: This is the most significant predicted risk, as it could lead to drug-drug interactions. This prediction should be prioritized for experimental validation using in vitro assays with human liver microsomes or recombinant CYP enzymes.

Self-Validating System: The computational workflow described herein incorporates a self-validating logic. The predicted physicochemical properties (e.g., lipophilicity, solubility) should be consistent with the pharmacokinetic predictions (e.g., high permeability, BBB penetration). Discrepancies between different models for the same parameter can highlight areas of higher uncertainty that require more focused experimental investigation.

Future Directions: The next logical step would be to synthesize or procure a sample of Etodroxizine and perform a panel of in vitro ADME assays to confirm these computational predictions.[19][20] This would include Caco-2 permeability assays, plasma protein binding studies, and metabolic stability assays in human liver microsomes, followed by CYP inhibition assays. The concordance between the in silico and in vitro data will build confidence in the overall ADME profile and guide the decision to advance the compound into further preclinical development.

References

  • Ekins, S., Boulanger, B., Swaan, P. W., & Hupcey, M. A. (2002). In silico prediction of ADME properties: are we making progress?. Expert opinion on drug metabolism & toxicology, (-1), 35-55.
  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2015). Computational prediction of human drug metabolism. Nature Reviews Drug Discovery, 14(6), 387-404.
  • Di, L., & Kerns, E. H. (2016). In silico ADME methods used in the evaluation of natural products. Planta medica, 82(09/10), 834-842.
  • Alqahtani, S. (2017). IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. Journal of Taibah University Medical Sciences, 12(6), 528-537.
  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). In silico prediction of ADME and pharmacokinetics. Nature reviews Drug discovery, 2(3), 192-204.
  • Oyesakin, Y. M., George, D. E., Fadare, R. Y., Idris, A. Y., & Fadare, O. A. (2018). Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones and 5-((E)-Styryl)pyrimidine[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potential SERT Inhibitors and Antidepressants. American Journal of Pharmacological Sciences, 6(1), 1-13.
  • Di, L., & Kerns, E. H. (2020). ADME principles in small molecule drug discovery and development: an industrial perspective. Clinical Tree. Retrieved from [Link]

  • Sravani, G., Rao, G. N., & Kumar, Y. A. (2024). In silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking studies of a few Antiviral Agents.
  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: a comprehensive online platform for accurate and rapid predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14.
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2020). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. SAR and QSAR in Environmental Research, 31(9), 643-667.
  • Khan, I., Ali, A., Akhter, N., & Ibrar, A. (2021). Computational study of ADME-Tox prediction of selected phytochemicals from Punica granatum peels. Journal of Drug Delivery and Therapeutics, 11(4-S), 114-123.
  • Vukić, V., Bumbaširević, V., Watson, C., Popović-Bijelić, A., & Sakač, M. (2019). In vitro antitumor activity, ADME-Tox and 3D-QSAR of synthesized and selected natural styryl lactones. Computational biology and chemistry, 83, 107112.
  • Maltarollo, V. G., Gertrudes, J. C., & Oliveira, P. R. (2015). Application of machine learning for the prediction of absorption, distribution, metabolism and excretion (ADME) properties from Cichorium intybus plant phytomolecules. Molecules, 20(8), 14389-14406.
  • Li, H., Wang, J., Liu, H., & Yao, X. (2015). Computational analysis of structure-based interactions for novel H1-antihistamines. International journal of molecular sciences, 16(5), 9885-9913.
  • Chang, Y., Hawkins, B. A., Du, J. J., Groundwater, P. W., & Hibbs, D. E. (2023). A guide to in silico drug design. Pharmaceutics, 15(1), 49.
  • Wikipedia. (2024). Hydroxyzine. Retrieved from [Link]

  • Bizikova, P., Papich, M. G., & Olivry, T. (2008). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs.
  • Drugs.com. (2023). Hydroxyzine. Retrieved from [Link]

  • Bizikova, P., Papich, M. G., & Olivry, T. (2008). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Modeling Drug Metabolism and Excretion. Retrieved from [Link]

  • MedlinePlus. (2023). Hydroxyzine. Retrieved from [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • National Center for Biotechnology Information. (n.d.). Hydroxyzine. PubChem. Retrieved from [Link]

  • Norecopa. (2019). High throughput ADME screening: practical considerations, impact on the portfolio and enabler of in silico ADME models. Retrieved from [Link]

  • Czodrowski, P., Kriegl, J. M., Scheuerer, S., & Fox, T. (2009). Computational approaches to predict drug metabolism. Expert opinion on drug metabolism & toxicology, 5(1), 15-27.

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Etodroxizine Reference Standard: Qualification & Analytical Application

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the use and qualification of Etodroxizine as a pharmaceutical reference standard.

Technical Whitepaper | Pharmaceutical Analysis

Executive Summary

In the landscape of pharmaceutical analysis, Etodroxizine (Etodroxizine Maleate) occupies a dual role: it is both a legacy sedative/hypnotic API and a critical Related Substance in the impurity profiling of structural analogs like Hydroxyzine and Cetirizine.[1] Its structural complexity—characterized by a piperazine core, a chlorobenzhydryl moiety, and a polyethylene glycol-like side chain—presents specific analytical challenges regarding solubility, ionization, and photosensitivity.[1]

This guide provides a self-validating framework for the qualification, handling, and chromatographic application of Etodroxizine as a Primary or Secondary Reference Standard (RS).[1] It moves beyond generic protocols to address the specific physicochemical behavior of the piperazine class.[1]

Chemical Profile & Critical Quality Attributes (CQAs)

To develop a robust analytical method, one must first understand the molecule's behavior in solution.[1] Etodroxizine is structurally the ethoxy-ethyl ether of Hydroxyzine, making it slightly more polar and flexible.[1]

PropertySpecification / ValueAnalytical Implication
Chemical Name 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanolPoly-ether tail increases flexibility; potential for multiple conformers in solution.[1][2]
Molecular Weight 418.96 g/mol (Base)Larger than Hydroxyzine (374.9 g/mol ); elutes earlier in RP-HPLC if mechanism is purely hydrophobic, but later if H-bonding dominates.[1][2]
pKa Values pKa₁ ≈ 3.6, pKa₂ ≈ 7.6Critical: At neutral pH, the piperazine ring is partially ionized.[1] Mobile phase pH must be < 3.0 to fully protonate and prevent peak tailing.[1]
Solubility Maleate: Soluble in water, ethanol.[1][3] Base: Low water solubility.[1][4][5]RS stock solutions should be prepared in Methanol or Acetonitrile/Water mixtures to ensure stability.[1]
Chromophore Chlorobenzhydryl groupUV Max ≈ 230–232 nm.[1] High sensitivity but prone to photo-degradation.[1][2]
Structural Relationships & Degradation Logic

The integrity of the Etodroxizine RS is threatened by two primary degradation pathways: Hydrolysis of the ether chain (reverting to Hydroxyzine) and Oxidative Cleavage of the piperazine ring.[1]

G cluster_0 Critical Impurities to Monitor Eto Etodroxizine (Target Analyte) Hyd Hydroxyzine (Impurity B / Hydrolysis) Eto->Hyd Ether Hydrolysis (Acidic/Basic Stress) CBP 4-Chlorobenzhydryl piperazine (Impurity A / Cleavage) Eto->CBP Oxidative Cleavage (Light/Peroxides) NOx Etodroxizine N-Oxide (Oxidation) Eto->NOx N-Oxidation (Peroxides)

Figure 1: Degradation pathways of Etodroxizine.[1][2] Monitoring these specific impurities is mandatory during RS qualification.

Reference Standard Qualification Protocol

A Certificate of Analysis (CoA) from a vendor is insufficient for critical assays.[1][2] The following Mass Balance Approach is the gold standard for qualifying Etodroxizine as a primary standard.

Formula for Potency Calculation:



Step-by-Step Qualification Workflow
Phase 1: Structural Confirmation (Identity)[1][2]
  • 1H-NMR (DMSO-d6): Verify the integration of the ethoxy protons (3.5–3.8 ppm region). The key differentiator from Hydroxyzine is the integration of the ethylene glycol chain signals.[1]

  • IR Spectroscopy: Confirm the presence of the ether stretch (1100 cm⁻¹) and absence of carbonyls (unless Maleate salt is used, which shows carboxylate bands).

Phase 2: Purity Assessment (The "100% Minus" Method)[1][2]
  • Organic Impurities (HPLC-UV):

    • Use the method defined in Section 4.

    • Acceptance: Total impurities < 0.5%. Single max impurity < 0.1%.[1][4]

  • Volatiles (TGA or GC-HS):

    • Etodroxizine Maleate is often hygroscopic.[1]

    • Protocol: TGA ramp 10°C/min to 150°C.

    • Limit: < 0.5% weight loss (Solvents + Water).[1]

  • Inorganic Residue (ROI):

    • Sulphated Ash method.[1]

    • Limit: < 0.1%.

Phase 3: Potency Assignment

Combine the data.[1][6] If TGA = 0.2%, ROI = 0.05%, and HPLC Purity = 99.6%, the "As Is" potency is 99.15%.[1]

Chromatographic Method Development (HPLC/UHPLC)

Standard C18 methods often fail for piperazines due to silanol interactions causing peak tailing.[1][2] The following protocol uses Chaotropic modification (acidic pH) to ensure sharp peaks.

Optimized Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µmSteric protection prevents peak tailing of the basic nitrogen.[2]
Mobile Phase A 25 mM Phosphate Buffer, pH 3.0Low pH ensures piperazine is fully protonated (

), preventing secondary interactions.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for piperazines.[1]
Gradient 0-2 min: 15% B; 2-15 min: 15%→60% B; 15-20 min: 60% BGradient required to separate the polar Chlorobenzhydryl impurity from the late-eluting Etodroxizine.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 232 nmMaxima for the chlorobenzhydryl chromophore.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.[1]
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks using the Etodroxizine RS:

  • Tailing Factor (

    
    ):  Must be < 1.5 .[1] (If > 1.5, the column is too active or pH is too high).[1]
    
  • Resolution (

    
    ):  > 2.0 between Etodroxizine and Hydroxyzine (if spiked).
    
  • RSD (n=6): < 1.0% for retention time and area.[1]

Handling & Stability Protocol

Etodroxizine is photosensitive .[1] The benzhydryl carbon-chlorine bond is susceptible to homolytic cleavage under UV light.[1][2]

Laboratory Handling Rules
  • Amber Glassware: Mandatory for all stock and working solutions.[1]

  • Rapid Weighing: The maleate salt is hygroscopic.[1] Weigh quickly or use a humidity-controlled glove box if precision > 99.9% is required.[1][2]

  • Storage:

    • Solid: -20°C (Long term), protected from light.[1][2]

    • Solution: Stable for 24 hours at 5°C in amber vials. Do not store at room temperature for > 4 hours.

Troubleshooting Guide
  • Problem: "Ghost peak" appearing at RRT ~0.4.

    • Cause: Photodegradation of the sample in the autosampler tray.[1]

    • Fix: Use amber vials and turn off autosampler lights.

  • Problem: Peak splitting.

    • Cause: Solvent mismatch.[1] Sample dissolved in 100% ACN while initial mobile phase is 85% Aqueous.[1]

    • Fix: Dissolve sample in Mobile Phase A:B (50:50).

Visualization of Analytical Logic

AnalysisWorkflow cluster_ID 1. Identification cluster_Purity 2. Purity & Potency Start Start: Etodroxizine RS Qualification NMR 1H-NMR (Confirm Ethoxy Chain) Start->NMR IR IR Spectroscopy (Fingerprint) Start->IR HPLC HPLC-UV (pH 3.0) Determine % Organic Imp. NMR->HPLC IR->HPLC Calc Mass Balance Calculation Potency = 100% - (Imp + Vol + Res) HPLC->Calc TGA TGA/KF Determine % Volatiles TGA->Calc ROI Residue on Ignition Determine % Inorganics ROI->Calc Valid Valid Reference Standard Calc->Valid

Figure 2: The "Mass Balance" workflow for certifying Etodroxizine as a Reference Standard.

References

  • European Pharmacopoeia (Ph.[1][7][8] Eur.) , 11th Edition.[1][7] Monograph: Hydroxyzine Hydrochloride. (Used as the basis for impurity profiling and structural analog methods).[1][2]

  • United States Pharmacopeia (USP) , USP-NF 2024.[1][2] General Chapter <621> Chromatography and <11> Reference Standards.

  • PubChem Compound Summary . "Etodroxizine".[1][4][5] National Center for Biotechnology Information.[1] Link

  • Hossain, M. et al. (2019).[1] "New Method Development for Hydroxyzine Determination: Application in Stability Studies". ResearchGate.[1] (Methodology adapted for Etodroxizine separation).[1][2][5][9] Link

  • Sigma-Aldrich .[1][2][10] "Cetirizine Dihydrochloride European Pharmacopoeia (EP) Reference Standard". (Reference for related piperazine impurity standards). Link[1][2]

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Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Etodroxizine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Etodroxizine. Etodroxizine, a first-generation antihistamine of the diphenylmethylpiperazine class, requires accurate quantification for quality control in bulk drug and pharmaceutical formulations.[1] The developed method utilizes a C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. The protocols herein are structured to provide researchers and drug development professionals with a comprehensive guide, from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Rationale

Etodroxizine, chemically known as 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol, is a derivative of Hydroxyzine.[4][5] As with any active pharmaceutical ingredient (API), a validated, reliable analytical method is crucial for ensuring product quality, stability, and regulatory compliance throughout the drug development lifecycle.

The choice of analytical technique is paramount. While various methods exist for related antihistamines, RP-HPLC is widely regarded in the pharmaceutical industry for its high sensitivity, specificity, and adaptability for separating and quantifying structurally similar molecules.[6][7] This guide details the development of an isocratic RP-HPLC method coupled with UV detection, a cost-effective and robust approach suitable for routine quality control laboratories. The entire process is grounded in the principles outlined by the ICH, ensuring the final method is fit for its intended purpose.[8]

Physicochemical Properties of Etodroxizine

Understanding the molecule's properties is the foundation of logical method development.

PropertyValueSource
Molecular Formula C₂₃H₃₁ClN₂O₃[5]
Molecular Weight 418.96 g/mol [4][9]
CAS Number 17692-34-1[4][9]
Predicted XLogP3 3.6[5]
Chemical Structure Contains a diphenylmethylpiperazine core with aromatic rings, making it a strong chromophore suitable for UV detection.[5]

The predicted lipophilicity (XLogP3 of 3.6) suggests good retention on a nonpolar stationary phase like C18, making RP-HPLC an ideal choice.

Principle of the Method

This method is based on reverse-phase chromatography. Etodroxizine is dissolved in a suitable diluent and injected into the HPLC system. The mobile phase, a polar mixture of an aqueous buffer and an organic solvent, carries the sample through a column packed with a nonpolar (C18) stationary phase. Etodroxizine, being relatively nonpolar, partitions between the mobile and stationary phases. Its retention is controlled by the precise ratio of organic to aqueous components in the mobile phase, allowing for its separation from potential impurities and excipients. The analyte is then detected and quantified by a UV detector at its wavelength of maximum absorbance (λmax).

Instrumentation and Materials

  • Instrumentation:

    • HPLC System equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis Detector (e.g., Agilent 1260 HPLC system or equivalent).[10]

    • Chromatography Data System (CDS) software.

    • UV-Vis Spectrophotometer.

    • Analytical Balance (0.01 mg readability).

    • pH Meter.

    • Sonicator.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Chemicals and Reagents:

    • Etodroxizine Reference Standard (high purity).[4]

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).

    • Ortho-Phosphoric Acid (for pH adjustment).

    • Ultrapure Water (Milli-Q or equivalent).

Experimental Protocol: Method Development

The goal of method development is to achieve a symmetric, well-resolved peak for Etodroxizine with a reasonable run time. The following workflow outlines the logical steps taken to establish the final chromatographic conditions.

G cluster_prep Phase 1: Analyte Characterization cluster_hplc Phase 2: Chromatographic Optimization cluster_final Phase 3: Finalization A Determine λmax in Diluent B Select Column (e.g., C18, 250x4.6mm, 5µm) A->B Input for Detector Settings C Optimize Mobile Phase (Organic vs. Buffer Ratio) B->C Test with various ACN:Buffer ratios D Optimize Buffer pH (for Peak Shape) C->D Refine for symmetry E Fine-tune Flow Rate & Column Temperature D->E Optimize for efficiency & runtime F Finalized Analytical Method E->F

Caption: Workflow for systematic HPLC method development.

Step 1: Determination of Detection Wavelength (λmax)
  • Rationale: To ensure maximum sensitivity and minimize interference, the analyte should be detected at the wavelength where it absorbs the most light.

  • Protocol:

    • Prepare a dilute solution of Etodroxizine reference standard (approx. 10 µg/mL) in a suitable diluent (e.g., 50:50 Methanol:Water).

    • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm against a diluent blank.

    • The wavelength corresponding to the highest absorbance peak is the λmax. For compounds like hydroxyzine and its derivatives, this is often around 230 nm.[11] For this method, we will proceed with a proposed λmax of 230 nm .

Step 2: Chromatographic Conditions Optimization
  • Rationale: The goal is to find the right balance of column, mobile phase, and other parameters to achieve a sharp, symmetrical peak with a stable baseline and a practical retention time.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen as the starting point due to its versatility and proven performance for separating moderately nonpolar compounds like Etodroxizine.[10]

  • Mobile Phase Optimization:

    • Prepare a 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer. Adjust the pH to 3.0 with ortho-phosphoric acid. The acidic pH ensures that the piperazine nitrogens in Etodroxizine are consistently protonated, leading to sharper, more symmetrical peaks.

    • Test different isocratic ratios of Buffer:Acetonitrile (e.g., 65:35, 60:40, 55:45 v/v).

    • Causality: A higher percentage of acetonitrile (organic modifier) will decrease the retention time as it makes the mobile phase less polar, causing the nonpolar analyte to elute faster. The optimal ratio is one that provides a retention time between 3 and 10 minutes, ensuring it is well-separated from the solvent front and any potential early-eluting impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting points that provide good efficiency without generating excessive backpressure.[7]

Final Proposed Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 230 nm
Injection Vol. 20 µL
Run Time 10 minutes

Experimental Protocol: Solution Preparation

  • Diluent: Mobile Phase (Buffer:Acetonitrile 60:40 v/v).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of Etodroxizine reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to the mark with diluent.

  • Working Standard Solutions for Calibration Curve:

    • Serially dilute the Standard Stock Solution with diluent to prepare a series of at least five concentrations (e.g., 5, 10, 20, 40, 60 µg/mL).

Method Validation Protocol (per ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following parameters must be evaluated.[2][12]

G cluster_quant Quantitative Tests cluster_limit Limit & Specificity cluster_robust Reliability center Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (R²) center->Linearity Range Range center->Range Specificity Specificity center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Precision->Accuracy Linearity->Range

Caption: Interrelationship of key validation parameters per ICH Q2(R2).

Specificity
  • Purpose: To demonstrate that the signal measured is unequivocally from Etodroxizine, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for baseline noise.

    • Prepare a placebo solution containing all formulation excipients without the Etodroxizine API and inject it.

    • Inject the Etodroxizine standard solution.

    • Spike the placebo with Etodroxizine and inject.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of Etodroxizine in the blank or placebo chromatograms.

Linearity
  • Purpose: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a calibration curve with at least five concentrations (e.g., 5-60 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy
  • Purpose: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo blend with the Etodroxizine standard at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Calculate based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ value should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to the method, such as:

      • Flow rate (± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Column temperature (± 2°C).

      • pH of the buffer (± 0.2 units).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Data Presentation and Results

All validation data should be clearly summarized. Below are example tables for presenting key results.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) % RSD
5 Value Value
10 Value Value
20 Value Value
40 Value Value
60 Value Value
Correlation Coefficient (R²) ≥ 0.999

| Regression Equation | y = mx + c | |

Table 2: Accuracy (Recovery) Data

Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, mean, n=3) % Recovery
80% Value Value Value
100% Value Value Value

| 120% | Value | Value | Value |

Table 3: Precision Data

Precision Type Concentration (µg/mL) Mean Peak Area (n=6) % RSD
Repeatability Value Value ≤ 2.0%

| Intermediate | Value | Value | ≤ 2.0% |

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of Etodroxizine in pharmaceutical analysis. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH guidelines, demonstrating excellent performance in specificity, linearity, accuracy, precision, and robustness. This validated method is fit for its intended purpose and can be confidently implemented for routine quality control analysis and stability studies of Etodroxizine.

References

  • Axios Research. Etodroxizine - CAS - 17692-34-1. [Link]

  • DergiPark. (2021). RP-HPLC Method Development and Validation for Quantification of Fexofenadine in Pharmaceutical Products. [Link]

  • AOAC International. (2020). Validation of HPLC Method for Determination of Histamine in Human Immunoglobulin Formulations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63345, Etodroxizine. [Link]

  • PubMed. (2017). Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. [Link]

  • ResearchGate. (2017). Development and validation of a GC–MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. [Link]

  • SciSpace. Titrimetric assay of hydroxyzine dihydrochloride in pharmaceuticals and formulations in non-aqueous medium. [Link]

  • Journal of Food and Drug Analysis. Extractive spectrophotometric determination of cetirizine dihydrochloride in pure and pharmaceutical preparations. [Link]

  • AKJournals. Development and validation of R-HPLC method for simultaneous determination of fexofenadine HCl and paracetamol for their quantification from multiparticulate drug delivery system. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2018). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wikipedia. Hydroxyzine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3658, Hydroxyzine. [Link]

  • ResearchGate. (2021). Separation and quantification of organic‐related impurities of anti‐histamine drug hydroxyzine in pharmaceutical dosage forms. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Journal of Research and Scientific Innovation. (2021). A Novel RP-HPLC Method Development and its Validation for Assay of Chlorpheniramine Maleate Injection. [Link]

  • ResearchGate. (1987). Hydroxyzine: An Analytical Profile. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application Note: Protocol for Etodroxizine Stability Testing and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note defines a comprehensive protocol for the stability testing and impurity profiling of Etodroxizine , a piperazine-derivative antihistamine. Unlike its structural congener hydroxyzine, Etodroxizine possesses an extended polyethylene glycol-like side chain (2-[2-(2-hydroxyethoxy)ethoxy]ethyl), which alters its polarity and degradation kinetics.

This guide moves beyond generic templates, providing a chemically grounded strategy to detect oxidative N-dealkylation, photolytic cleavage of the chlorobenzhydryl moiety, and ether hydrolysis. It aligns with ICH Q1A(R2) and ICH Q3B(R2) guidelines.

Chemical Basis of Instability

To design a valid stability-indicating method (SIM), one must first understand the molecule's reactive centers. Etodroxizine (


) contains three distinct zones of instability:
  • The Piperazine Ring (Oxidation Prone): The tertiary amine nitrogens are susceptible to N-oxidation, particularly in the presence of peroxides or radical initiators, forming Etodroxizine N-oxides .

  • The Chlorobenzhydryl Group (Photosensitive): Similar to cetirizine and hydroxyzine, this moiety undergoes homolytic fission under UV light, leading to the formation of 4-Chlorobenzophenone , a toxicologically significant impurity.

  • The Ethoxy-Ethanol Chain (Hydrolytic Stability): While ether linkages are generally robust, the terminal alcohol and multiple ether oxygens increase hydrophilicity. Under extreme acidic stress, cleavage of the ether chain is theoretically possible, though less likely than oxidation.

Visualization: Predicted Degradation Pathways

The following diagram maps the causal relationships between stress conditions and specific degradation products (DPs).

Etodroxizine_Degradation Parent Etodroxizine (Parent API) Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Photo Photolytic Stress (UV-VIS / Xenon) Parent->Photo Acid Acidic Stress (HCl / Heat) Parent->Acid NOxide Impurity A: Etodroxizine N-Oxide Oxidation->NOxide N-oxidation of piperazine Benzophenone Impurity B: 4-Chlorobenzophenone Photo->Benzophenone Homolytic C-C cleavage Cleavage Impurity C: Ether Cleavage Products Acid->Cleavage Ether hydrolysis (Minor)

Figure 1: Mechanistic degradation pathway of Etodroxizine showing critical impurities generated under specific stress conditions.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to generate degradation of 5–20% to validate the analytical method's specificity.

Scientific Rationale:

  • Solvent Selection: Use a mixture of Water:Acetonitrile (50:50) as the diluent.[1] Etodroxizine is lipophilic; pure aqueous acid/base may cause precipitation rather than reaction.

  • Dark Controls: Essential for oxidative and thermal stress to distinguish between thermal and photolytic degradation.

Table 1: Stress Conditions & Sampling Strategy
Stress TypeReagent / ConditionDurationTargetMechanistic Insight
Acid Hydrolysis 1.0 N HCl, 60°C1 - 24 HoursEther StabilityTests robustness of the PEG-like tail.
Base Hydrolysis 1.0 N NaOH, 60°C1 - 24 HoursBase StabilityPiperazines are generally stable in base; confirms lack of unexpected lability.
Oxidation 3%

, Ambient
1 - 6 HoursN-OxidesCritical: Piperazine nitrogens react rapidly. Monitor closely to prevent secondary degradation.
Photolysis 1.2 million lux hours (ICH Q1B)~1 WeekBenzophenoneCritical: The chlorobenzhydryl group absorbs UV. Expect 4-chlorobenzophenone formation.
Thermal 80°C (Dry Heat)7 DaysPyrolysisAssesses solid-state stability and crystal lattice energy.

Analytical Method Development (HPLC/UPLC)

The polarity difference between the parent drug and its impurities (highly polar N-oxides vs. non-polar benzophenones) requires a gradient method.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm.

    • Why: High carbon load is needed to retain the lipophilic parent, while end-capping reduces tailing from the basic piperazine nitrogens.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Why pH 3.0? At acidic pH, the piperazine nitrogens are protonated (

      
      ). This prevents interaction with residual silanols on the column, ensuring sharp peaks.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 230 nm.

    • Why: This is the isosbestic point or near-maximum for the chlorobenzhydryl chromophore, ensuring sensitive detection of both parent and the benzophenone impurity.

Gradient Program

The gradient must elute polar degradants early while flushing highly lipophilic cleavage products (like benzophenones) later.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08020Initial hold for polar impurities
5.08020Isocratic hold
25.02080Linear ramp to elute parent & lipophilic DPs
30.02080Wash step
31.08020Return to initial
40.08020Re-equilibration

Impurity Profiling & Identification Strategy

Following ICH Q3B(R2) , any impurity exceeding the identification threshold (0.1% or 1.0 mg/day intake) must be characterized.

Workflow for Unknown Identification
  • RR (Relative Retention) Mapping:

    • N-Oxides: Expect elution before Etodroxizine (RR < 1.0) due to increased polarity from the

      
       bond.
      
    • 4-Chlorobenzophenone: Expect elution after Etodroxizine (RR > 1.0) due to loss of the solubilizing amine/PEG chain.

  • LC-MS Confirmation:

    • Transfer the HPLC method to LC-MS (replace phosphate buffer with 0.1% Formic Acid).

    • Parent Mass:

      
       Da.
      
    • N-Oxide Mass:

      
       Da (+16 Da).
      
    • Benzophenone Mass:

      
       Da (Characteristic fragment).
      
Visualization: Analytical Decision Matrix

This workflow ensures regulatory compliance during the stability study.

Stability_Workflow Start Start Stability Study (ICH Q1A) Sample Sample Analysis (HPLC-UV) Start->Sample Check New Peak Detected? Sample->Check Check->Sample No (Next Timepoint) Quant Quantify vs. External Standard Check->Quant Yes Threshold Exceeds ICH Q3B Threshold? Quant->Threshold Report Report as Unspecified Impurity Threshold->Report No (< 0.1%) ID Isolate & Identify (LC-MS / NMR) Threshold->ID Yes (> 0.1%) Tox Tox Qualification ID->Tox

Figure 2: Decision matrix for handling impurities during Etodroxizine stability testing according to ICH Q3B.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[3][4] International Council for Harmonisation.[4]

  • ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation.[4]

  • PubChem : Etodroxizine Compound Summary. National Library of Medicine.

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[4]

Sources

In Vivo Animal Models for Assessing Etodroxizine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Etodroxizine

Etodroxizine, a first-generation antihistamine of the diphenylmethylpiperazine class, is an analogue of hydroxyzine. Its pharmacological profile is primarily characterized by its inverse agonist activity at the histamine H1 receptor, which underlies its antihistaminic and sedative properties. Furthermore, like its parent compound hydroxyzine, Etodroxizine is presumed to exhibit weaker antagonism at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, contributing to its potential anxiolytic effects. Given this pharmacological profile, the primary therapeutic indications for Etodroxizine are the management of pruritus (itching), anxiety, and conditions requiring sedation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of Etodroxizine. It moves beyond a simple recitation of protocols to explain the causal logic behind the selection of specific animal models and experimental designs. The overarching principle is the establishment of self-validating experimental systems that ensure the generation of robust, reproducible, and translatable preclinical data.

Pillar I: The Imperative of Scientific Integrity in In Vivo Research

Before delving into specific protocols, it is crucial to establish a foundation of rigorous experimental design. The reliability of any in vivo study hinges on the principles of randomization, blinding, and the inclusion of appropriate control groups.[1][2] These are not mere procedural steps but are fundamental to mitigating bias and ensuring that observed effects can be confidently attributed to the pharmacological action of Etodroxizine.

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an essential framework for ensuring the transparent and comprehensive reporting of animal research, and their principles should be integrated from the very inception of a study.[3][4][5][6] Furthermore, the 3Rs (Replacement, Reduction, and Refinement) should guide all aspects of experimental planning to ensure the ethical and humane use of animals in research.[7][8]

Experimental Design as a Self-Validating System

A well-designed experiment is a self-validating system. This means that the internal controls and the logical structure of the study are sufficient to confirm the validity of the findings. Key elements include:

  • Positive Control: A well-characterized compound with a known effect in the specific model (e.g., diazepam for anxiety models, diphenhydramine for histamine-induced pruritus). This confirms the sensitivity of the model to detect the expected pharmacological effect.

  • Vehicle Control: The formulation used to dissolve and administer Etodroxizine, given to a separate group of animals. This accounts for any effects of the vehicle itself.

  • Negative Control: In some cases, a compound known to be inactive in the model can be included to demonstrate specificity.

  • Dose-Response Relationship: Evaluating multiple doses of Etodroxizine is critical to establishing a clear relationship between the dose administered and the observed effect.

The workflow for a robust in vivo study can be visualized as follows:

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation P1 Hypothesis Formulation P2 Literature Review & Model Selection P1->P2 P3 Experimental Design (ARRIVE Guidelines) P2->P3 P4 Power Analysis & Sample Size Calculation P3->P4 E1 Animal Acclimatization P4->E1 E2 Randomization & Blinding E1->E2 E3 Drug Administration (Etodroxizine, Vehicle, Positive Control) E2->E3 E4 Behavioral/Physiological Assessment E3->E4 A1 Data Collection & Quality Control E4->A1 A2 Statistical Analysis A1->A2 A3 Interpretation of Results A2->A3 A4 Reporting (ARRIVE Guidelines) A3->A4

Figure 1: A generalized workflow for a robust in vivo efficacy study, emphasizing the integration of ARRIVE guidelines from planning to reporting.

Pillar II: Models for Assessing Anxiolytic Efficacy

The anxiolytic potential of Etodroxizine can be evaluated using well-established rodent models that rely on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces.

The Elevated Plus Maze (EPM) Test

Scientific Rationale: The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[9][10][11] The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds, like benzodiazepines, increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

Experimental Protocol:

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-80 cm).[11][12]

  • Two opposite arms are open, while the other two are enclosed by high walls.

  • The maze material should be non-reflective and easy to clean.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 30-60 minutes before the experiment.[11][13]

  • Habituation: Handle the mice for several days leading up to the test to reduce handling-induced stress.

  • Drug Administration: Administer Etodroxizine, vehicle, or a positive control (e.g., Diazepam) via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Place the mouse in the center of the maze, facing one of the enclosed arms.[10]

  • Data Collection: Record the animal's behavior for a 5-10 minute session using a video camera mounted above the maze.[10][13]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[14]

Data Analysis: The following parameters are typically measured:

  • Time spent in the open arms: A primary measure of anxiolytic activity.

  • Number of entries into the open arms: Another key indicator of reduced anxiety.

  • Time spent in the closed arms: Expected to decrease with anxiolytic treatment.

  • Total number of arm entries: A measure of general locomotor activity. A significant change may indicate sedative or stimulant effects.

Parameter Expected Outcome with Anxiolytic (Etodroxizine) Interpretation
% Time in Open ArmsIncreaseReduced anxiety-like behavior
% Open Arm EntriesIncreaseReduced aversion to open spaces
Total Arm EntriesNo significant changeLack of confounding sedative/stimulant effects
The Open Field Test (OFT)

Scientific Rationale: The OFT assesses both general locomotor activity and anxiety-like behavior in a novel environment.[1][15] Rodents naturally tend to stay close to the walls of a new space (thigmotaxis), and anxiolytic drugs increase exploration of the central, more "anxiogenic" area.

Experimental Protocol:

Apparatus:

  • A square or circular arena with high walls to prevent escape.[15]

  • The arena is typically made of a non-porous material for easy cleaning.

Procedure:

  • Acclimatization: As with the EPM, acclimatize the animals to the testing room.[13]

  • Drug Administration: Administer the test compounds as previously described.

  • Test Initiation: Place the mouse in the center or a designated corner of the open field arena.[13][14]

  • Data Collection: Record the animal's movement for a 10-20 minute period using a video tracking system.[14][15]

  • Cleaning: Clean the arena thoroughly between animals.[14]

Data Analysis:

  • Time spent in the center zone: The primary measure of anxiolytic-like activity.

  • Distance traveled in the center zone: Complements the time spent in the center.

  • Total distance traveled: A measure of overall locomotor activity.

  • Rearing frequency: An exploratory behavior that can be influenced by anxiety and drug effects.

Parameter Expected Outcome with Anxiolytic (Etodroxizine) Interpretation
Time in CenterIncreaseReduced anxiety and increased exploration
Center EntriesIncreaseReduced aversion to the center
Total Distance TraveledNo significant changeDifferentiates anxiolytic from sedative/stimulant effects

Pillar III: Models for Assessing Antipruritic Efficacy

Given Etodroxizine's primary mechanism as a histamine H1 receptor antagonist, its antipruritic effects can be robustly tested in models of histamine-dependent itching.

Histamine-Induced Scratching

Scientific Rationale: This is a classic and direct model for evaluating the efficacy of antihistamines. Intradermal injection of histamine elicits a robust scratching response in mice, which can be attenuated by H1 receptor antagonists.

Experimental Protocol:

Procedure:

  • Animal Preparation: Gently restrain the mouse and shave a small area on the nape of the neck 24-48 hours before the experiment.

  • Acclimatization: Place the mice individually in observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer Etodroxizine, vehicle, or a positive control (e.g., diphenhydramine) at the appropriate pre-treatment time.

  • Itch Induction: Intradermally inject a solution of histamine (e.g., 100 µg in 50 µL of saline) into the shaved area of the neck.[16][17]

  • Data Collection: Immediately after injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Blinded Analysis: The video recordings should be scored by an observer who is blind to the treatment groups.

Compound 48/80-Induced Scratching

Scientific Rationale: Compound 48/80 is a potent mast cell degranulator, causing the release of histamine and other inflammatory mediators.[18] This model mimics histamine-dependent itch that is secondary to mast cell activation, providing a slightly more complex physiological challenge than direct histamine injection.

Experimental Protocol:

The protocol is very similar to the histamine-induced scratching model, with the key difference being the itch-inducing agent.

Procedure:

  • Itch Induction: Intradermally inject a solution of Compound 48/80 (e.g., 50 µg in 50 µL of saline) into the shaved nape of the neck.[18]

  • The subsequent steps of drug administration, data collection, and analysis are the same as for the histamine model.

Data Analysis for Pruritus Models: The primary endpoint for both models is the total number of scratching bouts within the observation period. A significant reduction in scratching bouts in the Etodroxizine-treated group compared to the vehicle group indicates antipruritic efficacy.

Parameter Expected Outcome with Antipruritic (Etodroxizine) Interpretation
Total Scratching BoutsDecreaseInhibition of histamine-mediated itch signaling

Pillar IV: Models for Assessing Sedative Effects

The sedative properties of Etodroxizine are a key component of its pharmacological profile. These effects can be quantified by measuring changes in spontaneous locomotor activity and the induction of a sleep-like state.

Locomotor Activity Test

Scientific Rationale: Sedative drugs, by definition, decrease central nervous system activity, leading to a reduction in spontaneous movement. The locomotor activity test directly quantifies this effect.[9] This model is particularly useful as it can be integrated with the Open Field Test, allowing for simultaneous assessment of anxiety and sedation.

Experimental Protocol:

The protocol is identical to the Open Field Test described previously. The key is to focus on the parameters related to overall movement.

Data Analysis:

  • Total distance traveled: A primary indicator of sedation. A significant decrease suggests a sedative effect.[18]

  • Time spent immobile: An increase in immobility time is consistent with sedation.

  • Mean velocity: A decrease in the average speed of movement also points to a sedative effect.

Parameter Expected Outcome with Sedative (Etodroxizine) Interpretation
Total Distance TraveledDecreaseDepressed central nervous system activity and motor output
Time Spent ImmobileIncreaseIncreased periods of rest and reduced activity
Mean VelocityDecreaseSlower movement patterns
Loss of Righting Reflex (LORR) Assay

Scientific Rationale: The LORR is a robust and widely used assay to assess the hypnotic (sleep-inducing) effects of a compound.[13] The righting reflex is a fundamental reflex in rodents, and its loss is indicative of a state of deep sedation or hypnosis.

Experimental Protocol:

Procedure:

  • Drug Administration: Administer a higher dose of Etodroxizine, vehicle, or a positive control (e.g., a short-acting hypnotic like pentobarbital) to the animals.

  • Assessment: At predetermined time points after administration, gently place the animal on its back.

  • Endpoint: The animal is considered to have lost its righting reflex if it fails to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 30-60 seconds.[13]

  • Duration: The duration of the loss of righting reflex is measured from the point of loss until the reflex is regained.

Data Analysis:

  • Incidence of LORR: The percentage of animals in each group that exhibit LORR.

  • Latency to LORR: The time from drug administration to the onset of LORR.

  • Duration of LORR: The length of time the animal remains unable to right itself.

G cluster_0 Etodroxizine Administration cluster_1 CNS Effects cluster_2 Behavioral Outcomes Drug Etodroxizine H1 H1 Receptor Blockade Drug->H1 SHT2A 5-HT2A Receptor Blockade Drug->SHT2A D2 D2 Receptor Blockade Drug->D2 Sedation Sedation H1->Sedation Antipruritic Antipruritic H1->Antipruritic Anxiolysis Anxiolysis SHT2A->Anxiolysis D2->Anxiolysis

Figure 2: A simplified diagram illustrating the proposed mechanism of action of Etodroxizine and its link to the behavioral outcomes assessed in the described in vivo models.

Conclusion: A Pathway to Robust Preclinical Data

The in vivo assessment of Etodroxizine's efficacy requires a multi-faceted approach that addresses its primary pharmacological activities. The models and protocols outlined in this guide provide a robust framework for generating reliable preclinical data on its anxiolytic, antipruritic, and sedative properties. By adhering to the principles of rigorous experimental design and transparent reporting, researchers can ensure the scientific integrity of their findings, ultimately facilitating the translation of promising preclinical results into future clinical applications.

References

  • Portland VA Medical Center. Locomotor Activity Test SOP.

  • UCSF IACUC. Locomotor Activity/Open Field Test.

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088.

  • Deacon, R. M. (2006). The elevated plus-maze test. Journal of visualized experiments: JoVE, (2), 108.

  • Bowdish Lab. SOP: Open Field Test.

  • Anilocus. Open Field Test Protocol for Anxiety-Like Behavior in Rodents.

  • Mouse Metabolic Phenotyping Centers. Open Field Test.

  • Mouse Metabolic Phenotyping Centers. Elevated Plus Maze.

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258.

  • Petrie, A., & Watson, P. (2013). Statistics for veterinary and animal science. John Wiley & Sons.
  • Shim, W. S., & Oh, U. (2012). Histamine-induced itch and its relationship with pain. Molecular pain, 8, 80.

  • Kuraishi, Y., Nagasawa, T., Hayashi, K., & Satoh, M. (1995). Scratching behavior induced by pruritogenic but not algesiogenic agents in mice. European journal of pharmacology, 275(3), 229–236.
  • NC3Rs. The Experimental Design Assistant.

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving bioscience research reporting: the ARRIVE guidelines for reporting animal research. PLoS biology, 8(6), e1000412.

  • Val-Laillet, D., Guérin, S., Malbert, C. H., & Meurice, P. (2010). A new method for assessing the loss of the righting reflex in piglets. Journal of neuroscience methods, 193(1), 38–44.
  • Alzoubi, K. H., & Al-Sawalha, N. A. (2018).
  • FDA. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

  • NC3Rs. ARRIVE: Animal Research Reporting In Vivo Experiments.

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  • University of Iowa. Anesthesia (Guideline) - Vertebrate Animal Research.

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  • de Oliveira Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94.

  • Ramachandran, R., et al. (2019). Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo. Molecules, 24(23), 4236.
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  • BioBoston Consulting. (2023). Best Practices For Preclinical Animal Testing.

  • Bains, J. S., & Cusimano, M. D. (2021). Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. Frontiers in veterinary science, 8, 735017.

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  • Kim, H. J., et al. (2018). Antipruritic effect of curcumin on histamine-induced itching in mice. The Korean journal of physiology & pharmacology, 22(5), 557–564.

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  • Ross, S. E., et al. (2007). Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice. British journal of pharmacology, 151(4), 543–551.

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Application Note: Cell-Based Assays for Characterizing Etodroxizine Binding to the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of H1 Receptor Profiling for First-Generation Antihistamines

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic and inflammatory responses.[1] Etodroxizine, a first-generation antihistamine, is structurally related to hydroxyzine and is recognized for its sedative and anxiolytic properties alongside its primary anti-allergic effects.[2][3] Like many first-generation antihistamines, Etodroxizine functions as an inverse agonist at the H1 receptor.[4][5] This means that it not only blocks the action of histamine but also reduces the receptor's basal activity, stabilizing it in an inactive conformation.[4]

A comprehensive understanding of Etodroxizine's interaction with the H1 receptor is paramount for both elucidating its therapeutic mechanisms and identifying potential off-target effects. Cell-based assays provide a physiologically relevant environment to quantify the affinity and functional consequences of this drug-receptor interaction. This application note provides detailed protocols for two robust cell-based assays to characterize the H1 receptor binding and functional activity of Etodroxizine: a competitive radioligand binding assay to determine binding affinity (Ki) and a functional calcium flux assay to measure its potency as an inverse agonist (IC50).

Scientific Foundation: H1 Receptor Signaling and Assay Principles

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[6] Upon activation by an agonist like histamine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][7] This increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint in functional assays.[7]

Inverse agonists, such as Etodroxizine, bind to the H1 receptor and promote its inactive state, thereby reducing the downstream signaling cascade.[4] This can be measured by their ability to inhibit the signal produced by a reference agonist.

Diagram: H1 Receptor Signaling Pathway

H1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Etodroxizine Etodroxizine (Inverse Agonist) H1R H1 Receptor Etodroxizine->H1R Inhibits (Stabilizes Inactive State) Histamine Histamine (Agonist) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_Cyto Increased Intracellular [Ca2+] ER->Ca2_Cyto Release Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2_Cyto->Cellular_Response

Caption: H1 Receptor Signaling Pathway and the inhibitory action of Etodroxizine.

Choosing the Right Cellular System

The selection of an appropriate cell line is critical for the success of H1 receptor binding assays.[8] While endogenously expressing cell lines can be used, they often have low receptor densities, leading to a small assay window. Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, are frequently employed due to their robust growth characteristics and low to negligible endogenous expression of H1 receptors.[9][10] These cells can be transiently or stably transfected to express the human H1 receptor at high levels, significantly improving the signal-to-noise ratio.[11][12] For the protocols described herein, we recommend using a commercially available HEK293 cell line stably expressing the human H1 receptor (HEK293/H1).[11]

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Etodroxizine for the H1 receptor by measuring its ability to compete with a known radiolabeled H1 receptor antagonist, such as [3H]-mepyramine.[13][14]

Experimental Rationale

The principle of this assay is based on the law of mass action. A fixed concentration of radioligand and cell membranes expressing the H1 receptor are incubated with increasing concentrations of the unlabeled test compound (Etodroxizine). As the concentration of Etodroxizine increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of Etodroxizine that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

Diagram: Competitive Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Start Start: HEK293/H1 Cell Culture Membrane_Prep Membrane Preparation: Homogenization & Centrifugation Start->Membrane_Prep Incubation Incubation: Membranes + [3H]-Mepyramine + Etodroxizine (Varying Conc.) Membrane_Prep->Incubation Filtration Separation: Rapid Vacuum Filtration (GF/C filters) Incubation->Filtration Washing Washing: Remove Unbound Radioligand Filtration->Washing Counting Detection: Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol
  • Cell Culture and Membrane Preparation:

    • Culture HEK293/H1 cells to 80-90% confluency in appropriate media.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors) and homogenize.[15]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[15]

    • Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[14]

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Binding buffer

      • Increasing concentrations of Etodroxizine (e.g., 10-11 M to 10-5 M).

      • A fixed concentration of [3H]-mepyramine (typically at its Kd value).

      • Membrane preparation (e.g., 10-20 µg of protein per well).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) instead of Etodroxizine.[14]

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of Etodroxizine.

    • Plot the specific binding as a function of the log concentration of Etodroxizine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
ParameterDescription
IC50 The concentration of Etodroxizine that inhibits 50% of the specific binding of [3H]-mepyramine.
Ki The inhibition constant, representing the affinity of Etodroxizine for the H1 receptor.
Hill Slope The steepness of the competition curve, which should be close to 1 for a competitive interaction.

Protocol 2: Calcium Flux Assay

This functional assay measures the ability of Etodroxizine to inhibit H1 receptor-mediated intracellular calcium mobilization induced by a reference agonist (histamine).[6][16]

Experimental Rationale

HEK293/H1 cells are pre-loaded with a calcium-sensitive fluorescent dye. When the H1 receptors are activated by histamine, the resulting increase in intracellular calcium causes a significant increase in the fluorescence of the dye.[7] As an inverse agonist, Etodroxizine will inhibit this histamine-induced calcium flux in a dose-dependent manner. The potency of Etodroxizine (IC50) is determined by measuring the reduction in the fluorescent signal at various concentrations of the drug.

Diagram: Calcium Flux Assay Workflow

Calcium_Flux_Workflow Start Start: Seed HEK293/H1 Cells in a 96-well plate Dye_Loading Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Dye_Loading Compound_Addition Compound Addition: Add varying concentrations of Etodroxizine Dye_Loading->Compound_Addition Agonist_Stimulation Agonist Stimulation: Add a fixed concentration of Histamine (e.g., EC80) Compound_Addition->Agonist_Stimulation Fluorescence_Reading Fluorescence Reading: Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Agonist_Stimulation->Fluorescence_Reading Analysis Data Analysis: Calculate IC50 Fluorescence_Reading->Analysis

Caption: Workflow for the calcium flux assay.

Step-by-Step Protocol
  • Cell Preparation:

    • Seed HEK293/H1 cells into a black-walled, clear-bottom 96-well plate and grow to near confluency.

    • Aspirate the growth medium and wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in the assay buffer.

    • Add the loading solution to each well and incubate the plate in the dark at 37°C for 60 minutes.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of Etodroxizine in assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the Etodroxizine dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Initiate fluorescence reading and, after establishing a baseline, add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to all wells.

    • Continue to measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the histamine-only control (0% inhibition) and a no-histamine control (100% inhibition).

    • Plot the normalized response as a function of the log concentration of Etodroxizine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
ParameterDescription
IC50 The concentration of Etodroxizine that inhibits 50% of the histamine-induced calcium response.
Maximal Inhibition (%) The maximum percentage of inhibition of the histamine response achieved by Etodroxizine.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these assays, several controls must be included:

  • Positive Control: A known H1 receptor antagonist (e.g., diphenhydramine, mepyramine) should be run in parallel to confirm assay performance.

  • Negative Control: A vehicle control (e.g., DMSO) should be included to determine the baseline response.

  • Cell Viability: A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity of the test compound.[17]

  • Receptor Expression: The level of H1 receptor expression in the cell line should be periodically monitored to ensure consistency between experiments.

Conclusion

The cell-based assays detailed in this application note provide a robust and physiologically relevant framework for characterizing the binding affinity and functional potency of Etodroxizine at the histamine H1 receptor. The competitive radioligand binding assay offers a direct measure of binding affinity, while the calcium flux assay provides insights into the functional consequences of this binding. By employing these methods with appropriate controls, researchers and drug development professionals can obtain high-quality, reproducible data to advance our understanding of Etodroxizine's pharmacology and guide further development efforts.

References

  • Agilent Technologies. (2021, February 2). High-Throughput GPCR Assay Development. Agilent. [Link]

  • Innoprot. Histamine H1 Receptor Assay. Innoprot. [Link]

  • Eurofins DiscoverX. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Eurofins. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Bio-protocol. Radioligand binding assay. Bio-protocol. [Link]

  • Gutierrez, J., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports. [Link]

  • Speed Pharmacology. (2017, October 20). ANTIHISTAMINES (MADE EASY). YouTube. [Link]

  • Wikipedia. Hydroxyzine. Wikipedia. [Link]

  • Farzam, K., & Sabir, S. (2023). Antihistamines. StatPearls. [Link]

  • Lee, H. S., et al. (2011). Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • U.S. Food and Drug Administration. (2015). 208694Orig1s000. FDA. [Link]

  • O'Dowd, B. F., et al. (2004). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Gene. [Link]

  • GenScript. HEK293/H1 Stable Cell Line. GenScript. [Link]

  • Davenas, E., et al. (2019). Involvement of Histamine H 1 and H 2 Receptor Inverse Agonists in Receptor's Crossregulation. European Journal of Pharmacology. [Link]

  • Siddiqui, M. A., & Langley, M. S. (2024). Cetirizine. StatPearls. [Link]

  • Li, S., et al. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. hydroxyzine. IUPHAR/BPS. [Link]

  • de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Medical Centric. (2023, March 3). Pharmacology of Hydroxyzine Hydrochloride (Vistaril) ; Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]

  • Corin, K., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]

  • Semple-Rowland, S. L., & Coggin, W. E. (2011). Specificity of histamine-stimulated calcium flux in HEK293 cells. Journal of Receptors and Signal Transduction. [Link]

  • Wang, Y., et al. (2024). Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor. Nature Communications. [Link]

  • Hu, Y., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology. [Link]

  • New, D. C., & Wong, Y. H. (2006). Characterization of CHO Cells Stably Expressing a Gα 16/z Chimera for High Throughput Screening of GPCRs. ASSAY and Drug Development Technologies. [Link]

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  • Saito, T., et al. (2023). Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. eLife. [Link]

  • Hancock, A. A., et al. (2003). Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. Journal of Pharmacology and Experimental Therapeutics. [Link]

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High-purity Etodroxizine standard for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Etodroxizine (CAS: 17692-34-1) is a first-generation piperazine antihistamine and sedative/hypnotic agent. Structurally, it is the ethoxy-ethyl ether derivative of Hydroxyzine. In drug development and toxicological screening, the use of a High-Purity Etodroxizine Standard (>99.5%) is not merely a regulatory formality but a scientific necessity.

Why Purity Matters:

  • Metabolic Ambiguity: Etodroxizine metabolizes rapidly into Hydroxyzine and subsequently Cetirizine . A low-purity standard contaminated with these metabolites renders pharmacokinetic (PK) data uninterpretable.

  • Isomeric Complexity: The chlorobenzhydryl group introduces chirality. While often supplied as a racemate, precise analytical resolution requires a standard free of degradation products like N-oxides.

  • Quantification Accuracy: In stability studies, the response factor of the parent drug often differs from its hydrolysis products.

This guide provides a self-validating analytical framework to utilize Etodroxizine standards effectively in QC and R&D environments.

Chemical & Physical Characterization

Before initiating wet chemistry, the analyst must verify the physicochemical properties of the standard.

PropertySpecificationNotes
Chemical Name Etodroxizine2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol
Formula C₂₃H₃₁ClN₂O₃Base form
Molecular Weight 418.96 g/mol Significant shift from Hydroxyzine (374.9 g/mol )
Solubility Lipophilic (Base)Soluble in Chloroform, Benzene.[1] Salts (Maleate/HCl) are water-soluble.
pKa ~2.1 and ~8.2Piperazine nitrogens are protonated at acidic pH.
Chromophore UV λmax ~230-232 nmChlorobenzene moiety; low sensitivity >254 nm.
Figure 1: Metabolic Pathway & Structural Relationships

This diagram illustrates the degradation and metabolic cascade that necessitates high-purity standards for separation.

Etodroxizine_Metabolism Etodroxizine Etodroxizine (Parent Drug) MW: 418.96 Hydroxyzine Hydroxyzine (Primary Metabolite) MW: 374.91 Etodroxizine->Hydroxyzine Hydrolysis (In vivo/vitro) NOxide N-Oxide Impurities (Degradation) Etodroxizine->NOxide Oxidative Stress (Storage) Cetirizine Cetirizine (Active Metabolite) MW: 388.89 Hydroxyzine->Cetirizine Oxidation (CYP3A4/ADH)

Caption: Metabolic conversion of Etodroxizine to Hydroxyzine and Cetirizine. Separation of these species is the primary system suitability criterion.

Protocol A: Self-Validating HPLC-UV Method

Objective: To separate Etodroxizine from its primary degradation product (Hydroxyzine) and quantify purity. Principle: Reversed-Phase Chromatography (RPC) with acidic buffering to suppress silanol interactions with the basic piperazine nitrogens.

Materials & Reagents
  • Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm). Note: End-capping is crucial to prevent peak tailing of the amine.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Standard: High-Purity Etodroxizine Reference Standard.

Step-by-Step Procedure
  • Standard Preparation:

    • Dissolve 10 mg Etodroxizine Standard in 10 mL Methanol (Stock A: 1 mg/mL).

    • Dilute Stock A 1:10 with Mobile Phase A to yield 100 µg/mL (Working Standard).

    • Critical Step: Prepare a "Resolution Check" solution containing 50 µg/mL Etodroxizine and 50 µg/mL Hydroxyzine.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV @ 232 nm (Maximal absorption for chlorobenzhydryl).[3]

    • Temperature: 30°C.

  • Gradient Profile:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    15.0 20 80
    20.0 20 80
    20.1 80 20

    | 25.0 | 80 | 20 |

  • System Suitability (Self-Validation Logic):

    • Resolution (Rs): The resolution between Hydroxyzine (elutes earlier due to higher polarity) and Etodroxizine must be > 2.0 .

    • Tailing Factor (T): Must be < 1.5 . If T > 1.5, the column silanols are active; add 10mM Ammonium Acetate or increase TFA concentration.

Protocol B: LC-MS/MS for Metabolite Identification

Objective: To identify trace impurities or metabolites in biological matrices using the standard as a mass reference.

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Recon Reconstitute in 50:50 MeOH:H2O SPE->Recon LC UPLC Separation (C18, 1.7µm) Recon->LC ESI ESI Positive Mode (+) LC->ESI MS1 Q1 Scan [M+H]+ = 419.2 ESI->MS1 Frag Fragmentation (CID) MS1->Frag MS2 Q3 Detection Transitions: 419 -> 201 (Chlorobenzhydryl cation) Frag->MS2

Caption: LC-MS/MS workflow for Etodroxizine. The transition 419 -> 201 m/z is specific to the chlorobenzhydryl moiety.

MS Tuning Parameters (ESI+)
  • Precursor Ion: [M+H]⁺ = 419.2 m/z.

  • Key Product Ion: 201.0 m/z (Chlorobenzhydryl cation - common to Hydroxyzine/Cetirizine classes).

  • Differentiation: Etodroxizine (419) vs. Hydroxyzine (375). The mass shift of +44 Da corresponds to the ethoxy chain extension.

Handling, Stability & Storage

To maintain the integrity of the High-Purity Standard:

  • Light Sensitivity: Piperazine derivatives are photosensitive. Store the solid standard in amber vials protected from light.

  • Hygroscopicity: If supplied as a salt (e.g., Dihydrochloride), the substance is hygroscopic. Equilibrate to room temperature in a desiccator before weighing to prevent weighing errors due to moisture uptake.

  • Solution Stability:

    • Stock Solutions (Methanol): Stable for 30 days at -20°C.

    • Aqueous Dilutions: Unstable.[2] Prepare fresh daily to prevent hydrolysis to Hydroxyzine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3658, Hydroxyzine (Structural Analog). Retrieved from [Link][4]

  • DrugBank Online. Hydroxyzine: Pharmacology and Metabolism. Retrieved from [Link][4]

  • European Pharmacopoeia (Ph. Eur.).General Monographs on Piperazine Antihistamines.
  • Simons, F. E., et al. (1989).[5] Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine. Journal of Allergy and Clinical Immunology. (Establishes metabolic link to Cetirizine).[4][5][6]

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LC-MS methods for detecting Etodroxizine and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive Quantification of Etodroxizine and its Major Metabolite in Biological Matrices using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the simultaneous quantification of Etodroxizine and its primary carboxylic acid metabolite using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Etodroxizine, a second-generation piperazine antihistamine, is structurally related to hydroxyzine. Understanding its metabolic fate is crucial for pharmacokinetic studies and clinical drug monitoring. This application note outlines two robust sample preparation methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—and provides optimized LC-MS/MS parameters for sensitive and selective detection in biological matrices such as human plasma and urine. The methodologies are designed to be self-validating, incorporating principles of analytical best practices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

Etodroxizine, chemically known as 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)ethan-1-ol, is a derivative of hydroxyzine.[1][2] Like hydroxyzine, it is anticipated to undergo hepatic metabolism, primarily through oxidation of its terminal alcohol group to a carboxylic acid, forming a major active metabolite analogous to cetirizine.[3][4] The quantification of both the parent drug and its key metabolite is essential for a complete pharmacokinetic profile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays. The principle of this method relies on three core stages:

  • Efficient Extraction: Isolation of Etodroxizine and its metabolite from the complex biological matrix (e.g., plasma, urine) to remove interfering substances like proteins and salts.

  • Chromatographic Separation: Use of a reversed-phase HPLC column to separate the parent drug, its metabolite, and an internal standard based on their physicochemical properties.

  • Selective Detection: Ionization of the separated analytes and subsequent detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte.[5]

This guide provides the foundational protocols and scientific rationale necessary to establish a high-quality, validated bioanalytical method.

Analyte and Metabolite Information

The successful development of an LC-MS/MS method begins with a thorough understanding of the analytes. Etodroxizine's structure is highly similar to hydroxyzine, with an extended ethoxy-ethoxy-ethanol side chain. Its primary metabolite is predicted by the metabolic pathway of similar compounds, which involves the oxidation of the terminal alcohol to a carboxylic acid.[3][6]

CompoundChemical StructureMolecular FormulaMol. Weight ( g/mol )Precursor Ion ([M+H]⁺)Predicted Product Ions (m/z)
Etodroxizine Clc1ccc(cc1)C(c2ccccc2)N3CCN(CC3)CCOCCOCCOC₂₃H₃₁ClN₂O₃418.96[1]419.2201.1, 165.1
Etodroxizine-Metabolite (Carboxylic Acid)Clc1ccc(cc1)C(c2ccccc2)N3CCN(CC3)CCOCCOC(=O)OC₂₃H₂₉ClN₂O₄432.94433.2201.1, 165.1
Hydroxyzine (IS) Clc1ccc(cc1)C(c2ccccc2)N3CCN(CC3)CCOCCOC₂₁H₂₇ClN₂O₂374.91[3]375.2201.1, 165.1

Note: The selection of Hydroxyzine as an internal standard (IS) is based on its structural similarity and close chromatographic behavior, which helps to correct for variability during sample preparation and injection.[7] A deuterated internal standard would be the ideal choice if commercially available.

Experimental Protocols and Methodologies

This section details the necessary materials and provides step-by-step protocols for sample preparation and analysis.

Materials and Reagents
  • Standards: Etodroxizine, Hydroxyzine (Internal Standard). Reference standards should be of high purity (≥98%).[1]

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, Isopropanol.

  • Reagents: Formic acid (≥98%), Ammonium acetate, Ammonium hydroxide, Zinc Sulfate.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Drug-free human plasma or urine for blanks, calibration standards, and quality controls.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Spike with IS & Calibrants/QCs Sample->Spike Extract Extraction (LLE or SPE Protocol) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: High-level workflow for the quantification of Etodroxizine.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective and rapid method suitable for a wide range of analytes. The choice of an organic solvent and pH is critical for achieving high recovery. Etodroxizine is a basic compound, and extraction under alkaline conditions ensures it is in a neutral, more organic-soluble form.[8][9]

Step-by-Step Protocol:

  • Aliquoting: Pipette 200 µL of plasma or urine sample into a 1.5 mL polypropylene tube.

  • Spiking: Add 20 µL of the internal standard working solution (e.g., Hydroxyzine at 500 ng/mL). For calibration and QC samples, add the corresponding spiking solution. For blank samples, add 20 µL of methanol.

  • Alkalinization: Add 50 µL of 1M Ammonium Hydroxide to raise the sample pH > 9. Vortex for 10 seconds. This step is crucial to deprotonate the piperazine nitrogens, increasing hydrophobicity.

  • Extraction: Add 1 mL of an organic solvent mixture (e.g., Ethyl Acetate or Dichloromethane).[4][10] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

  • Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE often provides cleaner extracts compared to LLE, which can reduce matrix effects and improve assay robustness.[11] A mixed-mode cation exchange polymer is recommended to leverage both hydrophobic and ionic interactions for a highly selective extraction.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS and 400 µL of 4% phosphoric acid in water. Vortex. For urine, dilute 200 µL with 800 µL of 2% formic acid after adding the IS. This acidification step ensures the analytes are protonated and ready for cation exchange.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the analytes, disrupting their ionic bond with the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Injection: Follow steps 8-10 from the LLE protocol.

LC-MS/MS Instrumental Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions

A gradient elution is employed to ensure good peak shape for all analytes and to elute late-eluting matrix components, preventing carryover.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar basic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte ionization (ESI+) and improve peak shape.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, providing good efficiency.
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% BA fast gradient suitable for high-throughput analysis.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA small volume to minimize peak broadening.
Tandem Mass Spectrometry (MS/MS) Conditions

Detection is performed using an electrospray ionization (ESI) source operating in positive ion mode.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine nitrogens are readily protonated.[5]
Scan Type Multiple Reaction Monitoring (MRM)Ensures highest sensitivity and selectivity.[7]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150°CStandard temperature for ESI source stability.
Desolvation Temp. 400°CFacilitates efficient solvent evaporation and analyte desolvation.
Gas Flow Instrument DependentOptimize Cone and Desolvation gas flows for maximum signal.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Etodroxizine 419.2 201.1 (Quantifier) 100 25 (Optimizable)
419.2 165.1 (Qualifier) 100 40 (Optimizable)
Etodroxizine-Metabolite 433.2 201.1 (Quantifier) 100 25 (Optimizable)
433.2 165.1 (Qualifier) 100 40 (Optimizable)

| Hydroxyzine (IS) | 375.2 | 201.1 (Quantifier) | 100 | 22 (Optimizable) |

Collision energies must be optimized for the specific instrument to achieve maximum product ion intensity.

Proposed Fragmentation Pathway

The primary fragmentation for these molecules occurs at the piperazine ring linkages, consistently yielding the characteristic diphenylmethylpiperazine fragment at m/z 201.1.[12][13]

Caption: Proposed fragmentation pathway for Etodroxizine in the collision cell.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the generated data, the method must be validated according to established regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes in blank matrix from at least six different sources.

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used, with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (±20%).[4]

  • Accuracy and Precision: Assessed at a minimum of four concentration levels (LLOQ, low QC, mid QC, high QC) in replicate (n=5). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (RSD) should be ≤15% (≤20% at LLOQ).

  • Recovery and Matrix Effect: Extraction recovery should be consistent across QC levels. Matrix effect is evaluated to ensure that endogenous components do not cause ion suppression or enhancement.

  • Stability: Analyte stability should be confirmed under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler.

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and sensitive framework for the quantification of Etodroxizine and its primary metabolite in biological fluids. Both the cost-effective LLE and the high-purity SPE protocols offer viable options for sample preparation, adaptable to specific laboratory needs and throughput requirements. By following these protocols and adhering to rigorous validation standards, researchers can confidently generate high-quality pharmacokinetic and clinical data for Etodroxizine.

References

  • Axios Research. "Etodroxizine - CAS - 17692-34-1". Available at: [Link]

  • Wikipedia. "Hydroxyzine". Available at: [Link]

  • Watson, D. G., & M. D. G. (1987). The metabolism and pharmacokinetics of 14C-cetirizine in humans. PubMed. Available at: [Link]

  • Dudzińska, E., et al. (2024). Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. Archives of Toxicology. Available at: [Link]

  • Dudzińska, E., et al. (2024). Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. PubMed. Available at: [Link]

  • Garg, U., et al. (2016). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • ResearchGate. "Fragmentation pathways proposed for the degradation under different CID...". Available at: [Link]

  • Idaho State Police Forensic Services. "Urine general drug extraction rev 7.pdf". Available at: [Link]

  • National Center for Biotechnology Information. "Etodroxizine". PubChem Compound Summary for CID 63345. Available at: [Link]

  • ResearchGate. "Electron Ionization Mass Spectrum of Hydroxyzine". Available at: [Link]

  • Al-Saeed, A. H., et al. (2014). Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]

  • Hashemi, P., et al. (2018). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography. Analytical Methods. Available at: [Link]

  • Siddiqui, A., et al. (2024). Cetirizine. StatPearls. Available at: [Link]

  • ResearchGate. "Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry". Available at: [Link]

  • National Center for Biotechnology Information. "Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting". PMC. Available at: [Link]

  • Basavaiah, K., et al. (2011). Titrimetric assay of hydroxyzine dihydrochloride in pharmaceuticals and formulations in non-aqueous medium. SciSpace. Available at: [Link]

  • ResearchGate. "(PDF) Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology". Available at: [Link]

  • Lee, H. M., et al. (2007). Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. "(PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR". Available at: [Link]

  • ResearchGate. "(A) Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) and a metabolite with sedation but no antihistaminic effect". Available at: [Link]

  • Forensic Sciences Research. "Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection". Available at: [Link]

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. PubMed. Available at: [Link]

  • Pistos, C., et al. (2018). Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. PubMed. Available at: [Link]

  • ResearchGate. "Mass spectra of the Hydroxyzine precursor (376.002 m/z) and major fragment". Available at: [Link]

  • ResearchGate. "Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography". Available at: [Link]

  • Agilent Technologies. "Extraction of Acidic Drugs from Plasma with Polymeric SPE". Available at: [Link]

  • Li, W., et al. (2008). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study. PubMed. Available at: [Link]

  • MDPI. "An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy". Available at: [Link]

  • ResearchGate. "(PDF) Chemiluminescence Determination of Hydroxyzine and its Metabolite Cetirizine". Available at: [Link]

  • National Center for Biotechnology Information. "Hydroxyzine". PubChem Compound Summary for CID 3658. Available at: [Link]

  • ResearchGate. "Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)". Available at: [Link]

  • MedCrave. "LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont". Available at: [Link]

  • MDPI. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders". Available at: [Link]

Sources

Application Note: Strategic Repurposing of Etodroxizine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Etodroxizine is a first-generation piperazine antihistamine, structurally characterized as the ethanol ester of hydroxyzine. While historically utilized for its sedative and H1-antagonistic properties, its potential in drug repurposing lies in two under-explored domains: (1) its role as a lipophilic prodrug capable of sustained CNS delivery of hydroxyzine (and subsequently cetirizine), and (2) its physicochemical classification as a Cationic Amphiphilic Drug (CAD) . This guide details protocols for evaluating Etodroxizine in oncology (lysosomal disruption) and neuropharmacology (Sigma-1 receptor modulation), moving beyond its canonical H1 blockade.

Pharmacological Rationale & Target Profiling[1][2]

The Prodrug Advantage

Unlike direct administration of hydroxyzine or cetirizine, Etodroxizine presents a unique pharmacokinetic profile. As an ester, it exhibits higher initial lipophilicity (LogP ~3.7) compared to its metabolites.[[“]][2][3] Upon administration, it undergoes hydrolysis to form hydroxyzine, which is then metabolized by alcohol dehydrogenase to cetirizine.

Repurposing Implication: In neuro-repurposing studies, Etodroxizine may offer superior Blood-Brain Barrier (BBB) penetration kinetics compared to hydroxyzine salts, acting as a "slow-release" mechanism for the active anxiolytic/neuroprotective moiety.

The "Dirty Drug" Potential (Polypharmacology)

Etodroxizine’s scaffold allows it to interact with multiple off-targets essential for repurposing:

  • Sigma-1 Receptor (S1R): Hydroxyzine is a known S1R ligand. S1R modulation is currently investigated for neuroprotection (Alzheimer’s) and antiviral activity (SARS-CoV-2).

  • Lysosomal Accumulation: As a CAD, Etodroxizine accumulates in acidic organelles (lysosomes), inducing Lysosomal Membrane Permeabilization (LMP)—a mechanism distinct from apoptosis that can sensitize multidrug-resistant cancer cells.

Mechanism Mapping

The following diagram illustrates the metabolic cascade and divergent therapeutic targets.

Etodroxizine_Mechanism Eto Etodroxizine (Lipophilic Prodrug) Hyd Hydroxyzine (Active Metabolite 1) Eto->Hyd Hydrolysis (Plasma/Liver) Lys Lysosome (Cancer/LMP) Eto->Lys CAD Accumulation Cet Cetirizine (Active Metabolite 2) Hyd->Cet Oxidation (ADH) H1 H1 Receptor (Canonical Target) Hyd->H1 High Affinity S1R Sigma-1 Receptor (Neuroprotection) Hyd->S1R Modulation Cet->H1 Peripheral Selectivity Eff1 Sedation/Anxiolysis H1->Eff1 Eff3 Anti-inflammatory S1R->Eff3 Eff2 Autophagy Inhibition Lys->Eff2

Figure 1: Metabolic trajectory of Etodroxizine showing conversion to Hydroxyzine and Cetirizine, mapping distinct physicochemical interactions (Lysosomes) versus receptor-mediated effects.

In Silico Screening Protocol

Before wet-lab validation, researchers must confirm binding affinity to non-H1 targets.

Protocol A: Molecular Docking for Sigma-1 Receptor

Objective: Predict the binding affinity of Etodroxizine and Hydroxyzine to the Sigma-1 receptor compared to the standard ligand (Haloperidol).

  • Target Selection: Retrieve the crystal structure of the Sigma-1 receptor (e.g., PDB ID: 5HK1 ) from the RCSB Protein Data Bank.

  • Ligand Preparation:

    • Generate 3D conformers of Etodroxizine.

    • Critical Step: Ensure the piperazine ring nitrogen is protonated (positive charge), as this is essential for the aspartate interaction in the S1R binding pocket.

  • Docking Grid Generation: Center the grid on the canonical ligand binding site (Asp126 region).

  • Scoring: Use a consensus scoring function (e.g., Glide XP or AutoDock Vina).

    • Success Metric: A binding energy < -8.0 kcal/mol suggests physiological relevance.

  • Control: Re-dock the co-crystallized ligand to verify RMSD < 2.0 Å.

In Vitro Application: Cancer & Autophagy

Context: Cationic Amphiphilic Drugs (CADs) like Etodroxizine can inhibit autophagy flux, preventing cancer cells from recycling nutrients during chemotherapy stress.

Protocol B: Lysosomal Membrane Permeabilization (LMP) Assay

Principle: Etodroxizine accumulates in lysosomes due to ion trapping (protonation of the amine). Over-accumulation causes osmotic swelling and leakage, detectable by Acridine Orange (AO) relocation.

Reagents:

  • Etodroxizine dimaleate (dissolved in DMSO; keep final DMSO < 0.1%).

  • Acridine Orange (AO) solution (5 µg/mL).

  • NSCLC cell line (e.g., A549) or Glioblastoma line (U87).

Step-by-Step Methodology:

  • Seeding: Plate A549 cells at 1x10^4 cells/well in a 96-well plate. Incubate for 24h.

  • Treatment: Treat cells with Etodroxizine (dose range: 1 µM – 20 µM) for 6–12 hours.

    • Note: Include Loratadine (10 µM) as a positive CAD control and Cetirizine (zwitterionic, non-CAD) as a negative control.

  • Staining: Remove media. Wash with PBS. Add AO solution (5 µg/mL in PBS) for 15 minutes at 37°C.

  • Imaging/Analysis:

    • Healthy Lysosomes: Emit intense red fluorescence (AO aggregates in acidic pH).

    • Leaky Lysosomes (LMP): Loss of red fluorescence; increase in green fluorescence (AO monomers in neutral cytosol).

    • Quantification: Measure Red/Green fluorescence ratio using a flow cytometer or fluorescence plate reader.

  • Data Interpretation: A significant decrease in the Red/Green ratio indicates successful LMP induction.

Table 1: Expected Phenotypic Responses in CAD Screening

CompoundClassLogPLysosomal AccumulationAutophagy Inhibition
Etodroxizine CAD (Prodrug)~3.7High Yes
HydroxyzineCAD (Active)~2.7HighYes
CetirizineZwitterion~1.5Low/NoneNo
ChloroquineCAD (Reference)~4.6Very HighYes

In Vivo Application: Neuropharmacology

Context: Repurposing for anxiety or neuroinflammation requires differentiating between "sedation" (H1 effect) and specific therapeutic efficacy.

Protocol C: Differentiating Sedation from Anxiolysis

Challenge: Etodroxizine is sedative.[[“]][3] In behavioral tests (e.g., Elevated Plus Maze), sedation can mimic anxiolysis (reduced movement) or mask it.

Workflow:

  • Dose Finding (Rotarod Test):

    • Administer Etodroxizine (IP or Oral) at 5, 10, and 20 mg/kg.

    • Test mice on an accelerating Rotarod at 30, 60, and 120 minutes post-dose.

    • Cut-off: Define the "Sedative Dose 50" (SD50)—the dose where latency to fall decreases by 50%.

    • Repurposing Dose: Select a dose 1/2 to 1/4 of the SD50 for therapeutic assays.

  • Therapeutic Assay (e.g., Neuroinflammation Model):

    • Induce inflammation (e.g., LPS injection).

    • Administer sub-sedative Etodroxizine.

    • Readout: Measure pro-inflammatory cytokines (TNF-alpha, IL-6) in hippocampal homogenates via ELISA.

    • Hypothesis: If Etodroxizine modulates Sigma-1 or alpha-7 nAChR (off-targets), cytokine levels will drop independent of H1 sedation.

Experimental Workflow Diagram

Repurposing_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro (Oncology) cluster_2 Phase 3: In Vivo (Neuro) start Start: Etodroxizine Repurposing dock Docking: Sigma-1 / H1 start->dock screen Screen: CAD Activity dock->screen High Affinity Hits prop Calc: LogP & pKa lmp Assay: Acridine Orange (LMP) screen->lmp viability Assay: MTT/Cell Titer-Glo lmp->viability pk PK: Plasma vs Brain Conc. viability->pk IC50 < 5µM tox Tox: Rotarod (Sedation Check) pk->tox efficacy Efficacy: Behavioral Models tox->efficacy Sub-sedative Dose

Figure 2: Step-by-step decision matrix for repurposing Etodroxizine, ensuring toxicological controls (sedation) are established before efficacy testing.

References

  • Ellegaard, A. M., et al. (2016). Repurposing Cationic Amphiphilic Antihistamines for Cancer Treatment.[4] EBioMedicine, 9, 130–139.[4] Link

  • Estrella, A., et al. (2021). Sigma-1 Receptor: A Key Therapeutic Target for Clinical Drug Repurposing. Frontiers in Pharmacology. Link

  • Simons, F. E., et al. (1989). The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine. Journal of Allergy and Clinical Immunology. Link

  • Kornhuber, J., et al. (2010). Identification of new functional inhibitors of acid sphingomyelinase using a structure-property-activity relation model. Journal of Medicinal Chemistry. Link

  • Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[5] Nature.[[“]] Link

Sources

Application Note: Pharmacological Characterization of Etodroxizine Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Etodroxizine is a first-generation piperazine antihistamine, structurally related to hydroxyzine.[1] While its primary therapeutic target is the Histamine H1 receptor (inverse agonist), its clinical utility is often limited by dose-dependent side effects such as sedation, xerostomia (dry mouth), and urinary retention. These adverse events are mechanistically driven by off-target antagonism of Muscarinic Acetylcholine Receptors (mAChRs) .

In modern drug development, quantifying this "anticholinergic burden" is critical for safety profiling. This application note provides a comprehensive, multi-modal methodology to characterize Etodroxizine’s interaction with mAChR subtypes (M1–M5). We move beyond simple IC50 generation, employing a tripartite approach: In Silico Prediction , In Vitro Affinity Quantification (Radioligand Binding), and Ex Vivo Functional Validation (Guinea Pig Ileum).

Phase I: In Silico Profiling (The Prediction)

Before wet-lab experimentation, molecular docking establishes the structural plausibility of Etodroxizine binding to the orthosteric site of muscarinic receptors.

  • Target Selection: The M1 and M3 subtypes are the primary drivers of cognitive and peripheral anticholinergic side effects, respectively.

  • Template: Use the crystal structure of the M1 receptor (e.g., PDB ID: 5CXV ) bound to an antagonist (tiotropium) as the homology model.

  • Ligand Preparation: Etodroxizine is a flexible molecule. Energy minimization must be performed (using force fields like OPLS3e) to generate low-energy conformers before docking.

  • Docking Hypothesis: We anticipate Etodroxizine’s piperazine ring will interact with the conserved aspartate (Asp105 in M1) in the transmembrane domain, mimicking the binding mode of classical antagonists.

Phase II: In Vitro Radioligand Binding (The Quantification)

This phase determines the affinity constant (


) of Etodroxizine. We utilize CHO-K1 cell membranes stably expressing human recombinant M1–M5 receptors to ensure subtype specificity, which is impossible in tissue homogenates.
Experimental Design
  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).[2]
    • Rationale: NMS is a hydrophilic, non-selective antagonist with high affinity (

      
       nM). Its hydrophilicity prevents it from crossing membranes, reducing non-specific uptake.
      
  • Non-Specific Binding (NSB) Control: Atropine (1 µM).

    • Rationale: A saturating concentration of Atropine blocks all specific muscarinic sites. Any remaining signal is "noise" (filter binding).

Detailed Protocol: Competition Binding Assay

Materials:

  • Membrane Prep: CHO-hM1 to CHO-hM5 (5–10 µg protein/well).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Plates: 96-well GF/B filter plates (pre-soaked in 0.3% Polyethyleneimine to reduce ligand binding to filters).

Workflow:

  • Preparation: Thaw membrane aliquots on ice. Homogenize gently.

  • Plating:

    • Add 25 µL Assay Buffer (Total Binding wells).

    • Add 25 µL Atropine 1 µM (NSB wells).

    • Add 25 µL Etodroxizine (Test wells, concentration range

      
       M to 
      
      
      
      M).
  • Reaction: Add 25 µL

    
    -NMS (Final conc. ~0.2 nM) to all wells.
    
  • Initiation: Add 100 µL Membrane suspension to start the reaction.

  • Incubation: Incubate for 60 minutes at 27°C (Room Temp). Equilibrium must be reached.

  • Termination: Rapid vacuum filtration using a cell harvester. Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound ligand.

  • Detection: Add liquid scintillant, seal, and count in a MicroBeta counter.

Data Analysis (The Cheng-Prusoff Correction)

Raw CPM (Counts Per Minute) must be converted to


. The 

(concentration inhibiting 50% of binding) is dependent on the radioligand concentration used.[3] We correct this using the Cheng-Prusoff equation:


  • 
     : Absolute inhibition constant (affinity).[4]
    
  • 
     : Concentration of 
    
    
    
    -NMS used.
  • 
     : Dissociation constant of 
    
    
    
    -NMS (determined previously via Saturation Binding).

Phase III: Ex Vivo Functional Validation (The Physiological Effect)

Binding does not equal function. To confirm Etodroxizine acts as a functional antagonist, we use the Guinea Pig Ileum (GPI) assay. The GPI is rich in M3 receptors and responds to cholinergic stimulation with robust smooth muscle contraction.

Experimental Design
  • System: Isolated Organ Bath (Magnus Bath).

  • Physiological Buffer: Tyrode’s Solution (aerated with 95% O₂ / 5% CO₂).

  • Agonist: Carbachol (CCh) or Acetylcholine (ACh).

  • Antagonist: Etodroxizine (incubated at fixed concentrations).

Detailed Protocol: Schild Analysis
  • Tissue Prep: Sacrifice guinea pig; excise ileum (10-15 cm from ileocecal junction). Cut into 2-cm segments.

  • Mounting: Suspend segment in organ bath (37°C) under 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Viability Check: Challenge with 30 mM KCl. Wash until baseline is restored.[5]

  • Control Curve: Generate a cumulative dose-response curve (DRC) for Carbachol (

    
     M to 
    
    
    
    M) until max contraction is reached. Wash.
  • Antagonist Incubation: Incubate tissue with Etodroxizine (Level 1, e.g., 10 nM) for 20 minutes.

  • Test Curve: Repeat Carbachol DRC in the presence of Etodroxizine.

  • Repeat: Wash out, incubate with higher Etodroxizine dose (Level 2, e.g., 100 nM), and repeat DRC.

Expected Result: A parallel rightward shift of the agonist curve without depression of the maximum response (


), indicative of competitive antagonism .[6]

Visualization of Methodology

Diagram 1: The Anticholinergic Assay Workflow

This flowchart illustrates the logical progression from tissue harvesting to data output.

G cluster_0 Preparation cluster_1 Experimental Execution cluster_2 Data Analysis Tissue Guinea Pig Ileum (M3 Receptor Source) Bath Organ Bath (Tyrode's @ 37°C) Tissue->Bath Equil Equilibration (60 mins) Bath->Equil Agonist Agonist DRC (Carbachol Only) Equil->Agonist Antagonist Incubate Etodroxizine (Fixed Conc.) Agonist->Antagonist Schild Schild Plot (log(DR-1) vs log[B]) Agonist->Schild Compare EC50s Shift Shifted DRC (Carbachol + Etodroxizine) Antagonist->Shift Shift->Schild Result Calculate pA2 (Functional Affinity) Schild->Result

Caption: Workflow for determining functional affinity (pA2) using the Guinea Pig Ileum assay.

Diagram 2: Mechanistic Pathway & Inhibition

This diagram details the signaling cascade Etodroxizine disrupts.

Pathway ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor ACh->M3 Activates Eto Etodroxizine (Antagonist) Eto->M3 Blocks Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Calcium (Ca2+) IP3->Ca Releases from ER Contract Smooth Muscle Contraction Ca->Contract Triggers

Caption: Gq-coupled signaling pathway in smooth muscle blocked by Etodroxizine.

Data Analysis & Interpretation

Summary of Quantitative Outputs
ParameterDefinitionSource AssaySignificance

Concentration inhibiting 50% bindingRadioligand BindingRelative potency (assay dependent).

Inhibition ConstantRadioligand BindingAbsolute affinity (assay independent).
Dose Ratio (DR)

Functional (GPI)Magnitude of shift caused by antagonist.[6]

-log(Concentration) where DR=2Functional (GPI)Measure of antagonist potency in tissue.
Schild Regression Analysis

For the functional assay, we validate competitive antagonism using the Schild Equation :



  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Slope: Should be close to 1.0 (unity). This confirms the mechanism is competitive. If Slope < 1, it suggests allosteric modulation or non-equilibrium conditions.[7]

  • X-Intercept: The X-intercept equals

    
    , or the 
    
    
    
    value.[7]

Troubleshooting & Quality Control

  • The "Edge Effect" (Binding Assay): Outer wells in 96-well plates often evaporate faster or heat unevenly. Solution: Use the outer wells for water/buffer only, not data points.

  • Tissue Desensitization (Functional Assay): Repeated exposure to high-dose Carbachol can desensitize M3 receptors. Solution: Allow strictly timed washout periods (e.g., 15 minutes) between curves.

  • Ligand Depletion: In binding assays, ensure <10% of the total radioligand is bound. If >10% binds, the "free" ligand concentration is significantly altered, invalidating the Cheng-Prusoff equation.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[7] British Journal of Pharmacology and Chemotherapy.

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Protocol for Radioligand Binding.

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.

  • Alexander, S. P., et al. (2023). The Concise Guide to PHARMACOLOGY 2023/24: G protein-coupled receptors. British Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Addressing variability in in vitro assays with Etodroxizine

Author: BenchChem Technical Support Team. Date: February 2026

Etodroxizine In Vitro Assays: Technical Support Center

Welcome to the Technical Support Center for Etodroxizine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Etodroxizine in in vitro settings. As a first-generation antihistamine and a derivative of hydroxyzine, Etodroxizine presents unique challenges in experimental assays due to its physicochemical properties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve robust, reproducible, and reliable data.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of Etodroxizine in experimental research.

Q1: What is the primary mechanism of action for Etodroxizine?

A1: Etodroxizine, being an analogue of hydroxyzine, functions primarily as a potent inverse agonist of the histamine H1 receptor.[1][3] By binding to the H1 receptor, it blocks the action of endogenous histamine, which is responsible for allergic responses.[] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates the inositol triphosphate (IP3) signaling pathway.[5] Etodroxizine's binding prevents this cascade. Additionally, like hydroxyzine, it may exhibit weaker antagonism at other receptors, such as the serotonin 5-HT2A receptor, which could contribute to its broader pharmacological profile.[1]

Q2: What are the key physicochemical properties of Etodroxizine to consider for in vitro work?

A2: Etodroxizine is a diarylmethane and piperazine derivative.[2] Its chemical structure lends it a hydrophobic nature, which can lead to low aqueous solubility.[6][7] This is a critical factor to manage in aqueous buffer systems typical of in vitro assays. The octanol/water partition coefficient (logP) is an indicator of this hydrophobicity.[6] While the dihydrochloride salt form of the related compound hydroxyzine is soluble in water, the free base may have significantly lower solubility.[8] Proper stock solution preparation is therefore paramount.

Q3: How should I prepare a stock solution of Etodroxizine?

A3: Due to potential solubility challenges, a high-concentration stock solution should first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Solvent Selection: Use anhydrous, research-grade DMSO.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

  • Procedure: Weigh the compound accurately and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution by gentle vortexing or sonication in a water bath.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: Can serum in my cell culture media affect Etodroxizine's activity?

A4: Yes, absolutely. Many hydrophobic drugs bind to proteins present in fetal bovine serum (FBS) or other sera, most notably albumin.[9][10] This protein binding can sequester Etodroxizine, reducing its free concentration and thus its apparent potency (IC50/EC50) in cell-based assays.[11] It is crucial to maintain a consistent serum concentration across all experiments, including vehicle controls. For mechanistic studies, consider reducing the serum concentration or using serum-free media if your cell line can tolerate it, but be aware this may alter cellular health and response.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during in vitro assays with Etodroxizine.

Guide 1: High Well-to-Well Variability in Cell Viability Assays (e.g., MTT, XTT)
  • Symptom: You observe significant standard deviations between replicate wells treated with the same concentration of Etodroxizine, making dose-response curves unreliable.

  • Possible Causes & Solutions:

CauseScientific RationaleRecommended Solution
Compound Precipitation Etodroxizine's hydrophobicity can cause it to precipitate out of aqueous assay media, especially at higher concentrations. This leads to uneven drug exposure across wells.Visually inspect plates under a microscope for precipitates after adding the compound. Perform a solubility test: Prepare serial dilutions of Etodroxizine in your final assay medium and check for cloudiness or precipitation. If precipitation occurs, you may need to lower the top concentration or add a solubilizing agent like a low concentration of a non-ionic surfactant (e.g., Tween-20), though this must be tested for effects on the cells.[12][13]
Inconsistent Cell Seeding Variation in the number of cells seeded per well is a primary source of variability in any cell-based assay.[14]Ensure a single-cell suspension before plating by gently triturating. Mix the cell suspension between plating rows/columns to prevent settling. Use a calibrated multichannel pipette and visually inspect the plate post-seeding to confirm even distribution.
Edge Effects Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of media components and the test compound.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. Ensure proper incubator humidity.
Interaction with Assay Reagents The MTT assay relies on the reduction of a tetrazolium salt to formazan by cellular dehydrogenases.[14][15] A hydrophobic compound could potentially interfere with this process or the solubilization of the formazan product.If problems persist, consider an alternative viability assay with a different readout, such as a resazurin-based assay (e.g., alamarBlue) or a method that measures ATP content (e.g., CellTiter-Glo®). These assays have different mechanisms and may be less susceptible to compound interference.
Guide 2: Inconsistent Results in Receptor Binding Assays
  • Symptom: The calculated affinity (Ki or IC50) of Etodroxizine for the H1 receptor varies significantly between experiments.

  • Possible Causes & Solutions:

CauseScientific RationaleRecommended Solution
Non-Specific Binding Hydrophobic compounds can stick to plasticware (tubes, plates) and membrane preparation components, reducing the effective concentration of the drug available to bind the receptor.[16]Include Bovine Serum Albumin (BSA) (typically 0.1% - 1%) in your assay buffer to block non-specific binding sites on surfaces.[16] Consider using low-binding microplates. Pre-treating plates with a blocking agent can also be effective.
Radioligand Depletion In competitive binding assays, if the receptor concentration is too high relative to the radioligand's Kd, the binding of the unlabeled competitor (Etodroxizine) can significantly alter the free concentration of the radioligand, violating the assumptions of the Cheng-Prusoff equation and skewing IC50 values.[17]Use a receptor concentration that binds no more than 10-15% of the total radioligand added. This ensures that the free concentration of the radioligand remains relatively constant.[17] You may need to optimize receptor preparation concentration and radioligand concentration.
Assay Not at Equilibrium Binding assays require sufficient incubation time for the system to reach equilibrium. If the incubation is too short, the results will reflect kinetic rates rather than true affinity.Determine the time to equilibrium by running a time-course experiment. Measure specific binding at various time points (e.g., 15, 30, 60, 90, 120 minutes) to find the point at which binding plateaus. Ensure all subsequent experiments use this incubation time.
Buffer/pH Instability The binding affinity of ligands can be highly sensitive to pH and ionic strength. Minor variations in buffer preparation can lead to experimental drift.Prepare buffers carefully and consistently. Use a calibrated pH meter and ensure all components are fully dissolved. Prepare large batches of buffer to be used across a series of related experiments to minimize batch-to-batch variation.

Visualizations & Protocols

Signaling Pathway of the Histamine H1 Receptor

The diagram below illustrates the canonical signaling pathway activated by histamine at the H1 receptor and the point of inhibition by Etodroxizine.

H1_Pathway cluster_cell Cell Membrane cluster_downstream H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Etodroxizine Etodroxizine Etodroxizine->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: H1 Receptor signaling cascade and inhibition by Etodroxizine.

Experimental Workflow: Troubleshooting Compound Precipitation

This workflow provides a logical sequence for diagnosing and resolving issues related to the poor solubility of Etodroxizine in aqueous assay media.

Precipitation_Workflow Start Start: High Variability Observed Check_Plates 1. Visual Inspection Microscopically check wells for precipitate/crystals. Start->Check_Plates Precipitate_Observed Precipitate Observed? Check_Plates->Precipitate_Observed Solubility_Test 2. Perform Solubility Test Prepare serial dilutions in assay media. Observe for turbidity. Precipitate_Observed->Solubility_Test Yes Other_Causes No Precipitate: Variability is likely due to other factors (e.g., seeding, edge effects). Proceed to Guide 1. Precipitate_Observed->Other_Causes No Is_Soluble Soluble at Test Concentrations? Solubility_Test->Is_Soluble Lower_Conc Solution A: Lower top concentration of Etodroxizine. Is_Soluble->Lower_Conc No Use_Solubilizer Solution B: Test co-solvents (e.g., 0.1% Pluronic F-68) Validate solvent effect on cells. Is_Soluble->Use_Solubilizer No, and lower conc. not feasible Proceed Proceed with Optimized Assay Is_Soluble->Proceed Yes Lower_Conc->Proceed Use_Solubilizer->Proceed

Caption: A systematic workflow for addressing compound precipitation issues.

Protocol: Competitive Radioligand Binding Assay for H1 Receptor

This protocol provides a framework for determining the binding affinity of Etodroxizine at the human histamine H1 receptor.

Materials:

  • Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-Pyrilamine (Mepyramine), a well-characterized H1 antagonist.

  • Non-specific Ligand: Mianserin (10 µM final concentration) or unlabeled Pyrilamine (1 µM).

  • Test Compound: Etodroxizine stock solution (10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.

  • Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold and Scintillation Counter .

Procedure:

  • Preparation:

    • Thaw cell membranes on ice. Dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold Assay Buffer. This must be optimized to ensure <15% ligand depletion.[17]

    • Prepare serial dilutions of Etodroxizine in Assay Buffer. Remember to account for the DMSO concentration.

    • Dilute [³H]-Pyrilamine in Assay Buffer to a working concentration that is near its Kd value (e.g., 1-2 nM).

  • Assay Plate Setup (96-well plate):

    • Total Binding: 50 µL Assay Buffer + 25 µL [³H]-Pyrilamine + 25 µL Membranes.

    • Non-specific Binding (NSB): 50 µL Mianserin (10 µM) + 25 µL [³H]-Pyrilamine + 25 µL Membranes.

    • Competition: 50 µL Etodroxizine dilution + 25 µL [³H]-Pyrilamine + 25 µL Membranes.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes (or predetermined equilibrium time) with gentle agitation.

  • Harvesting:

    • Rapidly harvest the plate contents onto the glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Etodroxizine.

    • Fit the data to a sigmoidal dose-response (variable slope) model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). hydroxyzine | Ligand page. Retrieved from [Link]

  • Wikipedia. (2024). Hydroxyzine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyzine. PubChem Compound Database. Retrieved from [Link]

  • Dr. Najeeb Lectures. (2025). Pharmacology of Hydroxyzine Hydrochloride (Vistaril) ; Mechanism of action, Pharmacokinetics, Uses. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydroxyzine – Knowledge and References. Retrieved from [Link]

  • Bullo, S., et al. (2014). Controlled-release formulation of antihistamine based on cetirizine zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells. International Journal of Nanomedicine, 9, 295-306.
  • ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? Retrieved from [Link]

  • Holgate, S. T., et al. (2011). Pharmacology of Antihistamines. British Journal of Clinical Pharmacology, 72(4), 677-684.
  • Cheméo. (n.d.). Chemical Properties of Etodroxizine (CAS 17692-34-1). Retrieved from [Link]

  • Legrand, P., & Tortorici, M. A. (2000). Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. Antimicrobial Agents and Chemotherapy, 44(3), 612-616.
  • Jamshaid, H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(1), 133.
  • An, L., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • El-Nabarawi, M. A., et al. (2013). In Vitro and In Vivo Evaluation of Hydroxyzine Hydrochloride Microsponges for Topical Delivery. AAPS PharmSciTech, 14(1), 1-12.
  • Wikipedia. (2024). Histamine H1 receptor. Retrieved from [Link]

  • Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of Controlled Release, 161(2), 429-445.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • DergiPark. (2022). Investigation of the Effects of Hydroxyzine Hydrochloride on Mammalian Macrophages. Retrieved from [Link]

  • American Chemical Society. (2026). Nonconventional Luminescent Biomacromolecules with Efficient Dilute-Solution Emission for Lipid Droplet Imaging. Retrieved from [Link]

  • ResearchGate. (2025). In vitro studies of the interaction between cetirizine and H2 receptor antagonists using spectrophotometry and reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. Retrieved from [Link]

  • BioIVT. (2019). Can Interactions Between Therapeutic Proteins and Small Molecule Drugs Be Evaluated In Vitro? Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Frontiers. (2022). Hydroxyzine Use in Preschool Children and Its Effect on Neurodevelopment: A Population-Based Longitudinal Study. Retrieved from [Link]

  • Dr. G Bhanu Prakash. (2018). Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 1. YouTube. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • ResearchGate. (2015). Why is my MTT Assay not turning Purple? Retrieved from [Link]

  • Hussein, A. A., et al. (2011). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. International Journal of Molecular Sciences, 12(11), 7642-7655.
  • Wikipedia. (2024). Ligand binding assay. Retrieved from [Link]

  • Cleveland Clinic. (2024). Antihistamines. Retrieved from [Link]

  • MDPI. (2026). Hydrophobic-to-Hydrophilic Transition of Polyethylene Surface via Salicylic Acid Grafting. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Real-World, Non-Interventional, Observational Study of Hydroxyzine Hydrochloride in Chronic Pruritus. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Search results for histamine H1 receptor. Retrieved from [Link]

  • National Institutes of Health. (2015). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Retrieved from [Link]

  • Frontiers. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • EurekAlert!. (2026). Dissolved bubble microneedles enable more efficient therapy of acne vulgaris. Retrieved from [Link]

  • ResearchGate. (2025). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Coxsackievirus B4 Activity of Serum and Saliva from Mice Exposed to the Virus via the Mucosal Route. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

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Technical Support Center: Best Practices for Long-Term Storage of Etodroxizine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Etodroxizine reference standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliability of your Etodroxizine reference materials. Adherence to these best practices is critical for generating accurate and reproducible analytical data.

This document provides a comprehensive overview of optimal storage conditions, handling procedures, and troubleshooting advice in a user-friendly question-and-answer format. The recommendations are grounded in established principles from pharmacopeias and international guidelines, supplemented by stability data from closely related compounds to provide a robust framework for maintaining the quality of your Etodroxizine reference standards.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for solid Etodroxizine reference standards?

For optimal long-term stability, solid Etodroxizine reference standards should be stored at 2°C to 8°C in a refrigerator.[1][2] The original, unopened container from the manufacturer provides the best protection.[2][3][4][5]

The key environmental factors to control are:

  • Temperature: Refrigerated conditions slow down potential degradation processes.

  • Humidity: Etodroxizine should be protected from moisture. Storage in a desiccator within the refrigerator is a highly recommended practice, especially after the container has been opened.[4]

  • Light: The vial should be light-resistant. If the original container is not opaque, it should be stored in a dark place or within a secondary light-blocking container.[1][4][5][6]

  • Atmosphere: For highly sensitive standards or after opening, purging the vial headspace with an inert gas like dry nitrogen can displace oxygen and moisture, further preserving the integrity of the standard.[7]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CMinimizes thermal degradation.
Humidity Low (use of desiccants recommended)Prevents hydrolytic degradation.
Light Protected from light (amber vials/darkness)Prevents photodegradation.
Atmosphere Original sealed container; consider inert gasPrevents oxidation and moisture ingress.
How does Etodroxizine's chemical structure influence its stability?

While specific forced degradation studies on Etodroxizine are not extensively published, we can infer its stability profile from its parent compound, Hydroxyzine, and its major metabolite, Cetirizine. Etodroxizine is a hydroxyethoxyethyl derivative of hydroxyzine.

Studies on Hydroxyzine and Cetirizine have shown susceptibility to degradation under the following conditions:

  • Oxidative Stress: Both parent compounds show significant degradation under oxidative conditions, often leading to the formation of N-oxides.[7] Therefore, exposure to air and oxidizing agents should be minimized.

  • Acidic Hydrolysis: Degradation is observed under strong acidic conditions, particularly at elevated temperatures.[8][9]

  • Photodegradation: Exposure to UV and solar light can cause degradation.[7][8][10][11]

Conversely, these related compounds have shown relative stability under basic and dry heat conditions.[8][9] This suggests that the primary concerns for Etodroxizine storage are protection from oxygen, light, and moisture.

I have received a new shipment of Etodroxizine reference standard. What is the initial procedure?

Proper receipt and qualification of a new reference standard are crucial for maintaining a traceable and reliable inventory.

InitialReceiptWorkflow cluster_receipt Receipt & Verification cluster_storage Storage & Logging Start Receive Shipment Inspect Inspect Container for Damage Start->Inspect Check seal integrity Verify Verify Certificate of Analysis (CoA) Inspect->Verify Match Lot No. Label Label with Receipt Date & Initials Verify->Label Log Log in Reference Standard Inventory Label->Log Record all details Store Store at 2-8°C, Protected from Light Log->Store End Ready for Use Store->End

Caption: Workflow for the initial receipt and handling of a new Etodroxizine reference standard.

Experimental Protocol: Initial Receipt and Qualification

  • Visual Inspection: Upon receipt, immediately inspect the shipping container for any signs of damage that could have compromised the integrity of the reference standard.

  • Container Integrity: Check that the primary container seal is intact.

  • Documentation Review: Cross-reference the information on the container label with the Certificate of Analysis (CoA). Ensure the material name, lot number, and quantity match.

  • Labeling: Affix a label to the container with the date of receipt and the initials of the receiving scientist.

  • Inventory Log: Record the receipt in your laboratory's reference standard logbook. Include the name of the standard, manufacturer, lot number, date of receipt, expiry/re-test date, and assigned storage location.

  • Storage: Immediately transfer the reference standard to the appropriate long-term storage condition (2°C to 8°C, protected from light).[1][2]

How should I prepare a stock solution of Etodroxizine, and how should it be stored?

The preparation and storage of stock solutions are critical steps where the standard is most vulnerable.

Solubility Profile (Inferred from related compounds):

  • Water: Hydroxyzine Hydrochloride is very soluble in water.[12] Cetirizine is also freely soluble in water.[13] It is therefore highly likely that Etodroxizine is soluble in water.

  • Organic Solvents: Cetirizine is soluble in DMSO and methanol.[2][13]

Experimental Protocol: Stock Solution Preparation and Storage

  • Equilibration: Before opening, allow the reference standard container to equilibrate to room temperature for at least 30-60 minutes.[8] This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in a low-humidity environment. Perform this step promptly to minimize exposure to air and moisture.

  • Dissolution: Dissolve the weighed standard in a suitable Grade A volumetric flask using an appropriate solvent (e.g., HPLC-grade water, methanol, or DMSO).

  • Storage of Stock Solution:

    • Store aqueous stock solutions at 2°C to 8°C. Studies on Cetirizine suggest that aqueous stock solutions are stable for at least one week at 4°C. It is recommended not to store aqueous solutions for more than one day unless stability has been verified.[2]

    • For longer-term storage, consider preparing the stock solution in an organic solvent like DMSO and storing it at -20°C or below in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • All solution vials should be tightly sealed and protected from light.

What are the signs of degradation in my Etodroxizine reference standard?

Degradation may not always be visually apparent. However, you should be vigilant for the following:

  • Physical Changes: Any change in the color or physical state of the solid standard.

  • Chromatographic Changes:

    • Appearance of new peaks in the chromatogram.

    • A decrease in the peak area of the main Etodroxizine peak.

    • Changes in peak shape (e.g., tailing, splitting).

If degradation is suspected, the standard should be re-qualified against a new, certified lot of the reference standard.

TroubleshootingDegradation cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Observe Suspected Degradation (e.g., new peaks, lower assay) CheckStorage Verify Storage Conditions (Temp, Light, Humidity) Observe->CheckStorage CheckHandling Review Handling Procedures (Equilibration, Solution Prep) Observe->CheckHandling CheckExpiry Check Expiry/Re-test Date Observe->CheckExpiry Requalify Re-qualify Against New Lot CheckStorage->Requalify If conditions were correct CheckHandling->Requalify If procedures were followed Discard Discard and Replace Standard CheckExpiry->Discard If expired Requalify->Discard If fails re-qualification Document Document Findings & Actions Requalify->Document If passes Discard->Document

Caption: Troubleshooting flowchart for suspected degradation of Etodroxizine reference standard.

References

  • New Method Development for Hydroxyzine Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane Serum. ResearchGate. Available at: [Link]

  • Separation and quantification of organic‐related impurities of anti‐histamine drug hydroxyzine in pharmaceutical dosage forms using stability‐indicating high‐performance liquid chromatography, liquid chromatography‐mass spectrometry, and high‐resolution mass spectrometry techniques. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced degradation studies. ResearchGate. Available at: [Link]

  • Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. pharmacyjournal.in. Available at: [Link]

  • Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. PubMed Central. Available at: [Link]

  • Hydroxyzine | C21H27ClN2O2 | CID 3658. PubChem. Available at: [Link]

  • Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. PubMed. Available at: [Link]

  • VISTARIL® (hydroxyzine pamoate) How Supplied/Storage and Handling Patient information. Pfizer Medical - US. Available at: [Link]

  • Etodroxizine | C23H31ClN2O3 | CID 63345. PubChem. Available at: [Link]

  • Solubility Measurement of Cetirizine Hydrochloride in acetonitrile and acetic acid and their Mixtures. ResearchGate. Available at: [Link]

  • (PDF) Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. Available at: [Link]

  • Chemical Properties of Etodroxizine (CAS 17692-34-1). Cheméo. Available at: [Link]

  • Hydroxyzine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. ajol.info. Available at: [Link]

  • Hydroxyzine. Wikipedia. Available at: [Link]

  • Degradation of hydroxyzine under solar and ultraviolet light in varying conditions. acs.org. Available at: [Link]

  • Hydroxyzine hydrochloride. accessdata.fda.gov. Available at: [Link]

  • Thermodynamic Modeling and Solubility Measurement of Cetirizine Hydrochloride and Deferiprone in Pure Solvents of Acetonitrile, Ethanol, Acetic Acid, Sulfolane, and Ethyl Acetate and Their Mixtures. ResearchGate. Available at: [Link]

  • Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. ijpcsonline.com. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. bepls.com. Available at: [Link]

Sources

Troubleshooting inconsistent results in Etodroxizine receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Binding Data for Etodroxizine (H1 Antagonist)

Executive Summary: The "Sticky" Molecule Challenge

Welcome to the technical support hub. If you are observing inconsistent


 values, high non-specific binding (NSB), or shallow Hill slopes when testing Etodroxizine, the root cause is likely its physicochemical profile , not your pipetting.

Etodroxizine is a first-generation piperazine derivative with high lipophilicity (LogP ~2.7–3.4) . Unlike hydrophilic ligands, it exhibits aggressive non-specific binding to plasticware, filter mats, and lipid membranes. This results in ligand depletion —the actual concentration of free drug in your well is significantly lower than what you calculated, leading to artificial right-shifts in your competition curves (underestimation of potency).

This guide restructures your assay to account for these "sticky" properties.

Troubleshooting Logic & Diagnostics

Before altering your protocol, use this decision matrix to identify your specific failure mode.

TroubleshootingLogic Start Symptom: Inconsistent Etodroxizine Data Branch1 High Non-Specific Binding (NSB > 20%) Start->Branch1 Branch2 Right-Shifted IC50 (Low Potency) Start->Branch2 Branch3 Shallow Hill Slope (nH < 0.8) Start->Branch3 Sol1 Action: Treat filters with 0.3% PEI Add 0.1% BSA to buffer Branch1->Sol1 Lipophilic adhesion Sol2 Action: Check Ligand Depletion Switch to Glass/Silanized Labware Branch2->Sol2 Drug sticking to walls Sol3 Action: Check Equilibrium Time (Kinetic On/Off Rate) Branch2->Sol3 Non-equilibrium Sol4 Action: Verify Receptor Source (H1 vs Muscarinic Cross-talk) Branch3->Sol4 Polypharmacology

Figure 1: Diagnostic logic flow for identifying the root cause of assay failure based on observed data anomalies.

Critical Protocol Adjustments

Issue A: Ligand Depletion (The "Disappearing Drug" Phenomenon)

The Problem: Etodroxizine adsorbs to standard polystyrene plates and pipette tips. If you prepare a 10 nM solution, only 2 nM may reach the receptor. The Fix:

  • Labware: Switch to glass vials or low-binding polypropylene for all serial dilutions.

  • Buffer Composition: You must include a carrier protein to occupy non-specific sites on the plastic.

    • Standard: 50 mM Tris-HCl, pH 7.4.

    • Optimized: 50 mM Tris-HCl + 0.1% BSA (Bovine Serum Albumin) .

Issue B: Filter Binding (High Background)

The Problem: In filtration assays (e.g., using GF/B or GF/C filters), Etodroxizine (and the radioligand) binds to the glass fiber filter itself. The Fix: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting. PEI is a cationic polymer that masks the negative charge of the glass fibers, drastically reducing NSB for lipophilic amines like Etodroxizine .

Issue C: Equilibrium Time

The Problem: Lipophilic drugs often have slow association/dissociation kinetics. If you harvest too early, you have not reached equilibrium, leading to unstable


 values.
The Fix:  Perform a time-course experiment. Do not assume 60 minutes is sufficient.
Protocol: Kinetic Validation (Self-Validating System)
  • Prepare 3 sets of plates with Total Binding (TB) and Non-Specific Binding (NSB).

  • Add radioligand (e.g.,

    
    -Pyrilamine) and Etodroxizine (
    
    
    
    ).
  • Incubate for 30, 60, 120, and 240 minutes .

  • Plot Specific Binding vs. Time.

  • Validation Criteria: The signal must plateau. If the signal is still rising at 120 mins, your standard 60-min assay is invalid.

The "Dirty" Drug Profile: Specificity & Hill Slopes

Etodroxizine is not perfectly selective. It has affinity for Muscarinic (


) and Serotonin (

) receptors .

Symptom: Hill Slope (


) significantly less than -1.0 (e.g., -0.6).
Cause: 
  • Negative Cooperativity: Common in GPCR dimers.

  • Multiple Binding Sites: You are using a tissue homogenate (e.g., Guinea Pig Cerebellum) that contains both H1 and Muscarinic receptors, and your radioligand is cross-reacting.

Solution:

  • Use cDNA-transfected cell membranes (e.g., CHO-K1 or HEK293 expressing only human H1) rather than tissue homogenates to ensure you are measuring a single pharmacological event.

  • If using tissue, include 100 nM Atropine or 1 µM Ketanserin to mask Muscarinic and 5-HT sites, respectively, isolating the H1 signal.

Optimized Workflow Visualization

The following diagram outlines the corrected workflow for a Competition Binding Assay using


-Pyrilamine as the tracer and Etodroxizine as the competitor.

AssayWorkflow Prep 1. Preparation Glass Vials Only Buffer + 0.1% BSA Incubate 3. Incubation Time: >120 mins Temp: 25°C Prep->Incubate Add Etodroxizine + [3H]-Pyrilamine Filter 2. Filter Pre-soak 0.3% PEI (1-2 hrs) Harvest 4. Harvest Rapid Filtration (<10s) Ice-cold Wash Filter->Harvest Use treated filters Incubate->Harvest Count 5. Detection LSC Counting Harvest->Count

Figure 2: Optimized Competition Binding Workflow. Note the critical control points at Step 1 (Glass/BSA) and Step 2 (PEI Pre-soak).

Data Summary & Reference Values

Use these reference values to validate your assay performance. If your controls deviate from these ranges, pause and re-optimize.

ParameterExpected RangeTroubleshooting Note
Specific Binding > 70% of Total BindingIf < 50%, increase wash volume or use PEI filters.
Hill Slope (

)
-0.9 to -1.1If -0.6, suspect multiple binding sites or non-equilibrium.
Replicate CV% < 10%If > 15%, check pipetting technique or filter clogging.
Z-Factor > 0.5Required for HTS validation .
Etodroxizine

1 - 10 nM (Context dependent)Highly dependent on the radioligand used (

).

FAQ: Senior Scientist's Corner

Q: Can I use DMSO to dissolve Etodroxizine? A: Yes, Etodroxizine is soluble in DMSO. However, keep the final DMSO concentration in the assay well below 1% (ideally <0.5%). High DMSO concentrations can denature the receptor protein or alter the membrane fluidity, affecting binding affinity.

Q: My "Total Binding" signal decreases over time. Is my receptor dying? A: Likely, yes. Proteases in the membrane preparation may be degrading the receptor.

  • Fix: Add a protease inhibitor cocktail (e.g., PMSF, Aprotinin, Leupeptin) to your assay buffer. Keep the assay at 4°C if kinetics allow, though H1 assays are typically run at 25°C.

Q: Why is my


 shifting right when I add more protein? 
A:  This is a classic sign of Ligand Depletion . If 

, the receptor itself depletes the free radioligand.
  • Fix: Reduce the amount of membrane protein per well (aim for 5-10 µg) or increase the reaction volume.

References

  • DrugBank Online. (n.d.). Hydroxyzine (Structurally related to Etodroxizine) Chemical Properties. Retrieved from [Link]

  • Auld, D. S., et al. (2012).[1] Receptor Binding Assays for HTS and Drug Discovery.[1][2][3] In: Assay Guidance Manual [Internet].[3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine H1 Receptor Ligands.[4][5][6][7][8] Retrieved from [Link]

  • GraphPad Prism Guide. (n.d.). Nonspecific Binding in Radioligand Assays.[5][9][10][11] Retrieved from [Link]

Sources

Refinement of animal protocols to minimize stress in Etodroxizine studies

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Refinement to Minimize Animal Stress & Enhance Data Integrity

This guide is designed for researchers, scientists, and drug development professionals utilizing Etodroxizine in animal models. Its purpose is to provide advanced, actionable guidance on refining experimental protocols to minimize animal stress. Adherence to these principles is not only an ethical imperative but also a prerequisite for generating robust, reproducible, and scientifically valid data. Stress is a significant confounding variable in pharmacological studies, particularly for anxiolytics, and its mitigation is paramount.[1][2][3][4]

The foundation of this guide rests upon the internationally recognized "3Rs" principle: Replacement, Reduction, and Refinement .[5][6][7][8] While Etodroxizine studies may necessitate animal models, we can achieve profound improvements in welfare and data quality through rigorous application of Reduction and, most critically, Refinement.[9]

The_3Rs_Framework cluster_0 The 3Rs of Humane Animal Research cluster_1 Implementation in Etodroxizine Studies R3 Refinement Refine_Desc Minimize animal suffering and stress. Improve welfare. (e.g., low-stress handling, environmental enrichment, humane endpoints). R3->Refine_Desc Focus of this Guide R2 Reduction Reduce_Desc Use the minimum number of animals necessary for statistically significant data. R2->Reduce_Desc R1 Replacement Replace_Desc Use non-animal methods wherever possible. R1->Replace_Desc

Caption: The 3Rs Framework for Protocol Refinement.

Frequently Asked Questions (FAQs)

Q1: What is Etodroxizine and its primary mechanism of action?

Etodroxizine is a first-generation antihistamine of the piperazine class.[10] It is an analogue and metabolite of Hydroxyzine. Its primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[11][][13] This action blocks the effects of histamine in the body, leading to its antihistaminic and sedative properties.[11][14] Like Hydroxyzine, it crosses the blood-brain barrier and exerts effects on the central nervous system (CNS), which is crucial for its use in studying anxiety and sedation.[10] Its anxiolytic effects are also attributed to weaker antagonism of serotonin 5-HT2A and dopamine D2 receptors.[10]

Q2: Why is minimizing stress so critical for the validity of Etodroxizine studies?

Stress induces a complex cascade of physiological and behavioral responses that can directly interfere with the outcomes of an Etodroxizine study.

  • Physiological Confounding: Stress activates the HPA axis, leading to the release of glucocorticoids (like corticosterone in rodents), which can alter neurochemistry and behavior.[15] This can mask or exaggerate the anxiolytic or sedative effects of Etodroxizine, leading to misinterpretation of the drug's efficacy.

  • Behavioral Masking: Stressed animals exhibit behaviors like freezing, reduced exploration, and altered social interaction.[1][2] These behaviors can be mistaken for drug-induced sedation or, conversely, can obscure the subtle anxiolytic effects you are trying to measure.

  • Data Variability: Stress is a major source of variability in experimental data.[2][3] By minimizing stress, you reduce data scatter, which can lead to a reduction in the number of animals required to achieve statistical power, thus supporting the "Reduction" principle of the 3Rs.[9]

Q3: What are the expected sedative effects of Etodroxizine, and how do I differentiate them from stress-induced behaviors?

This is a critical challenge. Etodroxizine, like its parent compound Hydroxyzine, is expected to have sedative effects.[13][14] Differentiating these from negative welfare states requires careful observation and a clear scoring system.

Observation Type Likely Sedative Effect (Etodroxizine) Likely Stress/Distress Indicator
Posture Relaxed, possibly lying down calmly.Hunched posture, piloerection, tense musculature.
Activity Reduced locomotion, increased periods of sleep/rest.Freezing, frantic circling, stereotypy, or complete immobility with high respiration.
Response to Stimulus Slowed but present response to gentle stimuli.Exaggerated startle response or complete lack of response (unresponsiveness).
Grooming Normal or slightly reduced grooming patterns.Lack of grooming (poor coat condition) or excessive, self-injurious grooming.
Social Interaction Reduced interaction but calm when housed with cage mates.Aggression, barbering, or social withdrawal and isolation.

This table provides general guidance. Always establish baseline behaviors for your specific strain and housing conditions.

Troubleshooting & Protocol Refinement Guides

Guide 1: Drug Administration Stress

Issue: My animals show significant signs of distress (vocalization, struggle, avoidance) during dosing, potentially skewing my baseline and subsequent behavioral data. Standard oral gavage seems particularly stressful.

Expert Causality Analysis: Oral gavage and traditional injection methods involving restraint are known acute stressors.[16] The physical restraint and the procedure itself can cause a spike in stress hormones, increased heart rate, and a negative affective state, directly confounding the study of an anxiolytic agent.[16]

Refined Protocol: Micropipette-Guided Drug Administration (MDA) / Voluntary Oral Dosing

This method, developed to reduce the stress of oral dosing, trains the animals to voluntarily consume the drug mixed in a palatable vehicle.[17] It eliminates the need for stressful restraint.

Step-by-Step Methodology:

  • Habituation Phase (3-5 days prior to study):

    • Prepare a palatable vehicle solution (e.g., 5% sucrose or diluted condensed milk).[17]

    • Twice daily, gently present a micropipette with a small drop of the vehicle solution to the animal in its home cage.

    • Allow the animal to approach and lick the solution voluntarily. Do not force interaction. The goal is to build a positive association with the pipette.

  • Dosing Phase:

    • Prepare the Etodroxizine formulation in the pre-established palatable vehicle. Ensure the drug is fully dissolved or suspended.

    • Accurately draw up the calculated dose into the micropipette.

    • Present the pipette to the trained animal as during the habituation phase.

    • Observe to ensure the full dose is consumed.

Self-Validation System:

  • Control Group: A control group should receive the vehicle only using the same MDA method.

  • Verification: Monitor for any spillage. If significant, the animal may need to be excluded from that day's data point.

  • Behavioral Baseline: Record baseline behaviors (e.g., locomotion in the home cage) for 30 minutes post-dosing to ensure the MDA procedure itself is not causing hyperactivity or other stress responses.

Low_Stress_Dosing_Workflow start Start: Day -5 habituation Habituation Phase (3-5 Days) Present pipette with palatable vehicle only. Build positive association. start->habituation dosing Dosing Day Prepare Etodroxizine in vehicle. Present pipette for voluntary consumption. habituation->dosing observe Observe Consumption Ensure full dose is taken. dosing->observe proceed Proceed to Behavioral Testing observe->proceed Full Dose exclude Exclude Data Point Document incomplete dosing. observe->exclude Incomplete Dose end End proceed->end exclude->end

Caption: Low-Stress Drug Administration Workflow.

Guide 2: Behavioral Testing Anxiety

Issue: I am not seeing a clear anxiolytic effect. The animals in both the control and drug groups show high levels of anxiety (e.g., thigmotaxis in the Open Field test).

Expert Causality Analysis: The novelty and nature of the testing apparatus itself is a potent stressor. Without proper habituation, the innate anxiety response to the new environment can be so strong that it creates a "floor effect," making it impossible to detect the anxiety-reducing effects of a compound. Furthermore, inconsistent handling and environmental cues can increase variability.

Refined Protocol: Habituation and Consistent Testing Environment

Step-by-Step Methodology:

  • Handling & Acclimation:

    • Handle all animals using a consistent, gentle method (e.g., tunnel handling instead of tail-picking for mice) for at least one week prior to testing.

    • Acclimate animals to the testing room for at least 60 minutes before any procedure begins. This allows them to adjust to the ambient lighting, sounds, and smells.

  • Apparatus Habituation (Day before testing):

    • Place each animal individually into the testing apparatus (e.g., the Elevated Plus Maze or Open Field arena) for 5-10 minutes.

    • Crucially, this is done without the aversive component. For the Elevated Plus Maze, you can block off the open arms. For the Open Field, the lighting can be dimmed. The goal is simply to expose the animal to the new space and scent marks.

  • Testing Day:

    • Follow a strict, consistent protocol. The same researcher should handle the animals. The time of day for testing should be consistent across all groups.

    • After placing the animal in the apparatus, leave the room or move behind a screen to avoid experimenter effects on behavior.

    • Thoroughly clean the apparatus with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Self-Validation System:

  • Video Recording: All trials should be recorded and analyzed by software or a blinded observer to prevent bias.

  • Internal Controls: In the Elevated Plus Maze, a robust anxiolytic effect should increase the time spent and entries into the open arms relative to the control group.[18][19] If control animals show zero open-arm exploration, it indicates excessive stress, and the habituation protocol may need to be enhanced.

Common Anxiety Test Principle Refinement Consideration
Elevated Plus Maze (EPM) Based on the conflict between the rodent's drive to explore and its aversion to open, elevated spaces.[18][19]Habituate to the maze with open arms blocked to reduce novelty-induced fear on test day.
Open Field Test (OFT) Measures general locomotor activity and anxiety-like behavior (thigmotaxis, or wall-hugging).[20]Ensure lighting is consistent and not overly bright, which can be aversive.
Marble Burying Test Anxious mice will defensively bury novel objects in their substrate.[18][19]Test in a clean cage to ensure the behavior is driven by the marbles, not soiled bedding.
Novelty-Suppressed Feeding Measures the latency to eat a familiar food in a novel, stressful environment.[21]Requires a period of food restriction, which must be carefully monitored to avoid undue distress.
Guide 3: Establishing Humane Endpoints

Issue: An animal is showing adverse signs following drug administration. I am unsure if this is an extreme sedative effect or a sign of toxicity requiring intervention.

Expert Causality Analysis: Establishing clear, pre-defined humane endpoints is a legal and ethical requirement to prevent or terminate animal pain and distress.[11][22][23] For a sedative drug like Etodroxizine, it is critical to distinguish between expected pharmacological effects and signs of a moribund state.[24][25]

Refined Protocol: Pre-defined Humane Endpoint Score Sheet

Before the study begins, the Principal Investigator, veterinarian, and animal care staff must agree on a set of specific, observable endpoints.[23] This should be a formal document.

Example Humane Endpoint Criteria:

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Endpoint Met (Immediate Action)
Weight Loss < 5% from baseline5-10% loss10-15% loss>15% acute loss or >20% total loss
Dehydration Normal skin turgorMild skin tentingSkin tent persists >2sSevere tenting, sunken eyes
Responsiveness Alert and responsiveSlowed responseResponds only to strong stimulusUnresponsive to stimuli
Respiration Normal rate and depthSlightly increased/decreased rateLabored breathing, gaspingSevere dyspnea, cyanosis
Body Temperature Normal range+/- 1-2°C from baseline+/- 2-3°C from baseline>3°C deviation from baseline

Action Plan: A cumulative score of 3 or a score of Endpoint Met in any single category requires immediate action.

Humane_Endpoint_Decision_Tree observe Daily Health Monitoring Observe Animal for Adverse Signs check_score Use Pre-defined Score Sheet Is Endpoint Met? observe->check_score consult_vet Consult with Veterinarian Provide Supportive Care (e.g., fluids, heat support) check_score->consult_vet No (Score < 3) euthanize Humane Euthanasia Remove from Study check_score->euthanize Yes (Score >= 3 or Endpoint Met) continue_study Continue Monitoring Document Observations consult_vet->continue_study

Caption: Decision Tree for Managing Adverse Clinical Signs.

References

  • Wikipedia. (n.d.). Hydroxyzine. Retrieved from [Link]

  • JoVE. (2024). Restraint to Induce Stress in Mice and Rats. Retrieved from [Link]

  • JoVE. (2024). Restraint to Induce Stress in Mice and Rats. Retrieved from [Link]

  • European Animal Research Association. (2024). Reducing stress in mice in drug testing. Retrieved from [Link]

  • MDPI. (n.d.). Peptide Modulator of TRPV1 Channel Increases Long-Term Potentiation in the Hippocampus and Reduces Anxiety and Fear in Mice Under Acute Stress. Retrieved from [Link]

  • Henderson, L. J., Dani, B., & Smulders, T. V. (2015). Reducing the stress of drug administration: implications for the 3Rs. Scientific Reports, 5, 14288. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Bizikova, P., Papich, M. G., & Olivry, T. (2008). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. Veterinary Dermatology, 19(6), 348-357. Retrieved from [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]

  • NC3Rs. (n.d.). The 3Rs. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Behavioral methods to study anxiety in rodents. Retrieved from [Link]

  • Bailey, J. (2018). Does the stress of laboratory life and experimentation on animals adversely affect research data? A critical review. Alternatives to Laboratory Animals, 45(6), 299-310. Retrieved from [Link]

  • NC3Rs. (2015). Humane endpoints. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • Kjellgren, M., et al. (2018). Cetirizine per os: exposure and antihistamine effect in the dog. Acta Veterinaria Scandinavica, 60(1), 74. Retrieved from [Link]

  • Ahmed, F. A. M. (2022). The Impact of Stress on Laboratory Animals and Variability in Research Outcome. Sohag Veterinary Medical Journal, 2(2), 1-10. Retrieved from [Link]

  • National Health and Medical Research Council. (n.d.). The 3Rs – Replacement, Reduction and Refinement. Retrieved from [Link]

  • MedlinePlus. (2025). Hydroxyzine. Retrieved from [Link]

  • Knych, H. K., et al. (2019). Pharmacokinetics of hydroxyzine and cetirizine following oral administration of hydroxyzine to exercised Thoroughbred horses. Journal of Veterinary Pharmacology and Therapeutics, 42(6), 673-680. Retrieved from [Link]

  • Waisman Center, University of Wisconsin-Madison. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]

  • Plevnik, A., et al. (2016). Effects of cetirizine in dogs with chronic atopic dermatitis: a randomized, double blind, placebo-controlled trial. BMC Veterinary Research, 12, 276. Retrieved from [Link]

  • University of Auckland. (n.d.). The 3Rs: Replacement, Refinement, and Reduction. Retrieved from [Link]

  • van den Broek, F. A., & van der Meer, M. (2000). The impact of stress and discomfort on experimental outcome. DTW. Deutsche tierarztliche Wochenschrift, 107(3), 93-95. Retrieved from [Link]

  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Animal Use and Welfare. Retrieved from [Link]

  • Portnoy, J., & Dinakar, C. (2004). Review of cetirizine hydrochloride for the treatment of allergic disorders. Expert Opinion on Pharmacotherapy, 5(1), 125-135. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024). Animal Rule Information. Retrieved from [Link]

  • Bailey, J. (2017). Does the Stress Inherent to Laboratory Life and Experimentation on Animals Adversely Affect Research Data?. Alternatives to Laboratory Animals, 45(6), 299-310. Retrieved from [Link]

  • University of Houston. (n.d.). Behavioral Testing. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. Retrieved from [Link]

  • National Library of Medicine. (2024). 3R-Refinement principles: elevating rodent well-being and research quality. Retrieved from [Link]

  • Institutional Animal Care and Use Committee, University of Iowa. (n.d.). Defining Humane Endpoints. Retrieved from [Link]

  • Bailey, J. (2018). Does the Stress of Laboratory Life and Experimentation on Animals Adversely Affect Research Data? A Critical Review. ResearchGate. Retrieved from [Link]

  • The University of Hong Kong. (n.d.). HUMANE ENDPOINTS. Retrieved from [Link]

  • National Library of Medicine. (1995). Animal well-being in pharmacology and toxicology research. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). hydroxyzine. Retrieved from [Link]

  • University of Zurich. (n.d.). 3Rs Principle: Replace, Reduce, Refine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Retrieved from [Link]

  • Mad Barn. (2021). Plasma and urine pharmacokinetics of hydroxyzine and cetirizine following repeated oral administrations to exercised horses. Retrieved from [Link]

  • Norecopa. (2025). Humane endpoints in laboratory animal experimentation. Retrieved from [Link]

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Technical Support Center: Optimizing Etodroxizine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Etodroxizine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the pivotal N-alkylation step in Etodroxizine synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency, yield, and purity of your reactions. Our approach is grounded in established chemical principles and field-proven insights to empower you with the expertise to overcome common experimental hurdles.

Foundational Understanding: The Etodroxizine Alkylation Reaction

The synthesis of Etodroxizine, a first-generation antihistamine of the piperazine class, critically involves the N-alkylation of a piperazine derivative with a suitable alkylating agent.[1] This reaction, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, forms the core of the molecule's structure and pharmacological activity.

The general scheme involves the reaction of 1-(diphenylmethyl)piperazine with 2-(2-chloroethoxy)ethanol. The nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of the desired Etodroxizine product.

Core Reaction:

Achieving high efficiency in this step requires careful control over several parameters, including the choice of base, solvent, temperature, and stoichiometry. The following sections will delve into these factors to provide a comprehensive understanding of how to optimize this crucial transformation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges that may arise during the Etodroxizine alkylation reaction in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[2]

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains after a prolonged period, consider the following:

    • Insufficient Base: The base is crucial for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity. Ensure you are using a sufficiently strong and non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[3] The base also neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.[4]

    • Inappropriate Solvent: The choice of solvent significantly impacts SN2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[5][6][7][8] Protic solvents, like alcohols, can hydrogen-bond with the amine, reducing its nucleophilicity and slowing down the reaction.[7]

    • Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature may lead to a sluggish reaction. A moderate temperature increase (e.g., to 60-80 °C) can often enhance the reaction rate.

  • Product Degradation: Etodroxizine, like other amines, can be susceptible to oxidation.[9] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Suboptimal Work-up: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation during aqueous work-up and minimize the number of transfer steps.

Q2: I am observing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

The presence of two reactive nitrogen atoms in the piperazine precursor makes di-alkylation a common side reaction.[3] Several strategies can be employed to favor the desired mono-alkylation:

  • Control of Stoichiometry: Using a slight excess of the 1-(diphenylmethyl)piperazine relative to the alkylating agent can statistically favor mono-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the 2-(2-chloroethoxy)ethanol dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event on the newly formed Etodroxizine.[3]

  • Use of a Protecting Group: While a more involved strategy, the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine) is a highly reliable method to ensure mono-alkylation. The protecting group can be subsequently removed to yield the final product.[3]

Q3: My reaction seems to stall before all the starting material is consumed. What could be the reason?

A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Deactivation of Reagents: Moisture can be detrimental to the reaction by reacting with the base and potentially hydrolyzing the alkylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Base Insolubility: If the base is not sufficiently soluble in the reaction medium, its effectiveness will be limited. Consider using a base with better solubility in your chosen solvent or employing phase-transfer catalysis.

  • Formation of Inhibitory Byproducts: The formation of salts during the reaction can sometimes coat the surface of the base, rendering it inactive. Vigorous stirring is essential to maintain a good dispersion of all reactants.

Q4: What is Phase-Transfer Catalysis (PTC) and can it improve my Etodroxizine synthesis?

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a solid base and an organic solution).[10][11] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the deprotonated nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs.[12]

Benefits of PTC for Etodroxizine Alkylation:

  • Milder Reaction Conditions: PTC can often enable the use of less harsh bases and lower reaction temperatures.[10]

  • Increased Reaction Rates: By bringing the reactants together more efficiently, PTC can significantly accelerate the reaction.[12]

  • Use of More Economical and Greener Reagents: It allows for the use of inexpensive inorganic bases and a wider range of solvents.[10][11][13]

Experimental Protocols

The following protocols provide a starting point for the N-alkylation of 1-(diphenylmethyl)piperazine. Optimization may be required based on your specific laboratory conditions and analytical results.

Protocol 1: Standard Alkylation Procedure
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(diphenylmethyl)piperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (10 mL per mmol of piperazine derivative).

  • Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.

  • Add 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or crystallization to obtain pure Etodroxizine.

Protocol 2: Optimized Alkylation using Phase-Transfer Catalysis
  • Combine 1-(diphenylmethyl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in a round-bottom flask.

  • Add toluene as the solvent (10 mL per mmol of piperazine derivative).

  • Heat the mixture to 60 °C with vigorous stirring under a nitrogen atmosphere.

  • Slowly add 2-(2-chloroethoxy)ethanol (1.05 eq) over 30 minutes.

  • Maintain the reaction at 60 °C and monitor its progress.

  • After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude Etodroxizine.

  • Purify as described in Protocol 1.

Data Presentation

ParameterStandard AlkylationPTC MethodRationale for Improvement
Base K₂CO₃K₂CO₃PTC facilitates the use of inorganic bases.
Solvent Acetonitrile (Polar Aprotic)Toluene (Non-polar)PTC allows for a wider range of solvents.[11]
Catalyst NoneTBABFacilitates inter-phase transport of the nucleophile.
Temperature 70-80 °C60 °CPTC can enable lower reaction temperatures.
Typical Yield ModerateHighImproved reaction kinetics and efficiency.
Side Products Potential for di-alkylationReduced di-alkylationControlled addition and enhanced selectivity.

Visualizing the Workflow and Troubleshooting

Diagram 1: Etodroxizine Alkylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Purify (Chromatography/ Crystallization) P2 Inert Atmosphere (N2/Ar) P1->P2 Establish R1 Add Alkylating Agent (Dropwise) P2->R1 R2 Heat to Reaction Temp. R1->R2 R3 Monitor by TLC/HPLC R2->R3 W1 Cool and Filter R3->W1 Upon Completion W2 Solvent Extraction W1->W2 W3 Dry and Concentrate W2->W3 W3->P1 Start Low Yield Observed Q1 Is Starting Material Present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Loss or Degradation Q1->A1_No No Q2 Check Base/Solvent System A1_Yes->Q2 Q3 Review Work-up Procedure A1_No->Q3 A2_Sol Switch to Polar Aprotic Solvent (DMF, DMSO) Q2->A2_Sol Solvent Issue A2_Base Use Stronger, Non-Nucleophilic Base (Cs2CO3) Q2->A2_Base Base Issue A2_PTC Consider Phase Transfer Catalysis Q2->A2_PTC Consider Alternative A3_Ext Optimize Extraction Solvent & pH Q3->A3_Ext Extraction Loss A3_Pur Refine Purification Technique Q3->A3_Pur Purification Loss

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

References

  • Belen'kii, L. I. (2000). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Russian Chemical Bulletin, 49(8), 1432–1435.
  • Garg, N. K., et al. (2023). Highly Efficient, Base-Catalyzed N-Alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemistryViews.
  • Google Patents. (n.d.). CN104045607A - Purification method of cetirizine hydrochloride.
  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Antihistamine Drug Hydroxyzine with New N-Alkylation Method. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxyzine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Etodroxizine and Second-Generation Antihistamines in H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the first-generation antihistamine, Etodroxizine, against the broadly adopted class of second-generation antihistamines. Our analysis is grounded in fundamental pharmacology, clinical efficacy data, and established experimental protocols to offer researchers and drug development professionals a clear perspective on their respective therapeutic profiles and applications.

Introduction: The Evolving Landscape of Histamine H1 Receptor Antagonism

Histamine, a primary mediator of allergic and inflammatory responses, exerts its effects through four distinct G-protein coupled receptors (GPCRs), H1 through H4. The histamine H1 receptor is a key therapeutic target for allergic conditions such as urticaria, allergic rhinitis, and atopic dermatitis. Antagonists of this receptor have been a cornerstone of allergy treatment for decades.

Etodroxizine, also known as hydroxyzine N-oxide, is a derivative of hydroxyzine and is classified as a first-generation H1 antihistamine. Like its predecessors, its clinical utility is characterized by a potent antihistaminic effect, but this is often accompanied by significant central nervous system (CNS) side effects, primarily sedation and anticholinergic symptoms. This profile arises from the ability of first-generation agents to readily cross the blood-brain barrier (BBB).

The development of second-generation antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine) marked a significant advancement in the field. These agents were specifically engineered for greater selectivity for the peripheral H1 receptor and limited CNS penetration, thereby offering a much-improved safety and tolerability profile while maintaining high therapeutic efficacy for allergic disorders. This guide will dissect the pharmacological and clinical distinctions that define the efficacy and utility of Etodroxizine in comparison to these modern agents.

Pharmacodynamic Profile: Receptor Selectivity and Mechanism of Action

The primary mechanism for both classes of drugs is competitive antagonism at the H1 receptor. Upon binding, they stabilize the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby blocking histamine-induced signaling cascades, such as the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (Inactive) H1R_active Histamine H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Etodroxizine or 2nd-Gen Antihistamine Antihistamine->H1R Binds & Stabilizes (Competitive Antagonist) Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Inflammation, Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and point of antagonist intervention.

The crucial difference lies in receptor selectivity. First-generation antihistamines like Etodroxizine exhibit a "promiscuous" binding profile, showing affinity for other receptors, including:

  • Muscarinic Acetylcholine Receptors: Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.

  • Serotonergic and Adrenergic Receptors: Interaction with these receptors can contribute to anxiolytic effects, appetite stimulation, and hemodynamic changes.

Second-generation agents, by contrast, were designed for high selectivity to the H1 receptor, resulting in a significantly lower incidence of these off-target effects.

Pharmacokinetic Comparison: The Blood-Brain Barrier Imperative

The most significant distinction between Etodroxizine and second-generation antihistamines is their ability to penetrate the CNS.

  • Etodroxizine (First-Generation): Being lipophilic and of low molecular weight, it readily crosses the blood-brain barrier. This leads to high occupancy of H1 receptors in the brain, which is directly responsible for its sedative and hypnotic effects, as central H1 receptors play a role in maintaining wakefulness.

  • Second-Generation Antihistamines: These molecules are typically more hydrophilic, larger in size, and are substrates for efflux transporters like P-glycoprotein in the BBB. This combination of factors severely restricts their entry into the CNS, leading to minimal to no sedative effects at standard therapeutic doses.

Parameter Etodroxizine (as Hydroxyzine) Representative Second-Generation Antihistamines Significance
Class First-GenerationSecond-Generation (e.g., Cetirizine, Loratadine, Fexofenadine)Governs the fundamental properties and side effect profile.
Blood-Brain Barrier Crossing HighLow to NegligiblePrimary determinant of sedative side effects.
Sedation Common and often significantRare at standard dosesMajor factor in drug selection for daily use.
Anticholinergic Effects Present (Dry Mouth, etc.)Minimal to NoneImproves tolerability.
Receptor Selectivity Lower (also binds to muscarinic, serotonergic receptors)High for peripheral H1 receptorsReduces off-target side effects.
Primary Clinical Use Allergic conditions, anxiety, insomnia, pruritusAllergic rhinitis, chronic urticariaBroader application for Etodroxizine due to sedative/anxiolytic properties.

Clinical Efficacy and Therapeutic Application

While both drug classes are effective in treating histamine-mediated symptoms, their clinical applications diverge based on their side-effect profiles.

Chronic Urticaria: Both Etodroxizine and second-generation antihistamines are effective in reducing pruritus (itching) and wheal formation. However, due to its sedative properties, Etodroxizine (often as its parent compound, hydroxyzine) is frequently recommended for evening use to aid with sleep, which can be disrupted by nocturnal pruritus. Second-generation agents are the preferred first-line treatment for daytime management due to their non-sedating nature.

Allergic Rhinitis: For symptoms like sneezing, rhinorrhea, and nasal itching, second-generation antihistamines are the standard of care. Their efficacy is well-established, and their favorable safety profile allows for long-term, daily use without impairing cognitive function or daily activities.

Anxiolytic and Hypnotic Use: The CNS effects of Etodroxizine, considered side effects in the context of allergy treatment, are harnessed for therapeutic benefit in managing anxiety and insomnia. Second-generation antihistamines are ineffective for these indications due to their inability to modulate central H1 receptors.

Experimental Protocol: In Vitro H1 Receptor Binding Assay

To quantify and compare the binding affinity of compounds like Etodroxizine and second-generation antihistamines to the H1 receptor, a competitive radioligand binding assay is a standard and essential method. This protocol provides a framework for such an experiment.

Objective: To determine the inhibitory constant (Ki) of test compounds for the histamine H1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1).

  • Radioligand: [³H]-pyrilamine (a potent H1 antagonist).

  • Test Compounds: Etodroxizine, Cetirizine, Loratadine (dissolved in appropriate vehicle, e.g., DMSO).

  • Non-specific binding control: Mepyramine or Triprolidine at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and filtration apparatus (e.g., Brandel Cell Harvester).

  • Glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of the non-specific binding control (Mepyramine) to designated wells. Add 25 µL of varying concentrations of test compounds to experimental wells.

  • Radioligand Addition: Add 25 µL of [³H]-pyrilamine (at a final concentration near its Kd, e.g., 1 nM) to all wells.

  • Membrane Addition: Add 125 µL of the H1 receptor-containing cell membrane preparation (e.g., 20 µg protein/well) to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM in wells with buffer only) - Non-specific Binding (DPM in wells with Mepyramine).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis A1 Prepare Reagents: - H1 Membranes - [3H]-Pyrilamine - Test Compounds A2 Aliquot Buffer, Compounds & Non-Specific Control into 96-well plate A1->A2 B1 Add [3H]-Pyrilamine (Radioligand) to all wells A2->B1 B2 Add H1 Membranes to initiate reaction B1->B2 B3 Incubate at RT (e.g., 60 min) to reach equilibrium B2->B3 C1 Rapid Filtration (Harvest onto filters) B3->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Scintillation Counting (Measure radioactivity) C2->C3 C4 Calculate IC50 & Ki values C3->C4

Validation of a new analytical method for Etodroxizine using a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Validation of a Novel HPLC-UV Method for Etodroxizine Assay Using a Certified Reference Standard

This guide provides a comprehensive framework for the validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Etodroxizine. It offers a detailed comparison against established analytical standards and provides the necessary experimental data to support its adoption in quality control and research environments. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient analytical method for Etodroxizine.

Etodroxizine is a first-generation antihistamine of the diphenylmethylpiperazine group and an analogue of hydroxyzine.[1] As with any pharmaceutical compound, ensuring its identity, purity, and strength in a drug product is critical for safety and efficacy. This necessitates the use of thoroughly validated analytical methods. Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose[2], a core requirement of Good Manufacturing Practices (GMP) and regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3][4]

The development of a new analytical method, such as the one detailed here, is often driven by the need for improved performance characteristics, such as greater sensitivity, faster analysis times, or the use of more environmentally friendly solvents compared to existing methods.[5] High-Performance Liquid Chromatography (HPLC) is a preferred method for pharmaceutical analysis due to its speed, sensitivity, and high resolution.[5][6] This guide will walk you through the validation process of a novel reversed-phase HPLC-UV method for Etodroxizine, using a certified reference standard to ensure accuracy and traceability.[7][8]

The Novel HPLC-UV Method: Protocol and Rationale

The proposed method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent resolution and peak shape for Etodroxizine.

Experimental Protocol: HPLC-UV Analysis of Etodroxizine
  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Detector Wavelength: 230 nm.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Reagents and Materials:

    • Etodroxizine Reference Standard (RS): A certified reference standard with known purity.[7][8]

    • Acetonitrile: HPLC grade.

    • Potassium Dihydrogen Phosphate: Analytical grade.

    • Orthophosphoric Acid: Analytical grade.

    • Water: HPLC grade or purified water.

  • Preparation of Solutions:

    • Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile. A gradient elution is employed to ensure optimal separation.

    • Standard Solution (100 µg/mL): An accurately weighed amount of Etodroxizine RS is dissolved in the mobile phase to achieve a final concentration of 100 µg/mL.

    • Sample Solution: The sample containing Etodroxizine is prepared to achieve a target concentration of 100 µg/mL in the mobile phase.

The choice of a C18 column is based on its versatility in reversed-phase chromatography, suitable for a wide range of drug molecules. The acidic mobile phase ensures the protonation of Etodroxizine, leading to consistent retention and sharp peaks.

Method Validation: A Step-by-Step Approach with Experimental Data

The validation of the new HPLC-UV method was conducted in accordance with the ICH Q2(R1) and the recently revised Q2(R2) guidelines on the validation of analytical procedures.[4][9][10][11] The following parameters were assessed:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[3]

Experimental Protocol: To assess specificity, a placebo (formulation excipients without Etodroxizine), the Etodroxizine standard solution, and a sample solution were injected. Forced degradation studies were also conducted by subjecting Etodroxizine to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the method can separate the drug from its potential degradation products.[12][13][14] It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient during these studies.[12][14]

Results: No interfering peaks were observed at the retention time of Etodroxizine in the placebo chromatogram. The degradation products generated during forced degradation studies were well-resolved from the parent drug peak, demonstrating the stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[2]

Experimental Protocol: A series of at least five concentrations of the Etodroxizine reference standard were prepared, typically ranging from 50% to 150% of the nominal sample concentration. Each concentration was injected in triplicate, and a calibration curve was constructed by plotting the peak area versus concentration.

Results:

ParameterResultAcceptance Criteria
Linearity Range50 - 150 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
Y-interceptClose to zero-

The high correlation coefficient confirms the excellent linearity of the method over the specified range.

Accuracy

Accuracy refers to the closeness of the measured value to the true value.[2]

Experimental Protocol: Accuracy was determined by spiking a placebo with the Etodroxizine reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated for each level.

Results:

Concentration LevelMean Recovery (%)% Relative Standard Deviation (RSD)Acceptance Criteria
80%99.80.798.0 - 102.0%
100%100.50.598.0 - 102.0%
120%100.10.698.0 - 102.0%

The high recovery rates demonstrate the accuracy of the analytical method.

Precision

Precision is the measure of the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]

  • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the same standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

Results:

Precision Type% RSDAcceptance Criteria
Repeatability0.6%≤ 2.0%
Intermediate Precision0.9%≤ 2.0%

The low RSD values indicate high precision for the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results:

ParameterResult (µg/mL)
LOD0.1
LOQ0.3

These low values indicate the method is highly sensitive.

Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.[3]

Experimental Protocol: Small changes were intentionally made to method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The effect on the results was monitored.

Results: The method was found to be robust as minor variations in the experimental conditions did not significantly affect the analytical results.

Comparison with Alternative Methods

While other analytical techniques like titrimetry and spectrophotometry exist for the determination of antihistamines[15][16], the proposed HPLC method offers several advantages.

FeatureProposed HPLC-UV MethodAlternative Methods (e.g., Titrimetry, UV-Spectrophotometry)
Specificity High; separates Etodroxizine from related substances and degradation products.Lower; prone to interference from other compounds.[16]
Sensitivity High (low LOD and LOQ).Generally lower.[16]
Versatility Can be used for both assay and impurity profiling.Typically limited to assay.
Automation Easily automated for high-throughput analysis.Often manual and labor-intensive.
Regulatory Acceptance Widely accepted by regulatory authorities.[3][4]May require more extensive justification for use in a regulated environment.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow MethodDevelopment Method Development (HPLC-UV for Etodroxizine) ValidationPlan Validation Plan (ICH Q2 Guidelines) MethodDevelopment->ValidationPlan Specificity Specificity (Forced Degradation) ValidationPlan->Specificity Linearity Linearity & Range ValidationPlan->Linearity Accuracy Accuracy (Spike Recovery) ValidationPlan->Accuracy Precision Precision (Repeatability & Intermediate) ValidationPlan->Precision LOD_LOQ LOD & LOQ ValidationPlan->LOD_LOQ Robustness Robustness ValidationPlan->Robustness ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Sources

Etodroxizine versus hydroxyzine: a comparative pharmacological study

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Examination for the Research and Drug Development Professional

Introduction: The Piperazine Antihistamines - A Tale of Two Generations

In the landscape of H1 receptor antagonists, the piperazine class of compounds has yielded therapeutic agents with significant clinical impact for conditions ranging from allergic rhinitis and urticaria to anxiety and nausea.[1][2] Hydroxyzine, a first-generation antihistamine, has been a cornerstone of this class since its approval in 1957.[1] Its clinical utility is, however, intrinsically linked to its sedative properties, a characteristic feature of first-generation antihistamines due to their ability to cross the blood-brain barrier.[3]

This guide delves into a comparative pharmacological analysis of hydroxyzine and its lesser-known analogue, etodroxizine. It is critical to establish from the outset that while hydroxyzine is extensively characterized in scientific literature, publicly available pharmacological data on etodroxizine is sparse. Consequently, this guide will provide a comprehensive overview of hydroxyzine's pharmacological profile, utilizing its well-studied active metabolite, cetirizine (a second-generation antihistamine), as a key comparator. This comparison will serve to highlight the pivotal pharmacological differences that distinguish first and second-generation antihistamines and will provide a framework for the potential evaluation of etodroxizine, should data become available.

Hydroxyzine: A Multi-Faceted Pharmacological Profile

Hydroxyzine exerts its primary therapeutic effects as a potent inverse agonist of the histamine H1 receptor.[][5] This action competitively blocks the effects of histamine, a key mediator in allergic and inflammatory responses.[5] Beyond its antihistaminic activity, hydroxyzine also demonstrates antagonist activity at several other receptors, which contributes to its broad clinical applications and its side-effect profile. These include weaker antagonism of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor.[] Its anxiolytic effects are thought to be mediated, in part, by its activity at serotonin receptors.[[“]]

A defining characteristic of hydroxyzine is its lipophilicity, which allows it to readily cross the blood-brain barrier.[3] This central nervous system (CNS) penetration is responsible for its pronounced sedative and anxiolytic effects.[3] While beneficial for certain indications like anxiety and pre-operative sedation, this CNS activity is often an undesirable side effect in the treatment of allergic conditions.[7]

The Metabolic Bridge: Hydroxyzine to Cetirizine

A crucial aspect of hydroxyzine's pharmacology is its metabolism. In the liver, hydroxyzine is converted to its primary active metabolite, cetirizine.[] Cetirizine is itself a potent and selective H1 receptor antagonist and is marketed as a second-generation antihistamine.[8] The key difference between hydroxyzine and cetirizine lies in their ability to penetrate the CNS. Cetirizine is a less lipophilic, zwitterionic molecule that is a substrate for the P-glycoprotein efflux transporter in the blood-brain barrier, resulting in significantly lower CNS concentrations compared to hydroxyzine.[8] This distinction is fundamental to the reduced sedative potential of cetirizine and other second-generation antihistamines.

Comparative Analysis: Hydroxyzine vs. Cetirizine

To understand the potential pharmacological space that etodroxizine might occupy, a detailed comparison between the first-generation parent drug, hydroxyzine, and its second-generation metabolite, cetirizine, is instructive.

Receptor Binding Profile
ReceptorHydroxyzine (Ki, nM)Cetirizine (Ki, nM)Reference
Histamine H1~2~6[7]
Serotonin 5-HT2A~50High (low affinity)[3]
Dopamine D2~378High (low affinity)[3]
α1-AdrenergicModerate affinityHigh (low affinity)[3][]
Muscarinic AcetylcholineLower affinity than other first-generation antihistaminesVery low affinity[3][]

Note: Ki values are approximate and can vary between studies.

This data highlights the greater selectivity of cetirizine for the H1 receptor compared to hydroxyzine. The reduced affinity for other receptors contributes to a more favorable side-effect profile for cetirizine, with a lower incidence of anticholinergic and anti-dopaminergic effects.

Pharmacokinetic Properties
ParameterHydroxyzineCetirizineReference
Absorption Rapidly absorbedRapidly absorbed[][8]
Metabolism Metabolized to cetirizine by alcohol dehydrogenaseMinimal metabolism[][8]
CNS Penetration HighLow[3][8]
Elimination Half-life Adults: ~20 hours~8.3 hours[][8]
Excretion Primarily as metabolitesPrimarily unchanged in urine[][8]

The pharmacokinetic differences are stark. Hydroxyzine acts as a prodrug for cetirizine, with the latter having a more predictable pharmacokinetic profile due to its limited metabolism. The most critical distinction for clinical use is the profound difference in CNS penetration.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., etodroxizine) for various receptors (e.g., H1, 5-HT2A, D2, M1) and compare it to hydroxyzine.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest are cultured and harvested. The cell pellets are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in an assay buffer and protein concentration is determined.

  • Radioligand Binding: A fixed concentration of a specific radioligand for the receptor of interest is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., etodroxizine or hydroxyzine).

  • Incubation and Filtration: The mixture is incubated at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Sedation (Rodent Model)

Objective: To evaluate the sedative potential of a test compound by measuring its effect on spontaneous locomotor activity.

Methodology:

  • Animal Acclimation: Male mice or rats are acclimated to the testing room and the activity monitoring chambers for a specified period before the experiment.

  • Drug Administration: Animals are randomly assigned to groups and administered the test compound (e.g., etodroxizine), hydroxyzine (positive control), or vehicle (negative control) via an appropriate route (e.g., intraperitoneal or oral).

  • Locomotor Activity Monitoring: Immediately after drug administration, animals are placed in individual automated activity monitoring chambers equipped with infrared beams to detect movement.

  • Data Collection: The total distance traveled, number of horizontal and vertical movements, and time spent immobile are recorded over a set period (e.g., 60 minutes).

  • Data Analysis: The data from the different treatment groups are compared using statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the test compound significantly reduces locomotor activity compared to the vehicle control.

Visualizing the Pharmacological Cascade

G cluster_0 Hydroxyzine Administration cluster_1 Systemic Circulation & Metabolism cluster_2 Central Nervous System cluster_3 Peripheral Tissues Hydroxyzine Hydroxyzine Liver Liver Metabolism (Alcohol Dehydrogenase) Hydroxyzine->Liver BBB Blood-Brain Barrier Hydroxyzine->BBB High Penetration Peripheral_H1 Peripheral H1 Receptors Hydroxyzine->Peripheral_H1 Cetirizine Cetirizine (Active Metabolite) Liver->Cetirizine Cetirizine->BBB Low Penetration (P-gp Efflux) Cetirizine->Peripheral_H1 CNS_Receptors CNS H1, 5-HT2A, D2 Receptors BBB->CNS_Receptors Sedation Sedation & Anxiolysis CNS_Receptors->Sedation Antihistamine_Effect Antihistamine Effect Peripheral_H1->Antihistamine_Effect

Caption: Metabolic pathway and sites of action of hydroxyzine.

Conclusion and Future Directions

The pharmacological profile of hydroxyzine is well-established, characterized by its potent H1 receptor antagonism and significant CNS effects due to its ability to cross the blood-brain barrier. Its metabolism to the second-generation antihistamine, cetirizine, provides a clear illustration of how structural modifications can dramatically alter the therapeutic index of a drug by limiting its central activity.

The dearth of publicly available data on etodroxizine makes a direct comparison with hydroxyzine impossible at this time. For researchers and drug development professionals, the critical questions regarding etodroxizine would revolve around its receptor binding profile, particularly its selectivity for the H1 receptor, and its pharmacokinetic properties, with a keen focus on its lipophilicity and ability to penetrate the CNS. Should etodroxizine demonstrate a pharmacological profile with high H1 receptor affinity and selectivity, coupled with limited CNS penetration, it could potentially offer the therapeutic benefits of hydroxyzine with a more favorable safety profile, akin to the advancement seen with cetirizine. Further research and publication of data on etodroxizine are necessary to substantiate any such potential.

References

  • Wikipedia. Hydroxyzine. [Link]

  • Drugs.com. Hydroxyzine: Uses, Dosage & Side Effects. [Link]

  • Drugs.com. Hydroxyzine: Package Insert / Prescribing Information. [Link]

  • MedlinePlus. Hydroxyzine. [Link]

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current medicinal chemistry, 15(21), 2173–2191. [Link]

  • Bizikova, P., Papich, M. G., & Olivry, T. (2008). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. Veterinary dermatology, 19(6), 348–357. [Link]

  • National Center for Biotechnology Information. (2024, May 6). Cetirizine. In StatPearls. Retrieved from [Link]

  • Testa, B., & Carrupt, P. A. (1995). Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist. Journal of molecular structure, 355(1), 83-93. [Link]

  • The Breneman Collaborative Group. (1990). Cetirizine versus hydroxyzine and placebo in chronic idiopathic urticaria. The Journal of allergy and clinical immunology, 86(6 Pt 2), 1014–1018. [Link]

  • Kalivas, J., Breneman, D., Tharp, M., Bruce, S., & Bigby, M. (1990). Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo. The Journal of allergy and clinical immunology, 86(6 Pt 2), 1014–1018. [Link]

  • Tashiro, M., Sakurada, Y., Iwabuchi, K., Mochizuki, H., Funaki, Y., Kato, M., … Yanai, K. (2014). Molecular determinants of the kinetic binding properties of antihistamines at the histamine H1 receptors. PloS one, 9(4), e95115. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3658, Hydroxyzine. [Link]

  • PsychDB. Hydroxyzine. [Link]

  • Portnoy, J. M., & Dinakar, C. (2004). Review of cetirizine hydrochloride for the treatment of allergic disorders. Expert opinion on pharmacotherapy, 5(1), 125–135. [Link]

  • ClinicalTrials.gov. Efficacy and Safety of Cetirizine Tablets Versus Ketotifen Dry Syrup in Children With Perennial Allergic Rhinitis. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. hydroxyzine. [Link]

  • Consensus. Comparative efficacy of hydroxyzine and cetirizine on histamine-induced responses. [Link]

  • GtoPdb and ChEMBL. hydroxyzine [Ligand Id: 7199] activity data. [Link]

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A Comparative Analysis of the Metabolic Pathways of Etodroxizine and Cetirizine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the metabolic pathways of two antihistamines, Etodroxizine and cetirizine. Designed for researchers, scientists, and drug development professionals, this document delves into the biotransformation of these compounds, highlighting their similarities and differences. While extensive data exists for cetirizine, a second-generation antihistamine, information on the metabolism of Etodroxizine, a first-generation antihistamine, is less direct. This guide, therefore, synthesizes established knowledge on cetirizine with a reasoned, structure-based inference of Etodroxizine's metabolic fate, drawing parallels with its close structural analog, hydroxyzine.

Introduction: A Tale of Two Antihistamines

Etodroxizine and cetirizine represent two generations of H1 receptor antagonists. Etodroxizine, a first-generation antihistamine, is structurally similar to hydroxyzine and is expected to exhibit sedative properties due to its ability to cross the blood-brain barrier. Cetirizine, a second-generation antihistamine, is the primary active metabolite of hydroxyzine and is known for its non-sedating profile at therapeutic doses, a consequence of its limited penetration into the central nervous system[1][2]. Understanding the metabolic journey of these drugs is paramount for predicting their efficacy, duration of action, potential for drug-drug interactions, and overall safety profile.

The Metabolic Fate of Cetirizine: A Pathway of Minimal Transformation

Cetirizine is characterized by its limited metabolism in the human body. A significant portion of the administered dose is excreted unchanged in the urine[3][4]. This minimal metabolic profile is a key differentiator from many first-generation antihistamines and contributes to its predictable pharmacokinetics and lower risk of drug-drug interactions.

The primary metabolic transformation that cetirizine does undergo is oxidative O-dealkylation of the ethoxyacetic acid side chain. This process results in the formation of a metabolite with negligible antihistaminic activity[3]. Notably, the cytochrome P450 (CYP) enzyme system, a major player in the metabolism of many drugs, is not significantly involved in the metabolism of cetirizine[4]. This lack of reliance on the CYP450 pathway further reduces the likelihood of interactions with other medications that are substrates, inhibitors, or inducers of these enzymes.

Inferring the Metabolic Pathway of Etodroxizine: A Structurally-Guided Hypothesis

Direct experimental data on the metabolism of Etodroxizine is scarce in publicly available literature. However, its close structural resemblance to hydroxyzine provides a strong basis for inferring its metabolic pathway. Etodroxizine is an analogue of hydroxyzine, with the key structural difference being a slightly longer di-ethoxy side chain.

Hydroxyzine, a first-generation antihistamine, is extensively metabolized in the liver to its primary active metabolite, cetirizine[5]. This biotransformation involves the oxidation of the terminal alcohol group on the ethoxyethanol side chain to a carboxylic acid, the very functional group that characterizes cetirizine. This oxidation is primarily catalyzed by alcohol dehydrogenase . While CYP3A4 and CYP3A5 are involved in other minor metabolic pathways of hydroxyzine, the conversion to cetirizine is the most significant route[5].

Given the structural similarity, it is highly probable that Etodroxizine also serves as a prodrug to cetirizine . The longer side chain of Etodroxizine likely undergoes a similar oxidative process, ultimately being cleaved and oxidized to form cetirizine. This proposed pathway suggests that, like hydroxyzine, the antihistaminic effects of Etodroxizine may be largely attributable to its conversion to cetirizine.

Comparative Summary of Metabolic Pathways

FeatureEtodroxizine (Inferred)Cetirizine
Primary Metabolic Pathway Likely oxidation of the side chain to form cetirizine.Primarily excreted unchanged; minor oxidative O-dealkylation.[3]
Key Metabolite Cetirizine (active)Minor, inactive O-dealkylated metabolite.[3]
Enzymes Involved Likely alcohol dehydrogenase and potentially CYP450 enzymes (e.g., CYP3A4/5) for other minor pathways.Not significantly metabolized by the cytochrome P450 system.[4]
Extent of Metabolism Expected to be significant, acting as a prodrug.Limited.
Pharmacological Activity of Parent Drug Active as a first-generation antihistamine (sedating).Active as a second-generation antihistamine (non-sedating).

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathways of cetirizine and the proposed pathway for Etodroxizine.

Cetirizine_Metabolism Cetirizine Cetirizine Excretion Excreted Unchanged (Major Pathway) Cetirizine->Excretion Metabolite Inactive O-dealkylated Metabolite Cetirizine->Metabolite Oxidation Oxidative O-dealkylation (Minor Pathway)

Caption: Metabolic pathway of Cetirizine.

Etodroxizine_Metabolism Etodroxizine Etodroxizine Cetirizine Cetirizine (Active Metabolite) Etodroxizine->Cetirizine Alcohol Dehydrogenase (and potentially others) Oxidation Oxidation of Side Chain

Caption: Proposed metabolic pathway of Etodroxizine.

Experimental Protocols for Studying Antihistamine Metabolism

To experimentally validate the proposed metabolic pathway of Etodroxizine and further characterize the metabolism of both compounds, a combination of in vitro and in vivo studies are essential.

In Vitro Metabolism Studies using Human Liver Microsomes

This protocol is designed to identify the metabolites of a test compound and the enzymes responsible for their formation.

Objective: To investigate the metabolism of Etodroxizine and cetirizine in a controlled in vitro system.

Materials:

  • Test compounds (Etodroxizine, cetirizine)

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Methodology:

  • Incubation Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Add the test compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound should be within a relevant range (e.g., 1-10 µM).

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

    • Metabolite identification is achieved by comparing the mass spectra and retention times with those of reference standards (if available) or by interpreting the fragmentation patterns.

Causality behind Experimental Choices:

  • Human Liver Microsomes: This is a well-established in vitro model that contains a high concentration of phase I metabolic enzymes, including CYPs, making it ideal for initial metabolic screening[6][7].

  • NADPH Regenerating System: This is crucial for sustaining the activity of NADPH-dependent enzymes like CYPs throughout the incubation period.

  • Time-Course Sampling: This allows for the determination of the rate of metabolism and the formation and potential subsequent metabolism of metabolites.

  • LC-MS/MS: This analytical technique offers high sensitivity and selectivity, enabling the detection and structural elucidation of metabolites even at low concentrations.

Experimental Workflow Diagram

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Test Compound Stock Solution Initiate Add Test Compound to Initiate Reaction Stock->Initiate Microsome_Mix Prepare Microsome Mix (Microsomes, Buffer, NADPH System) Pre_incubation Pre-incubate Microsome Mix at 37°C Microsome_Mix->Pre_incubation Pre_incubation->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Identify Identify and Quantify Parent and Metabolites Analyze->Identify

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion and Future Directions

The metabolic pathways of Etodroxizine and cetirizine present a fascinating contrast between first and second-generation antihistamines. Cetirizine's limited metabolism is a key feature contributing to its favorable safety and drug interaction profile. While direct experimental evidence for Etodroxizine's metabolism is lacking, its structural relationship to hydroxyzine strongly suggests its role as a prodrug for cetirizine.

Future research should focus on conducting definitive in vivo and in vitro metabolism studies on Etodroxizine to confirm this hypothesis and fully characterize its metabolic profile. Such studies would provide valuable data for a more complete understanding of its pharmacokinetics and pharmacodynamics, ultimately contributing to the safer and more effective use of this class of drugs.

References

  • Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. PubMed. [Link]

  • Hydroxyzine. Wikipedia. [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. [Link]

  • The metabolism and pharmacokinetics of 14C-cetirizine in humans. PubMed. [Link]

  • Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. PubMed. [Link]

  • A, Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine). ResearchGate. [Link]

  • Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose. PubMed. [Link]

  • In Vitro Metabolism of Flucetosulfuron by Human Liver Microsomes. ResearchGate. [Link]

  • The Role of Biotransformation in the Activity of Endocrine Disruptors. PubMed. [Link]

  • (A) Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) and a metabolite with sedation but no antihistaminic effect. ResearchGate. [Link]

  • Hydroxyzine metabolism to cetirizine. ResearchGate. [Link]

  • Cetirizine vs Hydroxyzine Comparison. Drugs.com. [Link]

  • Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo. PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Biochemistry, Biotransformation. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 biotransformation/]([Link] biotransformation/)

Sources

Comparative Validation of Etodroxizine: Anti-Inflammatory Efficacy in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the anti-inflammatory potential of Etodroxizine, a first-generation piperazine-derivative antihistamine, beyond its canonical H1-receptor blockade.

Rationale: While Etodroxizine is primarily indicated for sedation and pruritus, emerging evidence suggests that H1-antihistamines function as inverse agonists rather than neutral antagonists. This mechanism downregulates constitutive H1 receptor activity, which is intrinsically linked to the NF-kB inflammatory cascade.

Hypothesis: Etodroxizine’s high lipophilicity (LogP > 3.0) allows for superior intracellular penetration compared to second-generation zwitterionic analogs (e.g., Cetirizine), potentially offering enhanced inhibition of intracellular inflammatory signaling (NF-kB/NLRP3) in macrophage models. This guide outlines a comparative framework to validate this "repurposing" hypothesis against industry standards.

Mechanistic Foundation: The Inverse Agonist Pathway

To validate Etodroxizine, one must first understand that it does not merely block histamine; it stabilizes the H1 receptor in an inactive state, reducing basal NF-kB signaling.[1]

Figure 1: Proposed Mechanism of Action This diagram illustrates the dual pathway: Etodroxizine’s inverse agonism on surface H1 receptors and its potential intracellular interference with the TLR4-NF-kB axis.

G LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 Activates Histamine Constitutive H1 Activity NFkB NF-kB Translocation Histamine->NFkB Basal Activation TLR4->NFkB Strong Activation H1R H1 Receptor (Surface) Eto Etodroxizine (Lipophilic Inverse Agonist) Eto->H1R Stabilizes Inactive State Eto->NFkB Intracellular Inhibition? Cet Cetirizine (Hydrophilic Control) Cet->H1R Blocks Surface H1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a, NO) NFkB->Cytokines Transcription

Caption: Etodroxizine functions as an inverse agonist at the H1 receptor (H1R) and may penetrate the cell membrane to modulate NF-kB, unlike the hydrophilic Cetirizine which acts primarily at the surface.

Comparative Landscape Matrix

To prove efficacy, Etodroxizine must be benchmarked against a "Gold Standard" (maximum efficacy) and a "Class Standard" (structural analog).

FeatureEtodroxizine (Test Agent)Dexamethasone (Positive Control)Cetirizine (Class Comparator)
Primary Class 1st Gen H1 AntihistamineCorticosteroid2nd Gen H1 Antihistamine
Lipophilicity High (Crosses membranes easily)ModerateLow (Zwitterionic/Polar)
Mechanism H1 Inverse Agonism + Potential Off-targetGR Nuclear TranslocationH1 Inverse Agonism (Peripheral)
Key Risk Cytotoxicity (High concentrations)Metabolic alterationLow efficacy in non-histamine models
Expected Outcome Moderate NO inhibition; dose-dependent toxicity.>90% NO inhibition; high cell viability.Low/No inhibition in LPS-only models.
Experimental Framework: RAW 264.7 Model

The RAW 264.7 murine macrophage line is the industry standard for inflammation screening. It produces measurable Nitric Oxide (NO) upon stimulation with Lipopolysaccharide (LPS).[2]

Critical Validation Rule: You must distinguish anti-inflammatory efficacy from cytotoxicity. If the cells die, they stop producing NO, which mimics a false positive anti-inflammatory result.

Figure 2: Experimental Workflow A self-validating loop ensuring viability checks precede efficacy readouts.

Workflow Seed 1. Seed RAW 264.7 (1x10^5 cells/well) PreTreat 2. Pre-treatment (1h) (Etodroxizine 1-50 µM) Seed->PreTreat Induce 3. LPS Induction (1 µg/mL, 24h) PreTreat->Induce Split Split Samples Induce->Split MTT 4a. Viability Assay (MTT/CCK-8) Split->MTT Cells Griess 4b. Griess Assay (NO Quantification) Split->Griess Supernatant Analysis 5. Normalization (NO / Viable Cell) MTT->Analysis Griess->Analysis

Caption: Workflow separating supernatant analysis (Griess) from cell pellet analysis (Viability) to prevent false positives caused by cytotoxicity.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

Standardized for 96-well format.

Phase A: Preparation & Treatment
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Drug Dilution: Prepare Etodroxizine stock (e.g., 100 mM in DMSO). Create serial dilutions (1, 5, 10, 25, 50 µM) in serum-free media.

    • Control 1: Vehicle (0.1% DMSO max).

    • Control 2: Dexamethasone (1 µM).

    • Control 3: Cetirizine (10, 50 µM).

  • Pre-incubation: Aspirate old media. Add 100 µL of diluted drugs. Incubate for 1 hour before adding LPS. This allows the inverse agonist to stabilize the receptor.[1]

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Basal" control. Incubate for 18–24 hours .

Phase B: The Griess Reaction (Readout)
  • Collection: Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

  • Reagent Addition: Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED) to the supernatant.

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Read absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate Nitrite (

    
    ) concentration using a Sodium Nitrite standard curve (0–100 µM).
    
Phase C: Viability Correction (Crucial)
  • To the original cells (remaining in the plate), add 10 µL of CCK-8 or MTT reagent.

  • Incubate 2–4 hours.

  • Read absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Calculation: If cell viability drops below 80% for any Etodroxizine concentration, exclude that data point.

Data Interpretation & Expected Results

When analyzing Etodroxizine, you are looking for a "Sweet Spot"—a concentration where NO is inhibited, but cells are still alive.

CompoundConcentrationNO Production (%)Cell Viability (%)Interpretation
LPS Only 1 µg/mL100% (Reference)100%Valid Induction.
Dexamethasone 1 µM15% ± 5%95%Validated: Strong anti-inflammatory.
Cetirizine 25 µM85% ± 10%98%Weak Effect: Poor intracellular penetration.
Etodroxizine 10 µM 60% ± 10% 95% Success: Significant inhibition w/o toxicity.
Etodroxizine 50 µM 10% ± 5%<40%False Positive: Inhibition due to cell death.

Key Takeaway: If Etodroxizine outperforms Cetirizine at equimolar concentrations (while maintaining viability), you have validated that lipophilicity drives the anti-inflammatory efficacy of this H1 antagonist class in non-allergic models.

References
  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • Bakker, R. A., et al. (2002). Histamine H1-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular Pharmacology. Link

  • Kralova, J., et al. (2009). The effects of H1-antihistamines on the nitric oxide production by RAW 264.7 cells with respect to their lipophilicity. International Immunopharmacology. Link

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.